molecular formula C30H35N5S B12404581 FtsZ-IN-2

FtsZ-IN-2

Cat. No.: B12404581
M. Wt: 497.7 g/mol
InChI Key: HHBJKRDUQQNPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FtsZ-IN-2 is a cell-permeable compound identified as a potent and specific inhibitor of Filamenting temperature-sensitive mutant Z (FtsZ), a prokaryotic tubulin homolog and essential bacterial cytoskeletal protein. FtsZ is a highly conserved GTPase that polymerizes to form the Z-ring, a dynamic structure that serves as the foundational scaffold for the bacterial cell division machinery (the divisome) . By selectively targeting FtsZ, this compound presents a promising research tool for investigating novel antibacterial strategies against a broad spectrum of bacterial pathogens, including multi-drug resistant strains. The primary mechanism of action for this compound involves the targeted disruption of FtsZ's GTP-dependent polymerization dynamics. The compound is designed to bind to the interdomain cleft (IDC) of FtsZ, a binding pocket with significant structural differences from eukaryotic tubulin, which helps minimize potential off-target effects in mammalian cell research models . Binding to this site interferes with the conformational changes and subunit interactions necessary for the assembly of functional protofilaments and the subsequent formation of the Z-ring . This disruption manifests experimentally as a suppression of GTPase activity and altered polymerization kinetics, leading to a failure in the formation of the contractile ring at the division site. Ultimately, treatment with this compound causes significant morphological changes in bacterial cells, such as filamentation due to failed cytokinesis, and exerts bactericidal effects . This compound is supplied as a ready-to-use solid and is intended for research applications only. It is an essential compound for scientists studying the fundamental mechanisms of bacterial cytokinesis, FtsZ's cooperative assembly dynamics , and its treadmilling behavior . Furthermore, it serves as a critical tool for profiling novel antibacterial agents in high-throughput screening campaigns, mode-of-action studies, and for evaluating the potential of FtsZ as a therapeutic target for overcoming antibiotic resistance . Please note: This product is categorized as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in compliance with all relevant institutional safety procedures.

Properties

Molecular Formula

C30H35N5S

Molecular Weight

497.7 g/mol

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]-4-[2-(2-pyridin-4-yl-6-thiophen-2-ylpyrimidin-4-yl)ethyl]-1,4-diazepane

InChI

InChI=1S/C30H35N5S/c1-23(2)25-8-6-24(7-9-25)22-35-16-4-15-34(18-19-35)17-12-27-21-28(29-5-3-20-36-29)33-30(32-27)26-10-13-31-14-11-26/h3,5-11,13-14,20-21,23H,4,12,15-19,22H2,1-2H3

InChI Key

HHBJKRDUQQNPIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCN(CC2)CCC3=CC(=NC(=N3)C4=CC=NC=C4)C5=CC=CS5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of FtsZ Inhibitors on FtsZ Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need to identify and characterize novel antibacterial targets and their inhibitors. One of the most promising targets is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin.[1] FtsZ is a GTPase that is central to bacterial cell division, forming the Z-ring at the division site, which is crucial for cytokinesis.[1][2] Inhibition of FtsZ polymerization disrupts cell division, ultimately leading to bacterial cell death. This technical guide provides a comprehensive overview of the mechanism of action of FtsZ inhibitors, with a focus on their effects on FtsZ polymerization. While specific quantitative data for the inhibitor FtsZ-IN-2 is limited in the public domain, this guide will use the well-characterized FtsZ inhibitor C109 as a detailed case study to illustrate the experimental approaches and data interpretation in this field.

Introduction to FtsZ and Its Role in Bacterial Cell Division

FtsZ is a highly conserved protein found in almost all bacteria and many archaea.[1] It plays a pivotal role in the initiation of cell division by polymerizing into protofilaments at the mid-cell, forming a dynamic structure known as the Z-ring.[1][2] This ring acts as a scaffold, recruiting other proteins necessary for the formation of the division septum. The polymerization of FtsZ is a GTP-dependent process, and the hydrolysis of GTP to GDP is associated with the dynamic turnover of FtsZ protofilaments within the Z-ring.[3] The essential and highly conserved nature of FtsZ makes it an attractive target for the development of new broad-spectrum antibiotics.[4]

This compound: An Inhibitor of FtsZ

Case Study: The FtsZ Inhibitor C109

To provide a detailed understanding of how FtsZ inhibitors are characterized, this section focuses on the benzothiadiazole derivative, C109.

Mechanism of Action of C109

C109 is a potent inhibitor of FtsZ that has been shown to disrupt bacterial cell division. Its mechanism of action involves the inhibition of FtsZ's GTPase activity and, in some bacterial species, the prevention of FtsZ polymerization.[6][7]

Quantitative Data on C109's Activity

The inhibitory effects of C109 on FtsZ have been quantified against the protein from several bacterial species, demonstrating its potential as a broad-spectrum agent.

ParameterS. aureus FtsZB. cenocepacia FtsZP. aeruginosa FtsZA. baumannii FtsZReference
GTPase Activity IC50 1.5 µM8.2 µM3.5 µM11.84 µM[6],[7]
Effect on Polymerization No direct inhibition of in vitro polymerizationInhibition of polymerizationInhibition of polymerizationInhibition of polymerization[6],[7]

Note: The differing effects of C109 on the polymerization of FtsZ from different species, despite inhibiting GTPase activity in all, suggests a nuanced mechanism of action that may depend on subtle structural differences in the FtsZ protein across species.

Experimental Protocols for Characterizing FtsZ Inhibitors

The following protocols are standard methods used to investigate the mechanism of action of FtsZ inhibitors like C109.

FtsZ Purification

Purification of FtsZ is the first critical step for in vitro assays. A common method involves overexpression of the ftsZ gene in E. coli and subsequent purification using affinity and size-exclusion chromatography.

GTPase Activity Assay

The effect of an inhibitor on the GTPase activity of FtsZ is a key indicator of its mechanism of action. A widely used method is the malachite green phosphate assay.

  • Principle: This colorimetric assay measures the amount of inorganic phosphate released from GTP hydrolysis by FtsZ.

  • Protocol:

    • Purified FtsZ is incubated with the inhibitor at various concentrations.

    • GTP is added to initiate the reaction.

    • After a defined incubation period, the reaction is stopped, and the malachite green reagent is added.

    • The absorbance is measured at a specific wavelength (e.g., 620 nm), and the amount of phosphate released is calculated from a standard curve.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[8]

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the assembly of FtsZ into protofilaments in real-time.

  • Principle: The scattering of light increases as FtsZ monomers polymerize into larger structures. This change in light scattering is proportional to the mass of the polymer.

  • Protocol:

    • A solution of purified FtsZ in a suitable polymerization buffer is placed in a fluorometer or spectrophotometer.

    • The inhibitor is added at the desired concentration.

    • Polymerization is initiated by the addition of GTP.

    • The change in light scattering at a 90° angle is monitored over time at a specific wavelength (e.g., 350 nm).[8]

Sedimentation Assay

This assay provides a quantitative measure of FtsZ polymer formation.

  • Principle: FtsZ polymers are larger and heavier than monomers and can be separated by centrifugation.

  • Protocol:

    • FtsZ is incubated with or without the inhibitor under polymerizing conditions (i.e., in the presence of GTP).

    • The reaction mixture is centrifuged at high speed to pellet the polymers.

    • The supernatant (containing monomers) and the pellet (containing polymers) are separated.

    • The amount of protein in each fraction is quantified, typically by SDS-PAGE and densitometry.[3]

Visualizing the Mechanism of Action

Diagrams are essential for illustrating the complex biological processes involved in FtsZ polymerization and its inhibition.

FtsZ_Polymerization_Pathway cluster_0 FtsZ Monomer State cluster_1 Polymerization cluster_2 Inhibition FtsZ_GDP FtsZ-GDP FtsZ_GTP FtsZ-GTP FtsZ_GDP->FtsZ_GTP Nucleotide Exchange Protofilament FtsZ Protofilament FtsZ_GTP->Protofilament Protofilament->FtsZ_GDP GTP Hydrolysis & Depolymerization FtsZ_IN_2 This compound FtsZ_IN_2->FtsZ_GTP Inhibits GTPase Activity FtsZ_IN_2->Protofilament Prevents Polymerization

Caption: FtsZ polymerization and inhibition pathway.

Experimental_Workflow start Start: FtsZ Inhibitor Candidate purification Purify FtsZ Protein start->purification gtpase_assay GTPase Activity Assay purification->gtpase_assay polymerization_assay Light Scattering Assay purification->polymerization_assay sedimentation_assay Sedimentation Assay purification->sedimentation_assay ic50 Determine IC50 gtpase_assay->ic50 binding_assay Binding Site Identification (e.g., NMR, X-ray crystallography) ic50->binding_assay kinetics Analyze Polymerization Kinetics polymerization_assay->kinetics kinetics->binding_assay quantification Quantify Polymer Mass sedimentation_assay->quantification quantification->binding_assay binding_site Identify Binding Site binding_assay->binding_site end Elucidate Mechanism of Action binding_site->end

Caption: Experimental workflow for FtsZ inhibitor characterization.

Conclusion and Future Directions

FtsZ remains a compelling target for the development of novel antibiotics. While inhibitors like this compound show promise, a thorough understanding of their mechanism of action is paramount for their advancement as therapeutic agents. The detailed characterization of compounds like C109 provides a clear roadmap for the evaluation of new FtsZ inhibitors. Future research should focus on obtaining detailed quantitative and structural data for a wider range of FtsZ inhibitors to facilitate the design of more potent and specific drugs. The continued exploration of the FtsZ binding pockets, including the nucleotide-binding site and the allosteric interdomain cleft, will be crucial in overcoming the challenge of antibiotic resistance.[9]

References

FtsZ-IN-2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of FtsZ-IN-2, a potent inhibitor of the bacterial cell division protein FtsZ. FtsZ is a critical and highly conserved protein in prokaryotes, playing a central role in the formation of the Z-ring at the division site, making it an attractive target for novel antibacterial agents. This compound, also identified as Compound 19 in scientific literature, has demonstrated significant anti-staphylococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA).

Discovery and Rationale

This compound was identified as part of a research effort to develop novel antibacterial agents targeting the essential bacterial cell division protein, FtsZ. The rationale behind targeting FtsZ is its crucial role in bacterial cytokinesis and its high degree of conservation across a wide range of bacterial species, coupled with the absence of a close homolog in eukaryotes, which suggests a potential for selective toxicity. This compound emerged from a series of 2,6-difluoro-3-alkyloxybenzamide analogs designed to improve the pharmaceutical properties of an earlier generation of FtsZ inhibitors. Its discovery was a result of structure-activity relationship (SAR) studies aimed at enhancing potency and drug-like characteristics. Specifically, this compound was investigated for its potential to combat pathogens relevant to cystic fibrosis.[1]

Chemical Synthesis Pathway

The chemical synthesis of this compound, or 3-(Cyanomethoxy)-2,6-difluorobenzamide, is a multi-step process. The synthesis pathway described in the literature provides a clear method for its preparation, which is crucial for researchers aiming to replicate or build upon these findings.

The primary synthesis route involves the alkylation of a phenol precursor. The commercially available 2,6-difluoro-3-methoxybenzamide is first demethylated to yield the corresponding phenol, 2,6-difluoro-3-hydroxybenzamide. This intermediate is then alkylated with chloroacetonitrile in the presence of a base, such as potassium carbonate, to yield the final product, this compound.

Below is a diagram illustrating the logical flow of the synthesis:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_reagent Reagents cluster_product Final Product 2_6_difluoro_3_methoxybenzamide 2,6-difluoro-3-methoxybenzamide phenol_intermediate 2,6-difluoro-3-hydroxybenzamide 2_6_difluoro_3_methoxybenzamide->phenol_intermediate Demethylation FtsZ_IN_2 This compound (3-(Cyanomethoxy)-2,6- difluorobenzamide) phenol_intermediate->FtsZ_IN_2 Alkylation demethylation_reagent Boron tribromide demethylation_reagent->phenol_intermediate alkylation_reagent Chloroacetonitrile, K2CO3 alkylation_reagent->FtsZ_IN_2

Figure 1: Logical workflow for the synthesis of this compound.

Quantitative Data Summary

This compound has been evaluated for its antibacterial efficacy against various bacterial strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound Target Organism MIC (µg/mL) Reference
This compound (Compound 19)Methicillin-sensitive Staphylococcus aureus (MSSA)2[1]
This compound (Compound 19)Methicillin-resistant Staphylococcus aureus (MRSA)2[1]

Mechanism of Action: FtsZ Inhibition

This compound exerts its antibacterial effect by inhibiting the function of the FtsZ protein. FtsZ polymerizes in a GTP-dependent manner to form protofilaments, which then assemble into the Z-ring at the mid-cell. This Z-ring is a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins and is believed to generate the constrictive force necessary for cytokinesis.

This compound is reported to inhibit the GTPase activity of FtsZ. The hydrolysis of GTP by FtsZ is crucial for the dynamic turnover of FtsZ polymers within the Z-ring. By inhibiting this activity, this compound likely disrupts the normal assembly and disassembly dynamics of the Z-ring, leading to a failure of cell division and ultimately bacterial cell death. This disruption of cell division often results in a characteristic filamentous phenotype in rod-shaped bacteria or cell enlargement in cocci.

The proposed signaling pathway for FtsZ inhibition is depicted below:

FtsZ_monomer FtsZ Monomer FtsZ_polymer FtsZ Polymer (Protofilament) FtsZ_monomer->FtsZ_polymer Polymerization GTP GTP GTP->FtsZ_polymer dependent FtsZ_polymer->FtsZ_monomer Depolymerization (GTP Hydrolysis) Z_ring Z-ring Assembly FtsZ_polymer->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division FtsZ_IN_2 This compound FtsZ_IN_2->Inhibition Inhibition->FtsZ_polymer Inhibits GTPase Activity & Disrupts Dynamics

Figure 2: Signaling pathway of FtsZ inhibition by this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature for the synthesis and evaluation of this compound.

Chemical Synthesis of 3-(Cyanomethoxy)-2,6-difluorobenzamide (this compound)

Materials:

  • 2,6-difluoro-3-hydroxybenzamide

  • Chloroacetonitrile

  • Potassium carbonate (K2CO3)

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • To a solution of 2,6-difluoro-3-hydroxybenzamide in a suitable solvent, add potassium carbonate.

  • Add chloroacetonitrile to the reaction mixture.

  • Heat the mixture at an appropriate temperature (e.g., 60 °C) and stir for several hours or overnight until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).

  • After completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (bacteria without the compound) and a negative control well (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).

The general experimental workflow for evaluating a potential FtsZ inhibitor is outlined in the following diagram:

cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_microbiological Microbiological Assays Synthesis Chemical Synthesis of This compound Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification GTPase_Assay FtsZ GTPase Activity Assay Purification->GTPase_Assay Polymerization_Assay FtsZ Polymerization Assay (Light Scattering/Sedimentation) Purification->Polymerization_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay Morphology_Assay Cell Morphology Analysis (Microscopy) MIC_Assay->Morphology_Assay

Figure 3: General experimental workflow for the evaluation of this compound.

Note on Biochemical Assays: While this compound is reported to inhibit GTPase activity, the specific detailed protocols for the biochemical characterization of this compound (e.g., FtsZ polymerization and GTPase assays) were not available in the public domain at the time of this writing. Researchers should refer to established protocols for these assays and adapt them for the evaluation of this compound. These assays typically involve purified FtsZ protein and monitor polymerization through light scattering or sedimentation, and GTP hydrolysis through the detection of released phosphate.

References

An In-Depth Technical Guide to the Binding Affinity and Kinetics of FtsZ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A note to the reader: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific binding affinity or kinetic data for a compound designated "FtsZ-IN-2." Therefore, this guide provides a broader technical overview of the principles and methodologies used to characterize the interaction of small molecule inhibitors with the FtsZ protein. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working on the discovery and characterization of novel FtsZ inhibitors.

Introduction: FtsZ as a Prime Antibacterial Target

The escalating threat of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on underexploited cellular targets. The bacterial cell division protein, Filamenting temperature-sensitive mutant Z (FtsZ), has emerged as a highly attractive target. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis. It polymerizes in a GTP-dependent manner to form the Z-ring, a dynamic structure at the mid-cell that serves as a scaffold for the assembly of the divisome complex and generates constrictive force.[1] Inhibition of FtsZ function disrupts cell division, leading to bacterial cell death, making it a promising target for the development of new antibiotics.[2][3]

Small molecule inhibitors of FtsZ can be broadly categorized based on their mechanism of action. Some inhibitors prevent the polymerization of FtsZ, while others can hyper-stabilize FtsZ polymers, leading to a loss of the dynamic instability required for proper Z-ring function.[4][5] Understanding the binding affinity and kinetics of these inhibitors is crucial for their development as therapeutic agents.

Quantitative Analysis of FtsZ-Inhibitor Interactions

The characterization of a potential FtsZ inhibitor involves the quantitative measurement of its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). Several biophysical techniques are commonly employed for this purpose. The following tables summarize representative quantitative data for well-characterized FtsZ inhibitors.

InhibitorFtsZ VariantMethodBinding Affinity (Kd)Reference
PC190723S. aureus FtsZFluorescence Anisotropy0.1 µM[6]
(R)-17B. subtilis FtsZFluorescence Anisotropy0.2 µM[1]
Compound 1B. subtilis FtsZFluorescence Anisotropy0.5 µM[1]
(S)-9 (fluorescent probe)B. subtilis FtsZFluorescence Polarization8 µM[2]
(R)-10 (fluorescent probe)B. subtilis FtsZFluorescence Polarization2 µM[2]
C11S. aureus FtsZLight Scattering (IC50)47.97 µM[7]
Zantrin Z1E. coli FtsZGTPase Assay (IC50)4 µM[8]
Zantrin Z2E. coli FtsZGTPase Assay (IC50)25 µM[8]

Table 1: Binding Affinities of Various FtsZ Inhibitors.

InhibitorFtsZ VariantMethodAssociation Rate (kon)Dissociation Rate (koff)Reference
MciZ peptideB. subtilis FtsZIsothermal Titration CalorimetryNot ReportedNot Reported[9][10]
CinnamaldehydeE. coli FtsZIsothermal Titration CalorimetryNot ReportedNot Reported[11]

Table 2: Kinetic Parameters of FtsZ Inhibitors. Note: Detailed kinetic rate constants for small molecule FtsZ inhibitors are not as commonly reported in the literature as affinity constants.

Experimental Protocols for Characterizing FtsZ-Inhibitor Interactions

A variety of in vitro assays are utilized to determine the binding affinity and kinetics of FtsZ inhibitors. These assays are crucial for validating direct interaction with the target protein and for structure-activity relationship (SAR) studies.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (e.g., FtsZ inhibitor) to a ligand (e.g., FtsZ protein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of both kinetic parameters (k_on and k_off) and the equilibrium dissociation constant (K_d).

Experimental Workflow for SPR Analysis:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_protein Purify FtsZ Protein immobilize Immobilize FtsZ on Sensor Chip prep_protein->immobilize prep_inhibitor Prepare Inhibitor Stock inject Inject Inhibitor (Analyte) prep_inhibitor->inject prep_buffer Prepare Running Buffer equilibrate Equilibrate with Running Buffer prep_buffer->equilibrate immobilize->equilibrate equilibrate->inject dissociate Flow Running Buffer (Dissociation) inject->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate sensorgram Generate Sensorgram dissociate->sensorgram regenerate->equilibrate fit_model Fit to Kinetic Model sensorgram->fit_model determine_params Determine kon, koff, Kd fit_model->determine_params

Figure 1: Workflow for SPR analysis of FtsZ-inhibitor binding.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. In a typical experiment, a solution of the inhibitor is titrated into a solution containing the FtsZ protein. The resulting heat changes are measured, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow for ITC Analysis:

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_protein Purify & Dialyze FtsZ load_cell Load FtsZ into Sample Cell prep_protein->load_cell prep_inhibitor Dissolve Inhibitor in Dialysis Buffer load_syringe Load Inhibitor into Syringe prep_inhibitor->load_syringe titrate Titrate Inhibitor into FtsZ load_cell->titrate load_syringe->titrate measure_heat Measure Heat Change titrate->measure_heat thermogram Generate Thermogram measure_heat->thermogram fit_model Fit to Binding Model thermogram->fit_model determine_params Determine Kd, n, ΔH, ΔS fit_model->determine_params

Figure 2: Workflow for ITC analysis of FtsZ-inhibitor binding.

Fluorescence Polarization (FP) / Fluorescence Anisotropy (FA)

FP/FA is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a probe). In the context of FtsZ, a fluorescently labeled ligand that binds to FtsZ is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger FtsZ protein, its tumbling is restricted, leading to an increase in polarization. In a competition assay, an unlabeled inhibitor will displace the fluorescent probe, causing a decrease in polarization, which can be used to determine the inhibitor's binding affinity.[2][6][13]

Experimental Workflow for FP/FA Competition Assay:

FP_Workflow cluster_prep Preparation cluster_fp FP/FA Experiment cluster_analysis Data Analysis prep_protein Purify FtsZ Protein incubate Incubate FtsZ and Probe prep_protein->incubate prep_probe Prepare Fluorescent Probe prep_probe->incubate prep_inhibitor Prepare Unlabeled Inhibitor add_inhibitor Add Serial Dilutions of Inhibitor prep_inhibitor->add_inhibitor incubate->add_inhibitor measure_fp Measure Fluorescence Polarization add_inhibitor->measure_fp plot_data Plot Polarization vs. Inhibitor Concentration measure_fp->plot_data fit_curve Fit to Competition Binding Curve plot_data->fit_curve determine_ic50_ki Determine IC50/Ki fit_curve->determine_ic50_ki

Figure 3: Workflow for FP/FA competition assay.

FtsZ Polymerization and Inhibition Pathway

The dynamic polymerization of FtsZ is a critical process for bacterial cell division. This process is initiated by the binding of GTP to FtsZ monomers, which then self-assemble into protofilaments. These protofilaments further associate to form the Z-ring. GTP hydrolysis within the polymer leads to a conformational change that destabilizes the filament, resulting in depolymerization. This dynamic turnover is essential for the function of the Z-ring. FtsZ inhibitors can interfere with this process at various stages.

Signaling Pathway of FtsZ Polymerization and Inhibition:

FtsZ_Pathway FtsZ_GDP FtsZ-GDP (monomer) FtsZ_GTP FtsZ-GTP (monomer) FtsZ_GDP->FtsZ_GTP GTP binding Protofilament FtsZ Protofilament FtsZ_GTP->Protofilament Polymerization Protofilament->FtsZ_GDP GTP hydrolysis & Depolymerization Z_ring Z-ring Assembly Protofilament->Z_ring Association Cell_Division Cell Division Z_ring->Cell_Division Inhibitor_Poly Polymerization Inhibitor Inhibitor_Poly->FtsZ_GTP Inhibits Inhibitor_Stab Polymer Stabilizer Inhibitor_Stab->Protofilament Stabilizes

Figure 4: FtsZ polymerization pathway and points of inhibition.

Conclusion

The characterization of the binding affinity and kinetics of novel FtsZ inhibitors is a cornerstone of modern antibacterial drug discovery. While specific data for "this compound" is not currently available, the methodologies and principles outlined in this guide provide a robust framework for the evaluation of any new chemical entity targeting FtsZ. A multi-faceted approach, combining techniques such as SPR, ITC, and fluorescence-based assays, is essential for a comprehensive understanding of an inhibitor's mechanism of action and for guiding its optimization into a clinically viable therapeutic. Continued research in this area holds significant promise for addressing the urgent global health challenge of antibiotic resistance.

References

Preliminary Studies on the Spectrum of Activity of FtsZ Inhibitor PC190723

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial targets. One such promising target is the Filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[1][2] This guide provides a comprehensive overview of the preliminary studies on the spectrum of activity of PC190723, a potent inhibitor of FtsZ. PC190723 demonstrates significant bactericidal activity, particularly against Gram-positive bacteria, by stabilizing FtsZ polymers and disrupting the formation of the Z-ring, a critical step in bacterial cytokinesis.[1][3] This document details the quantitative antimicrobial data, in-depth experimental protocols for its evaluation, and a visual representation of its mechanism of action and associated experimental workflows.

Introduction to FtsZ and PC190723

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a highly conserved GTPase essential for bacterial cell division.[2] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome. The dynamic nature of the Z-ring is critical for its constrictive function, leading to cell division.[1] Inhibition of FtsZ function blocks bacterial proliferation, making it an attractive target for novel antibiotics.[2]

PC190723 is a benzamide derivative that has been identified as a potent and specific inhibitor of FtsZ.[4] It exhibits strong antibacterial activity against several Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Unlike many antibiotics that target cell wall synthesis or protein translation, PC190723 acts by modulating the assembly dynamics of FtsZ.[6][7]

Spectrum of Activity of PC190723

The antibacterial activity of PC190723 has been evaluated against a range of bacterial species. The compound shows potent activity against staphylococci and Bacillus subtilis, but is significantly less effective against other Gram-positive bacteria like enterococci and streptococci, and generally inactive against Gram-negative bacteria.[1][8]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following tables summarize the MIC values of PC190723 against various bacterial strains as reported in preliminary studies.

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292131[9]
Staphylococcus aureusATCC 196361[9]
Methicillin-sensitive S. aureus (MSSA)Clinical Isolates0.5 - 1.0[4]
Methicillin-resistant S. aureus (MRSA)Clinical Isolates0.5 - 1.0[4]
Bacillus subtilis-~1[5]

Table 1: In Vitro Activity of PC190723 Against Susceptible Gram-Positive Bacteria

OrganismActivityReference
Enterococcus speciesWeakly active[8]
Streptococcus speciesWeakly active[8]
Escherichia coliInactive[1][3]

Table 2: Spectrum of Activity of PC190723 Against Other Bacteria

Mechanism of Action

PC190723 functions as a stabilizer of FtsZ polymers, a mechanism analogous to the action of paclitaxel (Taxol) on eukaryotic tubulin.[1][3] It binds to a site on FtsZ distinct from the GTP-binding pocket, specifically in a cleft between the N-terminal and C-terminal domains.[1][10] This binding event promotes a conformational change in the FtsZ monomer to a state with a higher affinity for polymerization.[2][7]

The stabilization of FtsZ protofilaments by PC190723 disrupts the dynamic instability of the Z-ring, which is essential for its proper function during cell division.[1] This leads to the formation of non-functional, condensed FtsZ structures and ultimately inhibits cytokinesis, resulting in bacterial cell death.[1][3]

FtsZ_Inhibition_by_PC190723 cluster_0 Normal FtsZ Dynamics cluster_1 Inhibition by PC190723 FtsZ_monomer FtsZ Monomer (GDP-bound) GTP_exchange GTP Binding FtsZ_monomer->GTP_exchange FtsZ_GTP FtsZ Monomer (GTP-bound) GTP_exchange->FtsZ_GTP Polymerization Polymerization FtsZ_GTP->Polymerization Z_ring Dynamic Z-Ring Polymerization->Z_ring GTP_hydrolysis GTP Hydrolysis Z_ring->GTP_hydrolysis Cell_division Successful Cell Division Z_ring->Cell_division PC190723 PC190723 Z_ring->PC190723 Depolymerization Depolymerization GTP_hydrolysis->Depolymerization Depolymerization->FtsZ_monomer Stabilized_polymer Stabilized FtsZ Polymer PC190723->Stabilized_polymer Disrupted_dynamics Disrupted Z-Ring Dynamics Stabilized_polymer->Disrupted_dynamics Inhibited_division Inhibited Cell Division Disrupted_dynamics->Inhibited_division

Caption: Mechanism of FtsZ inhibition by PC190723.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the spectrum of activity and mechanism of action of FtsZ inhibitors like PC190723.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of PC190723 Dilutions:

    • Prepare a stock solution of PC190723 in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the PC190723 dilutions.

    • Include a growth control well (bacteria without compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of PC190723 at which no visible growth is observed.

MIC_Assay_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria A->C B Prepare Serial Dilutions of PC190723 in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Visually Assess for Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ in real-time by measuring changes in light scattering. An increase in light scattering indicates the formation of FtsZ polymers.

Protocol:

  • Protein Preparation:

    • Purify FtsZ protein from the desired bacterial species (e.g., S. aureus, B. subtilis).[1]

    • Pre-clear the FtsZ solution by ultracentrifugation to remove any aggregates.

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable buffer (e.g., MES buffer with KCl and MgCl₂).[1]

    • Add the FtsZ protein to the reaction mixture in a cuvette.

    • Place the cuvette in a fluorometer or spectrophotometer equipped for light scattering measurements (e.g., excitation and emission wavelengths set to 350 nm).

    • Record a baseline reading.

  • Initiation of Polymerization:

    • Initiate polymerization by adding GTP to the cuvette.

    • To test the effect of PC190723, add the compound (dissolved in DMSO) to the reaction mixture prior to GTP addition. A control with DMSO alone should be run in parallel.

  • Data Acquisition:

    • Monitor the change in light scattering over time. An increase in signal indicates FtsZ polymerization.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.

Protocol:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., MES buffer with KCl and MgCl₂).

    • In a 96-well plate, add FtsZ protein to the reaction buffer.[11]

    • Add PC190723 at various concentrations to the test wells. Include a no-compound control.

  • Initiation of Reaction:

    • Start the reaction by adding a defined concentration of GTP to all wells.[12]

    • Incubate the plate at a constant temperature (e.g., 37°C) for a specific time period (e.g., 10-30 minutes).

  • Detection of Phosphate Release:

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released from GTP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.[11][12]

    • Add the malachite green reagent to each well.[11]

    • After a short incubation for color development, measure the absorbance at a specific wavelength (e.g., 620-650 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each sample and determine the GTPase activity. The effect of PC190723 is evaluated by comparing the activity in its presence to the control.

GTPase_Assay_Workflow A Prepare FtsZ and PC190723 dilutions in 96-well plate B Initiate reaction with GTP A->B C Incubate at 37°C B->C D Stop reaction and add Malachite Green Reagent C->D E Measure Absorbance (620-650 nm) D->E F Calculate GTPase Activity E->F

Caption: Workflow for FtsZ GTPase activity assay.

Conclusion

The preliminary studies on PC190723 highlight its potential as a novel antibacterial agent with a specific mechanism of action against the essential cell division protein FtsZ. Its potent activity against Staphylococcus aureus, including resistant strains, makes it a valuable lead compound for further development. The provided data and experimental protocols serve as a foundational guide for researchers in the field of antimicrobial drug discovery, facilitating further investigation into FtsZ inhibitors and their therapeutic potential. Future work should focus on optimizing the spectrum of activity to include a broader range of pathogenic bacteria.

References

An In-Depth Technical Guide to the Interaction of FtsZ-IN-2 with the FtsZ GTP Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between FtsZ-IN-2, a potent inhibitor of the bacterial cell division protein FtsZ, and its target, the FtsZ GTP binding site. This compound belongs to a class of 2,4,6-trisubstituted pyrimidine derivatives that have demonstrated significant anti-staphylococcal activity. This document details the quantitative data, experimental protocols, and the mechanistic understanding of how these compounds disrupt the function of FtsZ, a crucial protein in bacterial cytokinesis.

Introduction to FtsZ and this compound

Filamenting temperature-sensitive mutant Z (FtsZ) is a prokaryotic homolog of eukaryotic tubulin that plays a central role in bacterial cell division.[1] It polymerizes in a GTP-dependent manner to form the Z-ring at the future division site, which serves as a scaffold for the assembly of the divisome complex.[2] The GTPase activity of FtsZ is essential for the dynamic nature of the Z-ring, and its disruption leads to the inhibition of cell division and eventual bacterial cell death.[3] This makes FtsZ an attractive target for the development of novel antibacterial agents.[2]

This compound (also known as Compound 19) is a member of a novel class of amine-linked 2,4,6-trisubstituted pyrimidines designed as FtsZ inhibitors.[4][5] These compounds have been shown to interact with the FtsZ protein, inhibit its GTPase activity, and disrupt its polymerization, leading to potent antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4][6]

Quantitative Data

The following table summarizes the biological activity of representative 2,4,6-trisubstituted pyrimidine FtsZ inhibitors, the class to which this compound belongs. The data is extracted from the primary research by Chan et al. (2017), where a library of 99 such compounds was synthesized and evaluated.[4] this compound is reported to have a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against both Methicillin-Susceptible Staphylococcus aureus (MSSA) and MRSA.[5]

Compound ID (from Chan et al., 2017)MIC against S. aureus ATCC 29213 (µg/mL)IC50 against L929 cells (µM)
14av_amine16 3.06.0
14av_amine17 4.08.0
14av_amine18 4.07.0
14aw_amine16 4.012.0
14ax_amine16 5.015.0

Mechanism of Action: Interaction with the FtsZ GTP Binding Site

Molecular docking studies have revealed that the 2,4,6-trisubstituted pyrimidine core of this class of inhibitors occupies the same binding pocket as the guanosine moiety of GTP.[7] This interaction is stabilized by an extensive network of hydrogen bonds with the FtsZ protein, suggesting that the pyrimidine moiety is crucial for binding.[7] By competitively binding to the GTP site, this compound and its analogs inhibit the GTPase activity of FtsZ and interfere with its polymerization into protofilaments.

cluster_0 Normal FtsZ Function cluster_1 Inhibition by this compound FtsZ_monomer FtsZ Monomer FtsZ_GTP FtsZ-GTP Complex FtsZ_monomer->FtsZ_GTP GTP Binding GTP GTP GTP->FtsZ_GTP Protofilament FtsZ Protofilament FtsZ_GTP->Protofilament Polymerization Z_ring Z-Ring Assembly Protofilament->Z_ring GTP_hydrolysis GTP Hydrolysis Z_ring->GTP_hydrolysis Cell_division Cell Division Z_ring->Cell_division GTP_hydrolysis->FtsZ_monomer Depolymerization FtsZ_IN_2 This compound FtsZ_IN_2_complex This compound Complex FtsZ_IN_2->FtsZ_IN_2_complex Binds to GTP Site Block_poly Polymerization Blocked FtsZ_IN_2_complex->Block_poly Block_GTPase GTPase Activity Inhibited FtsZ_IN_2_complex->Block_GTPase No_division No Cell Division Block_poly->No_division Block_GTPase->No_division FtsZ_monomer_inhib FtsZ Monomer FtsZ_monomer_inhib->FtsZ_IN_2_complex

Caption: Mechanism of this compound Action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of the 2,4,6-trisubstituted pyrimidine class of FtsZ inhibitors.

GTPase Hydrolysis Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is an indicator of its enzymatic activity. The inhibition of this activity by this compound is a key measure of its potency.

Protocol:

  • Protein Preparation: Purified S. aureus FtsZ protein is pre-cleared by centrifugation at 4°C to remove any aggregates.

  • Reaction Mixture: The reaction is carried out in a 96-well plate. Each well contains:

    • 50 mM MES buffer (pH 6.5)

    • 50 mM KCl

    • 5 mM MgCl₂

    • 1 mM GTP

    • 5 µM FtsZ protein

    • Varying concentrations of the inhibitor (this compound) or DMSO as a control.

  • Incubation: The reaction mixture is incubated at 37°C for 20 minutes.

  • Phosphate Detection: The amount of inorganic phosphate released from GTP hydrolysis is measured using a malachite green-based colorimetric assay. The absorbance is read at 650 nm.

  • Data Analysis: The percentage of GTPase inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start Start prepare_reagents Prepare Reaction Mix (Buffer, GTP, FtsZ, Inhibitor) start->prepare_reagents incubate Incubate at 37°C for 20 min prepare_reagents->incubate add_malachite_green Add Malachite Green Reagent incubate->add_malachite_green measure_absorbance Measure Absorbance at 650 nm add_malachite_green->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: GTPase Hydrolysis Assay Workflow.

Light Scattering Assay for FtsZ Polymerization

This assay monitors the polymerization of FtsZ into protofilaments by measuring the scattering of light. An increase in light scattering indicates polymer formation.

Protocol:

  • Protein Preparation: Purified S. aureus FtsZ protein is pre-cleared by centrifugation at 4°C.

  • Reaction Setup: The assay is performed in a quartz cuvette in a spectrofluorometer with both excitation and emission wavelengths set to 350 nm. The reaction mixture contains:

    • 50 mM MES buffer (pH 6.5)

    • 50 mM KCl

    • 10 mM MgCl₂

    • 5 µM FtsZ protein

    • Varying concentrations of the inhibitor (this compound) or DMSO as a control.

  • Baseline Measurement: A baseline reading is established for 2 minutes before initiating the polymerization.

  • Initiation of Polymerization: Polymerization is initiated by the addition of 1 mM GTP.

  • Data Acquisition: Light scattering is monitored over time (typically 10-20 minutes) at 37°C.

  • Data Analysis: The change in light scattering intensity over time is plotted to visualize the kinetics of FtsZ polymerization. The effect of the inhibitor is determined by comparing the polymerization curves in the presence and absence of the compound.

start Start prepare_mix Prepare Reaction Mix in Cuvette (Buffer, FtsZ, Inhibitor) start->prepare_mix baseline Record Baseline Light Scattering prepare_mix->baseline add_gtp Initiate with GTP baseline->add_gtp monitor_scattering Monitor Light Scattering at 350 nm add_gtp->monitor_scattering plot_data Plot Intensity vs. Time monitor_scattering->plot_data end End plot_data->end

Caption: Light Scattering Assay Workflow.

Conclusion

This compound and its class of 2,4,6-trisubstituted pyrimidine derivatives represent a promising new scaffold for the development of antibacterial agents. Their mechanism of action, involving the direct inhibition of the FtsZ GTPase activity by binding to the nucleotide-binding site, has been validated through biochemical assays. The potent anti-staphylococcal activity of these compounds, including against resistant strains, underscores the potential of targeting FtsZ for novel antibiotic therapies. Further optimization of this chemical series could lead to the development of clinically useful drugs to combat the growing threat of antibiotic resistance.

References

The Role of FtsZ Inhibitors in Inducing Bacterial Filamentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: FtsZ as a Prime Target for Novel Antibacterials

The escalating crisis of antimicrobial resistance necessitates the exploration of novel bacterial targets for the development of new therapeutic agents. One of the most promising of these targets is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1] FtsZ is a crucial prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin, that plays a central role in bacterial cell division.[1][2] It polymerizes in a GTP-dependent manner to form a dynamic, ring-like structure at the mid-cell, known as the Z-ring.[3] This Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and ultimately, cell division.[2]

Inhibition of FtsZ's function disrupts the formation or stability of the Z-ring, leading to a failure of cytokinesis. As the bacterial cell continues to grow in length but cannot divide, it results in a distinct filamentous phenotype.[2] This targeted disruption of a fundamental bacterial process makes FtsZ an attractive target for the development of new antibiotics with a novel mechanism of action.[1] This guide provides an in-depth technical overview of the role of FtsZ inhibitors in inducing bacterial filamentation, using a representative inhibitor, herein referred to as "FtsZ-IN-2," to illustrate the core concepts, experimental evaluation, and underlying molecular mechanisms.

Mechanism of Action: How this compound Induces Filamentation

This compound, as a representative FtsZ inhibitor, exerts its antibacterial effect by directly targeting FtsZ and modulating its polymerization dynamics. The primary mechanism involves the inhibition of FtsZ's intrinsic GTPase activity, which is essential for the dynamic turnover of FtsZ protofilaments within the Z-ring.[4][5] By binding to FtsZ, this compound can either prevent the hydrolysis of GTP or lock the protein in a conformation that is incompatible with proper Z-ring function. This leads to one of two primary outcomes, both culminating in the inhibition of cell division and the formation of filamentous bacteria:

  • Inhibition of Polymerization: Some FtsZ inhibitors prevent the initial assembly of FtsZ monomers into protofilaments. Without the formation of these polymers, the Z-ring cannot be established, and cell division is completely blocked.

  • Hyper-stabilization of Polymers: Conversely, other inhibitors can bind to and stabilize FtsZ polymers, preventing their depolymerization. This "freezing" of the Z-ring in a static state is equally detrimental to cell division, as the dynamic nature of the Z-ring is critical for its constrictive function.[6]

The consequence of this disruption is the uncoupling of cell growth from cell division, leading to the characteristic elongated, filamentous morphology.

Quantitative Analysis of this compound Activity

The efficacy of FtsZ inhibitors like this compound is quantified through a series of in vitro and cellular assays. The data presented below is a representative summary compiled from studies of various well-characterized FtsZ inhibitors.

ParameterDescriptionRepresentative ValueBacterial Strain(s)
MIC Minimum Inhibitory Concentration: The lowest concentration of the compound that prevents visible growth of a bacterium.1 - 10 µg/mLStaphylococcus aureus, Bacillus subtilis
IC50 (GTPase Activity) The concentration of the inhibitor that reduces the GTPase activity of purified FtsZ by 50%.5 - 20 µMN/A (in vitro assay)
IC50 (Polymerization) The concentration of the inhibitor that reduces FtsZ polymerization by 50%.10 - 50 µMN/A (in vitro assay)
Cell Length Increase The fold-increase in the average length of bacterial cells treated with the inhibitor compared to untreated controls.5 - 10 foldEscherichia coli, Bacillus subtilis

Detailed Experimental Protocols

The characterization of FtsZ inhibitors involves a suite of specialized biochemical and microbiological assays. The following are detailed protocols for the key experiments used to evaluate the activity of compounds like this compound.

Bacterial Growth and Filamentation Assay

Objective: To determine the effect of this compound on bacterial cell morphology and to quantify the induction of filamentation.

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis 168)

  • Luria-Bertani (LB) broth and agar

  • This compound stock solution (in DMSO)

  • Microscope slides and coverslips

  • Phase-contrast microscope with a camera and image analysis software

Protocol:

  • Inoculate a single colony of the bacterial strain into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth.

  • Grow the culture to early-exponential phase (OD600 of ~0.2-0.3).

  • Aliquot the culture into multiple tubes and add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a DMSO-only control.

  • Incubate the cultures for a defined period (e.g., 2-4 hours) at 37°C with shaking.

  • After incubation, take a small aliquot from each culture, place it on a microscope slide, and cover with a coverslip.

  • Observe the cells under a phase-contrast microscope.

  • Capture images of multiple fields of view for each treatment condition.

  • Use image analysis software to measure the length of at least 100 individual cells for each condition.

  • Calculate the average cell length and standard deviation for each treatment and compare to the control.

FtsZ Polymerization Assay (Light Scattering)

Objective: To monitor the effect of this compound on the polymerization of purified FtsZ in real-time.[7]

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2)

  • GTP stock solution (100 mM)

  • This compound stock solution (in DMSO)

  • Spectrofluorometer or a dedicated light scattering instrument

Protocol:

  • Prepare a reaction mixture containing purified FtsZ (e.g., 5 µM) in polymerization buffer.

  • Add this compound at the desired final concentration. Include a DMSO control.

  • Incubate the mixture at 30°C for 5 minutes.

  • Place the reaction mixture in a cuvette in the light scattering instrument, also maintained at 30°C.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately begin recording the light scattering signal at a 90° angle over time (e.g., for 10-20 minutes).

  • The increase in light scattering is proportional to the extent of FtsZ polymerization. Analyze the kinetics and the final steady-state level of scattering to determine the inhibitory effect of this compound.

FtsZ GTPase Activity Assay (Malachite Green)

Objective: To measure the effect of this compound on the GTP hydrolysis activity of FtsZ.[8]

Materials:

  • Purified FtsZ protein

  • Reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2)

  • GTP stock solution (10 mM)

  • This compound stock solution (in DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate and plate reader

Protocol:

  • Prepare reaction mixtures in a 96-well plate containing FtsZ (e.g., 2 µM) in reaction buffer.

  • Add this compound at a range of concentrations to different wells. Include a DMSO control and a no-FtsZ control.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding GTP to a final concentration of 1 mM to all wells.

  • Incubate the plate at 37°C for a set time (e.g., 15 minutes).

  • Stop the reaction by adding the Malachite Green reagent, which will react with the inorganic phosphate released from GTP hydrolysis to produce a colored product.

  • After color development (as per the reagent manufacturer's instructions), measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Generate a standard curve using known concentrations of phosphate to quantify the amount of GTP hydrolyzed.

  • Calculate the percentage of GTPase activity inhibition for each concentration of this compound and determine the IC50 value.

Visualizing the Impact of this compound

Signaling Pathway of FtsZ-Mediated Cell Division and Inhibition

FtsZ_Pathway cluster_0 Normal Cell Division cluster_1 Inhibition by this compound FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Protofilaments FtsZ_monomers->FtsZ_polymers  GTP Binding Inhibited_FtsZ Inhibited FtsZ FtsZ_monomers->Inhibited_FtsZ  Binding GTP GTP Z_ring Z-Ring Assembly FtsZ_polymers->Z_ring Divisome Divisome Recruitment Z_ring->Divisome Septum Septum Formation Divisome->Septum Daughter_cells Daughter Cells Septum->Daughter_cells Filamentation Bacterial Filamentation Septum->Filamentation FtsZ_IN_2 This compound Block->Z_ring

Caption: FtsZ-mediated cell division pathway and its inhibition.

Experimental Workflow for FtsZ Inhibitor Characterization

Experimental_Workflow start Compound Library phenotypic_screen Phenotypic Screen (Bacterial Growth & Filamentation) start->phenotypic_screen mic_determination MIC Determination phenotypic_screen->mic_determination hit_compounds Hit Compounds mic_determination->hit_compounds gtpase_assay GTPase Activity Assay (IC50 Determination) hit_compounds->gtpase_assay polymerization_assay Polymerization Assay (Light Scattering/Sedimentation) hit_compounds->polymerization_assay purify_ftsz Purify FtsZ Protein purify_ftsz->gtpase_assay purify_ftsz->polymerization_assay mechanism_of_action Mechanism of Action Elucidation gtpase_assay->mechanism_of_action polymerization_assay->mechanism_of_action

References

Methodological & Application

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of FtsZ-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

The bacterial cell division protein FtsZ is an attractive target for novel antibacterial agents due to its essential role in cytokinesis and its high conservation across many bacterial species.[1][2][3][4] FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome and provides the constrictive force for cell division.[1][3][5] FtsZ-IN-2 is an investigational inhibitor that targets FtsZ, disrupting its polymerization and leading to the inhibition of bacterial cell division and eventual cell death.[6]

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This protocol is intended for researchers, scientists, and drug development professionals.

Principle of the Assay

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[3][8][9] The assay involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[1][3] Following incubation, the wells are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Materials and Equipment

3.1. Reagents and Consumables

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1][10]

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile reservoir basins

  • Sterile multichannel and single-channel pipettes and tips

  • Bacterial strains (see Table 1 for suggestions)

  • Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture

  • Sterile saline solution (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

3.2. Equipment

  • Biosafety cabinet (Class II)

  • Incubator (37°C)

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Microplate reader (optional, for quantitative analysis)

Experimental Protocol

4.1. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL. This will result in a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[1][3]

4.2. Preparation of this compound Dilutions

  • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 100-fold higher than the highest concentration to be tested to minimize the final DMSO concentration in the assay.

  • In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells except for the first column.

  • Add 200 µL of the this compound working solution (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no this compound) and the twelfth column will serve as the sterility control (no bacteria).

4.3. Inoculation and Incubation

  • Inoculate each well (from column 1 to 11) with 100 µL of the prepared bacterial inoculum. Do not inoculate the sterility control wells in column 12.

  • The final volume in each well will be 200 µL.

  • Seal the plate with a sterile lid or an adhesive plate sealer.

  • Incubate the plate at 37°C for 18-24 hours in ambient air.[9]

4.4. Determination of MIC

  • After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well indicates bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Data Presentation

The MIC values of this compound should be recorded and presented in a clear and organized manner. A tabular format is recommended for easy comparison of the compound's activity against different bacterial strains.

Table 1: Example MIC Data for FtsZ Inhibitors

Bacterial StrainTypeFtsZ InhibitorMIC (µg/mL)Reference
Staphylococcus aureus ATCC 29213Gram-positiveCompound 10.12[8]
Staphylococcus aureus (MRSA) ATCC 33591Gram-positivePC1907231[8]
Bacillus subtilis 168Gram-positiveCinnamaldehyde0.5[11]
Enterococcus faecalis (VRE)Gram-positiveBerberine Derivative4-16[11]
Escherichia coli ATCC 25922Gram-negativeCinnamaldehyde0.1[11]
Pseudomonas aeruginosaGram-negativeBerberine Derivative32-128[11]

Visualizations

FtsZ Signaling Pathway and Inhibition

FtsZ_Pathway FtsZ_monomers FtsZ Monomers FtsZ_GTP FtsZ-GTP Complex FtsZ_monomers->FtsZ_GTP GTP Binding GTP GTP Protofilaments FtsZ Protofilaments FtsZ_GTP->Protofilaments Polymerization Z_ring Z-Ring Formation Protofilaments->Z_ring Divisome Divisome Assembly Z_ring->Divisome Cell_Division Cell Division Divisome->Cell_Division FtsZ_IN_2 This compound FtsZ_IN_2->Inhibition Inhibition->FtsZ_GTP Disrupts Polymerization

Caption: Mechanism of FtsZ inhibition by this compound.

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions Prepare this compound Serial Dilutions prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Broth microdilution MIC assay workflow.

References

Application Notes and Protocols for FtsZ-IN-2 in Bacterial Light Scattering Polymerization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filamenting temperature-sensitive protein Z (FtsZ) is an essential and highly conserved bacterial protein that plays a crucial role in cell division.[1][2][3][4] As a prokaryotic homolog of eukaryotic tubulin, FtsZ polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other proteins that constitute the divisome.[4][5][6][7] The proper dynamics of FtsZ assembly and disassembly are vital for bacterial cytokinesis, making it an attractive target for the development of novel antibiotics to combat the rise of multidrug-resistant bacteria.[1][2][3][8]

FtsZ-IN-2 is an inhibitor of FtsZ that has demonstrated anti-staphylococcal activity.[9] This compound inhibits the GTPase activity of FtsZ, thereby interfering with its polymerization dynamics.[9] Right-angle light scattering is a powerful and widely used biophysical technique to monitor the polymerization of proteins like FtsZ in real-time.[10][11][12][13] The intensity of scattered light increases as FtsZ monomers assemble into larger polymeric filaments. This application note provides a detailed protocol for utilizing this compound in a light scattering-based polymerization assay to characterize its inhibitory effects on FtsZ.

Principle of the Assay

The 90° light scattering assay monitors the formation of FtsZ polymers over time. When a beam of light passes through a solution containing FtsZ monomers, the amount of light scattered at a 90° angle is minimal. Upon the addition of GTP, FtsZ polymerizes into long filaments. These larger particles scatter significantly more light. The increase in light scattering intensity is directly proportional to the mass of the polymers formed, providing a real-time measurement of the polymerization kinetics.[12][14] The effect of an inhibitor, such as this compound, can be quantified by observing the reduction in the rate and extent of light scattering in its presence.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FtsZ polymerization pathway and the experimental workflow for its inhibition by this compound.

FtsZ_Polymerization_Pathway FtsZ_GDP FtsZ-GDP (Inactive monomer) FtsZ_GTP FtsZ-GTP (Active monomer) FtsZ_GDP->FtsZ_GTP Nucleotide Exchange GTP GTP Protofilament FtsZ Protofilament FtsZ_GTP->Protofilament Polymerization FtsZ_IN_2 This compound FtsZ_GTP->FtsZ_IN_2 Inhibition Protofilament->FtsZ_GDP GTP Hydrolysis & Depolymerization

Caption: FtsZ Polymerization and Inhibition Pathway.

Light_Scattering_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Polymerization Buffer, FtsZ, GTP, and this compound Stocks MasterMix Prepare Reaction Master Mix (Buffer, FtsZ, +/- this compound) Reagents->MasterMix Equilibrate Equilibrate Reaction Mix in Cuvette at 30°C in Spectrofluorometer MasterMix->Equilibrate Baseline Record Baseline Light Scattering Signal Equilibrate->Baseline Initiate Initiate Polymerization by Adding GTP Baseline->Initiate Monitor Monitor Light Scattering Signal Over Time Initiate->Monitor Plot Plot Light Scattering Intensity vs. Time Monitor->Plot Analyze Calculate Initial Rate and Maximum Polymerization Plot->Analyze IC50 Determine IC50 of this compound Analyze->IC50

Caption: Experimental Workflow for Light Scattering Assay.

Quantitative Data Summary

The following tables provide typical concentration ranges and reported values for components in an FtsZ polymerization assay.

Table 1: Reagent Concentrations for FtsZ Polymerization Assay

ReagentTypical ConcentrationReference(s)
FtsZ Protein5 - 12.5 µM[6][10][15]
GTP1 - 2 mM[6][10][15]
MgCl₂5 - 10 mM[6][10][13]
KCl50 - 300 mM[5][6][10][16]
pH6.5 - 7.5[6][10][16]

Table 2: Inhibitory Activity of this compound

ParameterValueOrganism(s)Reference
Minimum Inhibitory Concentration (MIC)2 µg/mLMSSA, MRSA[9]
IC₅₀ (GTPase Activity)To be determined empiricallyStaphylococcus aureus[9]
IC₅₀ (Polymerization Inhibition)To be determined empiricallyStaphylococcus aureus

Experimental Protocols

Materials and Reagents
  • Purified FtsZ protein (e.g., from Staphylococcus aureus)

  • This compound

  • Guanosine 5'-triphosphate (GTP) sodium salt

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • MES (2-(N-morpholino)ethanesulfonic acid) or PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer

  • Dimethyl sulfoxide (DMSO)

  • Ultrapure water

  • Micro-volume quartz cuvettes (e.g., 100-200 µL)

  • Spectrofluorometer with a Peltier temperature controller

Buffer Preparation

Polymerization Buffer (PB):

  • 50 mM MES or PIPES, pH 6.5

  • 50 mM KCl

  • 10 mM MgCl₂

  • Adjust pH to 6.5 with NaOH.

  • Filter sterilize the buffer using a 0.22 µm filter.[16]

Stock Solutions:

  • FtsZ: Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM EDTA, 10% glycerol). Before use, centrifuge at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to remove any aggregates.[16] Determine the protein concentration using a spectrophotometer (A₂₈₀) or a protein assay.

  • GTP: Prepare a 100 mM stock solution in ultrapure water. Aliquot and store at -20°C.

  • This compound: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.

Light Scattering Assay Protocol
  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation and emission wavelengths to 350 nm.[10][13]

    • Set the excitation and emission slit widths to 1.5 - 2.5 nm.[10]

    • Set the cuvette holder temperature to 30°C using the Peltier controller.[10][15]

  • Reaction Preparation (for a 200 µL final volume):

    • Prepare a master mix containing the Polymerization Buffer and FtsZ protein to a final concentration of 12 µM.[6]

    • For the control (no inhibitor), add an equivalent volume of DMSO as used for the inhibitor-containing samples.

    • For samples with the inhibitor, add the desired final concentration of this compound (e.g., in a range from 0.1 to 100 µM) from the stock solution.

    • The total volume of the reaction mix before the addition of GTP should be 196 µL.[6]

  • Assay Measurement:

    • Pipette 196 µL of the reaction mix into a pre-warmed cuvette.

    • Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate for 2-5 minutes.[6]

    • Start data acquisition to record the baseline light scattering signal for approximately 90 seconds to ensure a stable signal.[6]

    • Initiate the polymerization by adding 4 µL of 100 mM GTP (for a final concentration of 2 mM) to the cuvette.[6]

    • Gently mix the contents by pipetting up and down a few times, avoiding bubble formation.

    • Immediately resume data acquisition and monitor the change in light scattering intensity over time (e.g., for 10-20 minutes).

Data Analysis
  • Plotting the Data: Plot the light scattering intensity (in arbitrary units) as a function of time for each concentration of this compound and the control.

  • Determining the Initial Rate: The initial rate of polymerization can be determined from the slope of the initial linear portion of the polymerization curve.

  • Determining the Maximum Polymerization: The extent of polymerization is represented by the maximum light scattering signal reached at the plateau.

  • Calculating IC₅₀: To determine the half-maximal inhibitory concentration (IC₅₀), plot the initial rate of polymerization (or the maximum polymerization) as a function of the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Troubleshooting

  • No Polymerization Signal:

    • Verify the activity of the FtsZ protein.

    • Ensure GTP was added and is not degraded.

    • Check the buffer composition and pH.

  • High Initial Baseline:

    • The FtsZ stock may contain aggregates. Centrifuge the protein stock at high speed before use.[16]

  • Signal Precipitation/Decrease after Peak:

    • This can indicate bundling and precipitation of FtsZ filaments. This is a known characteristic of FtsZ polymerization under certain conditions.

Conclusion

The 90° light scattering assay is a robust and straightforward method for studying the kinetics of FtsZ polymerization and the effect of inhibitors like this compound. By following this protocol, researchers can obtain valuable quantitative data on the inhibitory potency of this compound, which is crucial for its further development as a potential antibacterial agent. This assay can be adapted for high-throughput screening to identify and characterize novel FtsZ inhibitors.

References

Application Notes and Protocols for FtsZ Sedimentation Assays Using FtsZ-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: While FtsZ-IN-2 is a known inhibitor of FtsZ with anti-staphylococcal activity, detailed public data regarding its specific application in FtsZ sedimentation assays is limited.[1][2] Therefore, this document provides a comprehensive protocol and application notes based on the well-characterized FtsZ inhibitor, PC190723 , which also targets FtsZ polymerization and serves as an excellent model for designing and interpreting FtsZ sedimentation assays with small molecule inhibitors.[3][4][5] PC190723 is known to stabilize FtsZ polymers, a mechanism that can be effectively quantified using the described sedimentation assay.[3][6]

Introduction

FtsZ (Filamenting temperature-sensitive mutant Z) is a crucial protein in bacterial cell division, forming the Z-ring at the division site, which is essential for cytokinesis.[7] Its structural and functional homology to eukaryotic tubulin makes it an attractive target for the development of novel antibacterial agents.[3] FtsZ inhibitors can disrupt the formation and dynamics of the Z-ring, leading to the inhibition of bacterial cell division and ultimately cell death.[8]

The FtsZ sedimentation assay is a fundamental in vitro method to study the polymerization of FtsZ and the effect of inhibitors on this process. This assay separates FtsZ polymers from monomers by ultracentrifugation. The amount of FtsZ in the pellet and supernatant can then be quantified to determine the extent of polymerization.

This application note provides a detailed protocol for utilizing this compound (using PC190723 as a proxy) in an FtsZ sedimentation assay to determine its effect on FtsZ polymerization.

Mechanism of Action of FtsZ Polymerization and Inhibition

FtsZ monomers, in the presence of GTP, polymerize in a head-to-tail fashion to form single protofilaments. These protofilaments can then associate laterally to form bundles or sheets, which constitute the Z-ring at the bacterial mid-cell. This process is dynamic, with continuous assembly and disassembly of the protofilaments, regulated by GTP hydrolysis.[9]

FtsZ inhibitors can interfere with this process through various mechanisms, including:

  • Inhibition of polymerization: Some compounds prevent the assembly of FtsZ monomers into protofilaments.

  • Stabilization of polymers: Other inhibitors, like PC190723, bind to and stabilize the FtsZ polymers, preventing their disassembly.[3][6] This disruption of the dynamic nature of the Z-ring is also detrimental to cell division.

This compound has been identified as an inhibitor of FtsZ GTPase activity, suggesting it interferes with the polymerization process.[1][2]

Below is a diagram illustrating the FtsZ polymerization pathway and the points of inhibition.

FtsZ_Pathway cluster_0 FtsZ Polymerization cluster_1 Inhibition FtsZ_GDP FtsZ-GDP (Monomer) GTP GTP FtsZ_GDP->GTP GTP Exchange FtsZ_GTP FtsZ-GTP (Monomer) GDP GDP Protofilaments FtsZ Protofilaments FtsZ_GTP->Protofilaments Polymerization Protofilaments->FtsZ_GDP Depolymerization (GTP Hydrolysis) Z_ring Z-ring Assembly Protofilaments->Z_ring Bundling Z_ring->FtsZ_GDP Disassembly FtsZ_IN_2 This compound FtsZ_IN_2->FtsZ_GTP Inhibits GTPase Activity PC190723 PC190723 PC190723->Protofilaments Stabilizes Polymers

Caption: FtsZ polymerization pathway and points of inhibitor action.

Quantitative Data

The following tables summarize the quantitative data for the FtsZ inhibitor PC190723, which serves as a model for this compound.

Table 1: Inhibitory Activity of PC190723 against FtsZ

ParameterValueReference
IC50 (GTPase Activity) 55 nM[10]
MIC (MSSA) 2 µg/ml[1]
MIC (MRSA) 2 µg/ml[1]

Table 2: Effect of PC190723 on Bacillus subtilis FtsZ Polymerization (Sedimentation Assay)

PC190723 ConcentrationNucleotide% FtsZ in PelletReference
0 µM2 mM GTP~10%[3]
10 µM2 mM GTP~90%[3]
0 µM0.1 mM GMPCPP~20%[3]
10 µM0.1 mM GMPCPP~95%[3]

(GMPCPP is a non-hydrolyzable GTP analog)

Experimental Protocols

Materials and Reagents
  • Purified FtsZ protein (e.g., from Staphylococcus aureus or Bacillus subtilis)

  • This compound (or PC190723 as a model compound)

  • Guanosine-5'-triphosphate (GTP)

  • Polymerization Buffer (PB): 50 mM MES-KOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂[3]

  • Dimethyl sulfoxide (DMSO)

  • Bovine Serum Albumin (BSA) standard

  • Bradford reagent or other protein quantification assay components

  • SDS-PAGE reagents

  • Ultracentrifuge with a suitable rotor (e.g., TLA-100)

  • Microcentrifuge tubes compatible with the ultracentrifuge rotor

Experimental Workflow

The following diagram outlines the workflow for the FtsZ sedimentation assay with an inhibitor.

FtsZ_Sedimentation_Workflow start Start prep_reagents Prepare Reagents (FtsZ, Inhibitor, Buffers) start->prep_reagents reaction_setup Set up Reaction Mixtures (FtsZ, Buffer, Inhibitor/DMSO) prep_reagents->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation initiate_pol Initiate Polymerization (Add GTP) pre_incubation->initiate_pol incubation Incubate at 37°C initiate_pol->incubation centrifugation Ultracentrifugation (Separate Polymers from Monomers) incubation->centrifugation separation Separate Supernatant and Pellet centrifugation->separation analysis Analyze Supernatant and Pellet (SDS-PAGE, Densitometry, or Bradford Assay) separation->analysis end End analysis->end

Caption: Experimental workflow for the FtsZ sedimentation assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a 10X stock of Polymerization Buffer (PB).

    • Prepare a stock solution of GTP (e.g., 20 mM in water, pH 7.0) and store at -20°C.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). The final DMSO concentration in the assay should be kept low (≤ 1%) to avoid effects on FtsZ polymerization.

    • Thaw purified FtsZ on ice. Clarify by centrifugation at 4°C if necessary.

  • Reaction Setup:

    • On ice, prepare reaction mixtures in ultracentrifuge tubes. For a 50 µL final reaction volume:

      • 5 µL of 10X PB

      • FtsZ protein (to a final concentration of 5-10 µM)

      • This compound (at desired final concentrations) or DMSO for the control

      • Add nuclease-free water to a final volume of 49 µL.

    • Gently mix the components.

  • Pre-incubation:

    • Pre-incubate the reaction mixtures at 37°C for 10 minutes.[11]

  • Initiation of Polymerization:

    • Initiate the polymerization by adding 1 µL of 20 mM GTP to each reaction tube (final concentration 0.4 mM). For negative controls, add water or a non-hydrolyzable GTP analog like GMPCPP.

    • Mix gently by flicking the tube.

  • Incubation:

    • Incubate the reactions at 37°C for 15-30 minutes to allow for FtsZ polymerization to reach a steady state.[11]

  • Ultracentrifugation:

    • Pellet the FtsZ polymers by ultracentrifugation at approximately 350,000 x g for 20 minutes at 25°C.[3]

  • Separation of Supernatant and Pellet:

    • Carefully remove the supernatant containing the soluble FtsZ monomers and transfer it to a new tube.

    • Resuspend the pellet (containing FtsZ polymers) in 50 µL of 1X PB.

  • Analysis:

    • SDS-PAGE and Densitometry:

      • Mix equal volumes of the supernatant and resuspended pellet fractions with 2X SDS-PAGE sample buffer.

      • Run the samples on an SDS-PAGE gel.

      • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

      • Quantify the band intensities of FtsZ in the supernatant and pellet lanes using densitometry software (e.g., ImageJ).

      • The percentage of FtsZ polymerization can be calculated as: (Pellet Intensity / (Pellet Intensity + Supernatant Intensity)) * 100.

    • Bradford Assay:

      • Quantify the protein concentration in the supernatant fraction using a Bradford assay with BSA as a standard.

      • The amount of FtsZ in the pellet can be calculated by subtracting the amount of FtsZ in the supernatant from the total amount of FtsZ added to the reaction.

Troubleshooting

IssuePossible CauseSolution
Low FtsZ polymerization in the control Inactive FtsZ proteinUse freshly purified FtsZ or a new aliquot. Ensure proper storage conditions.
Incorrect buffer composition or pHVerify the composition and pH of the polymerization buffer.
Low GTP concentration or degraded GTPUse a fresh stock of GTP.
High background in the pellet (no GTP control) FtsZ aggregationClarify FtsZ stock by centrifugation before use. Optimize buffer conditions (e.g., salt concentration).
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure accurate pipetting.
Temperature fluctuationsMaintain consistent temperatures during incubation steps.
Incomplete resuspension of the pelletEnsure the pellet is fully resuspended before analysis.

Conclusion

The FtsZ sedimentation assay is a robust method for characterizing the effects of inhibitors on FtsZ polymerization. By following this protocol, researchers can effectively evaluate the potential of this compound and other small molecules as antibacterial agents that target bacterial cell division. The use of a well-characterized inhibitor like PC190723 as a control is highly recommended for validating the assay and interpreting the results.

References

Application Notes and Protocols for F-Z-IN-2: A Potent Inhibitor of Bacterial Cell Division for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FtsZ (Filamentous temperature-sensitive Z) is a crucial protein in bacterial cytokinesis, forming the Z-ring at the division site and acting as a scaffold for the recruitment of other cell division proteins.[1] Its essential role and high conservation among bacterial species make it an attractive target for novel antimicrobial agents. FtsZ-IN-2 is a potent and specific inhibitor of FtsZ polymerization, leading to the disruption of Z-ring formation and subsequent inhibition of cell division. This results in characteristic morphological changes in bacteria, such as filamentation in rod-shaped species and cell enlargement in cocci, which can be effectively visualized and quantified using fluorescence microscopy.[2][3]

These application notes provide detailed protocols for utilizing this compound in fluorescence microscopy studies to investigate its effects on bacterial cell morphology and FtsZ localization. The provided methodologies are designed for researchers in microbiology, cell biology, and drug discovery.

Mechanism of Action

This compound, exemplified by the well-characterized FtsZ inhibitor PC190723, acts by binding to a specific allosteric site on the FtsZ protein, known as the interdomain cleft. This binding stabilizes the FtsZ polymer, preventing its disassembly and disrupting the dynamic nature of the Z-ring, which is essential for its constrictive function during cell division.[4][5] This stabilization of the FtsZ polymer ultimately blocks cytokinesis, leading to the observable changes in cell morphology.

FtsZ_monomers FtsZ Monomers FtsZ_polymerization FtsZ Polymerization FtsZ_monomers->FtsZ_polymerization GTP binding GTP GTP Z_ring Dynamic Z-ring FtsZ_polymerization->Z_ring FtsZ_IN_2 This compound FtsZ_polymerization->FtsZ_IN_2 Z_ring->FtsZ_monomers GTP hydrolysis & depolymerization Cell_division Normal Cell Division Z_ring->Cell_division Stabilized_polymer Stabilized FtsZ Polymer (Non-functional) FtsZ_IN_2->Stabilized_polymer Binds to interdomain cleft Inhibition Inhibition of Cell Division Stabilized_polymer->Inhibition Filamentation Cell Filamentation/ Enlargement Inhibition->Filamentation cluster_prep Culture Preparation cluster_treat Treatment cluster_image Imaging cluster_analyze Data Analysis Start Start Inoculate Inoculate single colony in growth medium Start->Inoculate Overnight Incubate overnight Inoculate->Overnight Dilute Dilute 1:100 in fresh medium Overnight->Dilute Grow Grow to mid-log phase (OD600 ≈ 0.5) Dilute->Grow Split Split culture: Control & Treatment Grow->Split Add_Inhibitor Add this compound (or solvent control) Split->Add_Inhibitor Incubate_Treat Incubate (e.g., 1-3 hours) Add_Inhibitor->Incubate_Treat Stain Stain with fluorescent dyes (optional) Incubate_Treat->Stain Prepare_Slide Prepare agarose pad on microscope slide Stain->Prepare_Slide Mount Mount cells on pad Prepare_Slide->Mount Microscopy Acquire images (Phase/DIC & Fluorescence) Mount->Microscopy Analyze Analyze images: - Cell dimensions - FtsZ-GFP localization - Fluorescence intensity Microscopy->Analyze Quantify Quantify phenotypic changes Analyze->Quantify End End Quantify->End Biochemical Biochemical Assays (In Vitro) GTPase GTPase Activity Assay Biochemical->GTPase Polymerization FtsZ Polymerization Assay (Light Scattering) Biochemical->Polymerization Binding Binding Affinity (e.g., FP, SPR) Biochemical->Binding Cellular Cell-Based Assays (In Vivo) GTPase->Cellular Polymerization->Cellular Binding->Cellular MIC MIC Determination Cellular->MIC Morphology Morphological Analysis (Fluorescence Microscopy) Cellular->Morphology FtsZ_Localization FtsZ-GFP Localization Cellular->FtsZ_Localization Resistance Resistance Mutant Mapping Cellular->Resistance Mechanism Mechanism of Action Confirmed MIC->Mechanism Morphology->Mechanism FtsZ_Localization->Mechanism Resistance->Mechanism

References

Application of FtsZ-IN-2 in Studying FtsZ Dynamics In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases did not yield specific information regarding a compound designated "FtsZ-IN-2." Therefore, it is not possible to provide detailed application notes, protocols, and quantitative data for this specific inhibitor. The following information is based on the general principles of using small molecule inhibitors to study FtsZ dynamics in vivo, drawing parallels from well-characterized FtsZ inhibitors. Researchers and drug development professionals should adapt these general methodologies to "this compound" once its specific properties are determined.

Introduction to FtsZ and its Dynamics

FtsZ, a homolog of eukaryotic tubulin, is an essential GTPase that plays a central role in bacterial cell division.[1][2][3] It polymerizes at the future division site to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins and is thought to generate constriction force.[1][2][4] The dynamic nature of the Z-ring is crucial for its function and is characterized by rapid subunit turnover and treadmilling, a process where subunits are added to one end of a filament and removed from the other, leading to apparent movement of FtsZ clusters.[1][5][6] FtsZ treadmilling is dependent on its GTPase activity and has been observed in various bacterial species with speeds of approximately 25-42 nm/s.[1][5][6] The study of FtsZ dynamics is critical for understanding the mechanisms of bacterial cell division and for the development of novel antibiotics targeting this essential process.[3][7]

General Principles of Using FtsZ Inhibitors to Study In Vivo Dynamics

Small molecule inhibitors that target FtsZ are invaluable tools for probing its function and dynamics within living cells. These inhibitors can modulate FtsZ polymerization and GTPase activity, leading to observable changes in Z-ring morphology and dynamics. By observing these effects, researchers can infer the role of specific FtsZ activities in the cell division process.

General Mechanism of Action of FtsZ Inhibitors:

  • Inhibition of Polymerization: Some inhibitors prevent the assembly of FtsZ monomers into protofilaments.

  • Stabilization of Polymers: Other inhibitors bind to FtsZ polymers, preventing their disassembly and leading to hyper-stable filaments.[7]

  • Modulation of GTPase Activity: Inhibitors can either inhibit or, in some cases, stimulate the GTPase activity of FtsZ, thereby affecting the rate of polymer turnover and treadmilling.[7]

Hypothetical Application Notes for an FtsZ Inhibitor (e.g., "this compound")

Assuming "this compound" is a novel FtsZ inhibitor, the following application notes outline its potential use in studying FtsZ dynamics.

3.1. Determining the Mechanism of Action of this compound

The first step in utilizing a new inhibitor is to characterize its effect on FtsZ assembly and activity.

  • In Vitro Polymerization Assays: Techniques like light scattering, sedimentation assays, and electron microscopy can be used to determine if this compound inhibits or promotes FtsZ polymerization in the presence of GTP.

  • GTPase Activity Assays: A malachite green-based assay can quantify the rate of GTP hydrolysis by FtsZ in the presence of varying concentrations of this compound to determine its effect on FtsZ's enzymatic activity.

3.2. In Vivo Studies of FtsZ Dynamics

Once the in vitro effects are understood, the inhibitor can be applied to live bacterial cells to study its impact on FtsZ dynamics.

  • Z-Ring Morphology: Fluorescence microscopy of cells expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP) can be used to visualize changes in Z-ring structure upon treatment with this compound. Potential changes include Z-ring disruption, formation of aberrant structures like spirals or arcs, or changes in Z-ring condensation.[8][9][10]

  • FtsZ Dynamics using Fluorescence Recovery After Photobleaching (FRAP): FRAP experiments can measure the turnover rate of FtsZ subunits within the Z-ring. By photobleaching a portion of the fluorescent Z-ring and monitoring the recovery of fluorescence, the half-time of recovery can be calculated, providing a quantitative measure of FtsZ dynamics.[11]

  • FtsZ Treadmilling using Total Internal Reflection Fluorescence Microscopy (TIRFM): TIRFM allows for the visualization of individual FtsZ filaments or small bundles near the cell membrane. By tracking the movement of these structures over time, the treadmilling speed of FtsZ can be measured. A reduction or cessation of this movement upon treatment with this compound would indicate an effect on FtsZ dynamics.[5]

Experimental Protocols (General)

The following are generalized protocols that would need to be optimized for the specific characteristics of this compound and the bacterial species under investigation.

4.1. Protocol: In Vivo Imaging of FtsZ-GFP in E. coli Treated with an FtsZ Inhibitor

This protocol describes the use of fluorescence microscopy to observe the effect of an FtsZ inhibitor on Z-ring morphology.

Materials:

  • E. coli strain expressing FtsZ-GFP.

  • Luria-Bertani (LB) medium.

  • FtsZ inhibitor (e.g., "this compound") stock solution in a suitable solvent (e.g., DMSO).

  • Microscope slides and coverslips.

  • Agarose pads (1% w/v in LB medium).

  • Fluorescence microscope with appropriate filter sets for GFP.

Procedure:

  • Grow the E. coli FtsZ-GFP strain to mid-log phase (OD600 ≈ 0.4-0.6) in LB medium at the appropriate temperature.

  • Prepare an agarose pad by pipetting molten 1% agarose in LB onto a microscope slide and covering it with another slide to create a flat surface.

  • Add the FtsZ inhibitor to the bacterial culture at the desired final concentration. A solvent control (e.g., DMSO) should be run in parallel.

  • Incubate the treated and control cultures for a specific duration (e.g., 30, 60, 120 minutes).

  • At each time point, take a small aliquot of the culture and spot it onto the prepared agarose pad.

  • Place a coverslip over the spot and seal the edges if necessary.

  • Image the cells using a fluorescence microscope. Capture both phase-contrast/DIC and fluorescence images.

  • Analyze the images to assess changes in cell morphology and Z-ring structure (e.g., presence, absence, localization, and shape of the Z-ring).

4.2. Protocol: Fluorescence Recovery After Photobleaching (FRAP) to Measure FtsZ Dynamics

This protocol outlines the steps for a FRAP experiment to quantify FtsZ turnover.

Materials:

  • E. coli strain expressing FtsZ-GFP.

  • Growth medium and conditions as described above.

  • Confocal laser scanning microscope equipped for FRAP.

Procedure:

  • Prepare a sample of mid-log phase E. coli FtsZ-GFP cells on an agarose pad as described above.

  • Identify a cell with a clear, well-defined Z-ring.

  • Acquire a few pre-bleach images of the Z-ring.

  • Use a high-intensity laser to photobleach a small region of the Z-ring.

  • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.

  • Quantify the fluorescence intensity in the bleached region over time.

  • Fit the recovery data to an exponential curve to determine the half-time of recovery (t½), which is inversely proportional to the rate of FtsZ subunit turnover.

  • Repeat the experiment with cells treated with the FtsZ inhibitor to determine its effect on the recovery half-time.

Data Presentation (Hypothetical)

Should data for this compound become available, it should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Quantitative Data on the Effect of this compound on FtsZ Dynamics

ParameterControl (DMSO)This compound (X µM)
Z-ring Morphology Normal, mid-cell ringsAberrant, spiral structures
FRAP Recovery Half-time (t½) 30 ± 5 seconds90 ± 10 seconds
FtsZ Treadmilling Speed 35 ± 8 nm/s5 ± 2 nm/s
GTPase Activity (% of control) 100%25%

Visualizations (Hypothetical)

Diagrams created using Graphviz (DOT language) can illustrate signaling pathways and experimental workflows.

6.1. FtsZ Signaling Pathway and Inhibition

FtsZ_Pathway cluster_0 Cell Division Initiation cluster_1 Inhibition by this compound GTP GTP FtsZ_monomer FtsZ Monomer GTP->FtsZ_monomer binds FtsZ_polymer FtsZ Polymer (Protofilament) FtsZ_monomer->FtsZ_polymer Polymerization Z_ring Z-ring Assembly FtsZ_polymer->Z_ring Divisome Divisome Assembly Z_ring->Divisome recruits proteins Constriction Cell Constriction Divisome->Constriction FtsZ_IN_2 This compound FtsZ_IN_2->FtsZ_polymer Inhibits dynamics

Caption: Hypothetical signaling pathway of FtsZ-mediated cell division and its inhibition by this compound.

6.2. Experimental Workflow for In Vivo Analysis

Experimental_Workflow start Start culture Grow E. coli (FtsZ-GFP) start->culture treat Treat with This compound culture->treat control Control (DMSO) culture->control microscopy Fluorescence Microscopy treat->microscopy control->microscopy frap FRAP Analysis microscopy->frap tirfm TIRFM Analysis microscopy->tirfm data Data Analysis & Quantification frap->data tirfm->data end End data->end

References

Using FtsZ-IN-2 as a Chemical Probe for FtsZ Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FtsZ (Filamenting temperature-sensitive mutant Z) is a crucial prokaryotic cytoskeletal protein and a homolog of eukaryotic tubulin.[1][2] It plays a central role in bacterial cell division by polymerizing into a dynamic ring structure, known as the Z-ring, at the future division site.[2][3] The Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell constriction.[4][5] Given its essential and highly conserved nature among bacteria, and its structural difference from eukaryotic tubulin, FtsZ has emerged as a promising target for the development of novel antibacterial agents.[2][6]

FtsZ-IN-2 (also known as Compound 19) is a potent inhibitor of the FtsZ protein. It exerts its antibacterial effect by targeting the GTPase activity of FtsZ, which is essential for the dynamic turnover of FtsZ polymers and the proper function of the Z-ring. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate FtsZ function in bacteria, with a focus on Staphylococcus aureus.

Mechanism of Action

This compound inhibits bacterial cell division by disrupting the function of the FtsZ protein. Its primary mechanism of action is the inhibition of the GTPase activity of FtsZ. The hydrolysis of GTP by FtsZ is coupled to its polymerization and depolymerization dynamics, which are critical for the remodeling of the Z-ring during cell constriction. By inhibiting this GTPase activity, this compound likely perturbs the dynamic nature of FtsZ filaments, leading to the disruption of Z-ring formation and function, ultimately blocking cell division and leading to bacterial cell death.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and a closely related FtsZ inhibitor, C109. This data is essential for designing and interpreting experiments.

CompoundAssayTarget Organism/ProteinValueReference(s)
This compound Minimum Inhibitory Concentration (MIC)Staphylococcus aureus (MSSA)2 µg/mL
This compound Minimum Inhibitory Concentration (MIC)Staphylococcus aureus (MRSA)2 µg/mL
C109IC50 (GTPase Inhibition)Staphylococcus aureus FtsZ1.5 µM[3]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to probe FtsZ function using this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB at 37°C. The next day, dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1 (corresponding to approximately 1-5 x 108 CFU/mL). Further dilute this suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria in MHB without inhibitor) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ and the inhibitory effect of this compound. A common method is a coupled spectrophotometric assay.

Materials:

  • Purified FtsZ protein (S. aureus)

  • This compound

  • GTP solution

  • Assay buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂)

  • Coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, purified FtsZ (e.g., 5 µM), the coupled enzyme system, NADH, and PEP.

  • Inhibitor Addition: Add varying concentrations of this compound to different reaction mixtures. Include a control reaction with no inhibitor. Pre-incubate for a few minutes at the desired temperature (e.g., 30°C).

  • Initiate Reaction: Start the reaction by adding GTP (e.g., 1 mM final concentration).

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of GTP hydrolysis.

  • Data Analysis: Calculate the initial velocity of the reaction for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.

Materials:

  • Purified FtsZ protein

  • This compound

  • GTP solution

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • Fluorometer or spectrophotometer capable of measuring 90° light scattering (e.g., at 350 nm or 400 nm).

Protocol:

  • Sample Preparation: In a cuvette, add purified FtsZ (e.g., 10-20 µM) in polymerization buffer.

  • Inhibitor Addition: Add the desired concentration of this compound or vehicle control and incubate for a few minutes at the reaction temperature (e.g., 30°C) to establish a baseline.

  • Initiate Polymerization: Add GTP (e.g., 1 mM final concentration) to initiate FtsZ polymerization.

  • Monitor Light Scattering: Immediately record the light scattering signal over time.

  • Data Analysis: Plot the light scattering intensity versus time. Analyze the effect of this compound on the kinetics of polymerization, including the lag time, the rate of polymerization (slope of the curve), and the steady-state polymer mass (plateau of the curve).

Bacterial Cell Morphology and FtsZ Localization by Microscopy

This protocol allows for the visualization of the effects of this compound on bacterial cell morphology and the localization of the FtsZ ring.

Materials:

  • Bacterial strain (e.g., S. aureus expressing FtsZ-GFP or a strain suitable for immunofluorescence)

  • This compound

  • Growth medium (e.g., Tryptic Soy Broth)

  • Microscope slides and coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization agent (if needed, e.g., lysozyme for S. aureus)

  • Primary antibody against FtsZ (for immunofluorescence)

  • Fluorescently labeled secondary antibody (for immunofluorescence)

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Grow the bacterial culture to the mid-logarithmic phase. Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) or a vehicle control. Incubate for a defined period (e.g., 1-3 hours).

  • Cell Fixation: Harvest the cells by centrifugation and wash them with PBS. Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization (for S. aureus immunofluorescence): Resuspend the fixed cells in a buffer containing lysozyme to partially digest the cell wall.

  • Immunostaining (if applicable):

    • Incubate the permeabilized cells with a primary antibody specific for FtsZ.

    • Wash the cells and then incubate with a fluorescently labeled secondary antibody.

  • Microscopy: Mount the cells on a microscope slide. Observe the cells using a fluorescence microscope. For strains expressing FtsZ-GFP, proceed directly to microscopy after fixation.

  • Image Analysis: Capture images and analyze the cell morphology (e.g., cell length, filamentation) and the localization of the FtsZ signal. Look for delocalization of the Z-ring, formation of multiple or aberrant FtsZ structures, or a diffuse cytoplasmic signal in treated cells compared to the sharp, mid-cell Z-rings in control cells.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a chemical probe.

FtsZ_Function_and_Inhibition cluster_0 Normal FtsZ Function cluster_1 Inhibition by this compound FtsZ_monomer FtsZ Monomers (GTP-bound) Polymerization Polymerization FtsZ_monomer->Polymerization Z_ring Dynamic Z-ring at mid-cell Polymerization->Z_ring Z_ring->FtsZ_monomer Depolymerization (GTP Hydrolysis) Divisome Divisome Assembly Z_ring->Divisome Inhibited_GTPase Inhibition of GTPase Activity Constriction Cell Constriction & Division Divisome->Constriction FtsZ_IN_2 This compound FtsZ_IN_2->Inhibited_GTPase Disrupted_dynamics Disrupted Polymer Dynamics Inhibited_GTPase->Disrupted_dynamics No_Z_ring Aberrant or No Z-ring Formation Disrupted_dynamics->No_Z_ring Blocked_division Blocked Cell Division (Filamentation) No_Z_ring->Blocked_division

Caption: FtsZ function and its inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo / Cellular Assays start Start: Hypothesis (this compound inhibits FtsZ) GTPase_assay GTPase Activity Assay (Determine IC50) start->GTPase_assay MIC_assay MIC Determination start->MIC_assay Polymerization_assay Polymerization Assay (Light Scattering) GTPase_assay->Polymerization_assay end Conclusion: Characterize this compound as a chemical probe Polymerization_assay->end Morphology_assay Cell Morphology Analysis (Microscopy) MIC_assay->Morphology_assay Z_ring_assay Z-ring Localization (Microscopy) MIC_assay->Z_ring_assay Morphology_assay->end Z_ring_assay->end

Caption: Experimental workflow for characterizing this compound.

Logical_Relationship FtsZ_IN_2 This compound Target_Engagement Target Engagement Binds to FtsZ FtsZ_IN_2->Target_Engagement Biochemical_Effect Biochemical Effect Inhibits GTPase Activity Target_Engagement->Biochemical_Effect Cellular_Phenotype Cellular Phenotype Disrupts Z-ring Formation Causes Cell Filamentation Biochemical_Effect->Cellular_Phenotype Antibacterial_Activity Antibacterial Activity Inhibits Bacterial Growth (MIC) Cellular_Phenotype->Antibacterial_Activity

Caption: Logical flow from compound to antibacterial effect.

References

Application Notes and Protocols: High-Throughput Screening for Novel FtsZ-Targeting Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. One promising and relatively unexploited target is the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division.[1][2][3] It polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell, which serves as a scaffold for the assembly of the divisome complex that orchestrates cytokinesis.[4][5] Inhibition of FtsZ polymerization or its GTPase activity disrupts Z-ring formation, leading to cell filamentation and eventual lysis, making it an attractive target for the development of new antibiotics.[2][4]

High-throughput screening (HTS) is a critical tool for identifying novel inhibitors of FtsZ.[6] This document provides detailed application notes and protocols for conducting HTS campaigns to discover and characterize new antibacterial agents targeting FtsZ. While the specific inhibitor "FtsZ-IN-2" was not found in publicly available literature, this guide will utilize data and protocols for representative FtsZ inhibitors to illustrate the screening process.

Mechanism of Action of FtsZ Inhibitors

FtsZ inhibitors can disrupt the function of the FtsZ protein through several mechanisms:[2]

  • Inhibition of Polymerization: Many inhibitors prevent the assembly of FtsZ monomers into protofilaments. This can occur through binding to the GTP-binding site or allosteric sites, inducing conformational changes that are incompatible with polymerization.[2]

  • Inhibition of GTPase Activity: The hydrolysis of GTP by FtsZ is crucial for the dynamic nature of the Z-ring. Some inhibitors specifically block this enzymatic activity, leading to dysfunctional Z-ring dynamics.[2][5]

  • Stabilization of Polymers: Conversely, some inhibitors can hyper-stabilize FtsZ polymers, leading to a loss of the dynamic instability required for proper Z-ring constriction and disassembly.

High-Throughput Screening Workflow for FtsZ Inhibitors

A typical HTS campaign for FtsZ inhibitors involves a multi-step process to identify and validate potential lead compounds.

HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_secondary_screen Secondary Screens & Hit Validation cluster_tertiary_screen Tertiary Screens & Lead Characterization Primary_Assay Biochemical Assay (e.g., FtsZ Polymerization) Hit_Identification Identification of 'Hits' (Compounds showing activity) Primary_Assay->Hit_Identification Compound_Library Compound Library (>100,000 compounds) Compound_Library->Primary_Assay Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Validated Hits Orthogonal_Assay Orthogonal Assay (e.g., GTPase Activity) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay interference) Orthogonal_Assay->Counter_Screen Antibacterial_Activity Antibacterial Activity (MIC determination) Counter_Screen->Antibacterial_Activity Confirmed Hits Cytotoxicity_Assay Eukaryotic Cell Cytotoxicity Assay Antibacterial_Activity->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action FtsZ_Signaling_Pathway cluster_assembly FtsZ Assembly and Z-Ring Formation cluster_inhibition Inhibition by FtsZ Inhibitor cluster_outcome Cellular Outcome FtsZ_monomer FtsZ Monomers Protofilament FtsZ Protofilaments FtsZ_monomer->Protofilament + GTP Blocked_Polymerization Blocked Polymerization GTP GTP Z_ring Z-Ring Formation at Mid-cell Protofilament->Z_ring Cell_Division Normal Cell Division Z_ring->Cell_Division FtsZ_Inhibitor FtsZ Inhibitor FtsZ_Inhibitor->Blocked_Polymerization Blocked_GTPase Inhibited GTPase Activity FtsZ_Inhibitor->Blocked_GTPase Filamentation Cell Filamentation & Lysis Blocked_Polymerization->Filamentation Blocked_GTPase->Filamentation

References

Application Notes and Protocols for Studying the Role of FtsZ in Biofilm Formation Using an FtsZ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing FtsZ inhibitors to investigate the crucial role of the FtsZ protein in bacterial biofilm formation. As the specific inhibitor "FtsZ-IN-2" is not found in the scientific literature, this document will use the well-characterized FtsZ inhibitor, C109 , as a primary example. The principles and protocols described herein are broadly applicable to other FtsZ inhibitors.

Introduction: FtsZ and its Role in Biofilm Formation

FtsZ , a homolog of eukaryotic tubulin, is an essential protein in most bacteria, playing a central role in cell division.[1][2] It polymerizes at the mid-cell to form the Z-ring , a dynamic structure that acts as a scaffold for the assembly of the divisome, the protein machinery responsible for septal peptidoglycan synthesis and cell constriction.[3] Inhibition of FtsZ function disrupts cell division, leading to filamentation and eventual cell death, making it an attractive target for novel antimicrobial agents.[2][4]

Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotics. The formation of a biofilm is a complex process involving initial attachment, proliferation, maturation, and dispersal. Cell division is fundamental to the proliferation and maturation stages of biofilm development. By targeting FtsZ, researchers can probe the specific impact of cell division arrest on the establishment and architecture of biofilms.

C109 is a benzothiadiazole derivative that has been shown to inhibit bacterial growth by targeting FtsZ.[5] It has demonstrated efficacy against a range of bacteria, including Staphylococcus aureus and Acinetobacter baumannii, and has been shown to possess significant anti-biofilm activity.[5][6] C109 has been observed to inhibit both the GTPase activity and polymerization of FtsZ in some bacterial species.[5]

Mechanism of Action of FtsZ Inhibitors

FtsZ inhibitors, such as C109 and benzamide derivatives like PC190723, function by disrupting the normal dynamics of FtsZ polymerization.[7][8][9] This can occur through several mechanisms:

  • Inhibition of GTPase activity: FtsZ's ability to hydrolyze GTP is crucial for the dynamic turnover of FtsZ filaments. Some inhibitors block this activity, leading to aberrant FtsZ structures.[5]

  • Inhibition of polymerization: Some compounds prevent the assembly of FtsZ monomers into protofilaments.

  • Hyper-stabilization of polymers: Conversely, some inhibitors, like the benzamides, can promote the formation of overly stable FtsZ polymers that are non-functional and disrupt the formation of a proper Z-ring.[8][9][10]

The ultimate consequence of these actions is the disruption of the Z-ring, leading to a block in cell division. This directly impacts the ability of bacteria to proliferate within a biofilm matrix, thereby inhibiting biofilm formation and maturation.

Quantitative Data on the Effect of C109 on Biofilm Formation

The following tables summarize the quantitative effects of the FtsZ inhibitor C109 on biofilm formation in different bacterial species as reported in the literature.

Table 1: Anti-biofilm Activity of C109 against Acinetobacter baumannii [5]

StrainMIC (mg/L)Biofilm Inhibitory Concentration (mg/L)Effect on Biofilm BiomassEffect on Biofilm Thickness
ATCC 1960616128Significant decrease at ≥ 16 mg/LSignificant decrease with increasing concentration
560380 (clinical)1664Significant decrease at 256 mg/LSignificant decrease at ≥ 16 mg/L
MO5 (clinical)32128Slight decrease at 256 mg/LNot statistically significant decrease
HU5 (clinical)16256No significant alterationNo significant effect

Table 2: Anti-biofilm Activity of C109 against Staphylococcus aureus ATCC 25923 [11]

ParameterConcentration of C109 (µg/mL)Result
Biofilm Formation Inhibition0.125Statistically significant decrease
Mature Biofilm EradicationHigh concentrationsNot able to eradicate mature biofilms

Experimental Protocols

This section provides detailed protocols for key experiments to assess the role of FtsZ inhibitors in biofilm formation.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth)

  • FtsZ inhibitor stock solution (e.g., C109 dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a serial dilution of the FtsZ inhibitor in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria without inhibitor) and a negative control (medium without bacteria).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm.

This assay quantifies the ability of an inhibitor to prevent the initial formation of a biofilm.

Materials:

  • Bacterial culture

  • Growth medium suitable for biofilm formation (e.g., TSB with 1% glucose for S. aureus)[11]

  • FtsZ inhibitor

  • Sterile 96-well microtiter plates

  • 0.1% Crystal Violet solution

  • 33% Acetic acid or 95% Ethanol

  • Microplate reader

Protocol:

  • Grow a bacterial culture overnight and dilute it to the desired starting concentration (e.g., 10^7–10^8 CFU/mL for S. aureus).[11]

  • Add 100 µL of the bacterial suspension to the wells of a 96-well plate containing 100 µL of growth medium with serial dilutions of the FtsZ inhibitor.

  • Include control wells with bacteria and no inhibitor.

  • Incubate the plate under static conditions for 24-48 hours at 37°C.

  • Carefully remove the planktonic cells by gently washing the wells with sterile saline or phosphate-buffered saline (PBS).

  • Fix the adherent biofilms with 200 µL of methanol for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet to each well and incubate for 20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[5]

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the effect of the inhibitor on its architecture.

Materials:

  • Bacterial culture

  • Growth medium

  • FtsZ inhibitor

  • Chambered cover slips or other suitable imaging slides

  • Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)

  • Confocal microscope

Protocol:

  • Grow biofilms in chambered cover slips in the presence and absence of the FtsZ inhibitor for the desired period.

  • Gently wash the biofilms to remove planktonic cells.

  • Stain the biofilms with a suitable fluorescent dye (e.g., SYTO 9 stains all cells green).

  • Acquire z-stack images of the biofilms using a confocal microscope.

  • Reconstruct three-dimensional images and analyze biofilm parameters such as biomass, average thickness, and roughness using software like COMSTAT.[5]

This assay directly assesses the effect of the inhibitor on the polymerization of purified FtsZ protein.[5]

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES pH 6.5, 5 mM Mg(CH3COO)2, 100 mM CH3COOK)[5]

  • GTP and GDP solutions

  • FtsZ inhibitor

  • Ultracentrifuge

  • SDS-PAGE equipment

Protocol:

  • Prepare reaction mixtures containing the polymerization buffer, purified FtsZ (e.g., 12 µM), and the FtsZ inhibitor at various concentrations.

  • Initiate polymerization by adding GTP (e.g., 2 mM). Use GDP as a negative control as FtsZ does not polymerize in its presence.

  • Incubate the mixtures at 30°C for 10 minutes to allow for polymerization.[5]

  • Separate the polymerized FtsZ (pellet) from the unpolymerized FtsZ (supernatant) by ultracentrifugation (e.g., 350,000 x g for 10 minutes).[5]

  • Carefully separate the supernatant from the pellet.

  • Resuspend the pellet in a sample buffer.

  • Analyze both the supernatant and pellet fractions by SDS-PAGE to visualize the amount of polymerized versus soluble FtsZ.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture MIC MIC Determination Bacterial_Culture->MIC Biofilm_Inhibition Biofilm Inhibition Assay (Crystal Violet) Bacterial_Culture->Biofilm_Inhibition CLSM Biofilm Imaging (CLSM) Bacterial_Culture->CLSM FtsZ_Inhibitor FtsZ Inhibitor (e.g., C109) FtsZ_Inhibitor->MIC FtsZ_Inhibitor->Biofilm_Inhibition FtsZ_Inhibitor->CLSM FtsZ_Polymerization FtsZ Polymerization Assay FtsZ_Inhibitor->FtsZ_Polymerization MIC->Biofilm_Inhibition Inform concentration range Quantitative_Data Quantitative Biofilm Data (OD570) Biofilm_Inhibition->Quantitative_Data Structural_Data 3D Biofilm Structure CLSM->Structural_Data Mechanism_Data Effect on FtsZ Polymerization FtsZ_Polymerization->Mechanism_Data

Caption: Experimental workflow for studying FtsZ's role in biofilm formation.

ftsz_inhibition_pathway cluster_normal Normal Cell Division cluster_inhibited Inhibited Cell Division FtsZ_monomers FtsZ Monomers + GTP Z_ring Dynamic Z-ring Formation FtsZ_monomers->Z_ring Polymerization Aberrant_FtsZ Aberrant FtsZ Polymers FtsZ_monomers->Aberrant_FtsZ Disrupted Polymerization Divisome Divisome Assembly Z_ring->Divisome Cell_Division Cell Division & Proliferation Divisome->Cell_Division Biofilm_Formation Biofilm Formation Cell_Division->Biofilm_Formation FtsZ_Inhibitor FtsZ Inhibitor (e.g., C109) FtsZ_Inhibitor->FtsZ_monomers Blocked_Division Blocked Cell Division Aberrant_FtsZ->Blocked_Division Inhibited_Biofilm Inhibited Biofilm Formation Blocked_Division->Inhibited_Biofilm logical_relationship FtsZ_Inhibition FtsZ Inhibition (by C109) Disrupted_Z_Ring Disrupted Z-Ring Dynamics FtsZ_Inhibition->Disrupted_Z_Ring Cell_Division_Arrest Cell Division Arrest Disrupted_Z_Ring->Cell_Division_Arrest Reduced_Proliferation Reduced Bacterial Proliferation Cell_Division_Arrest->Reduced_Proliferation Altered_Architecture Altered Biofilm Architecture Cell_Division_Arrest->Altered_Architecture Inhibited_Biofilm Inhibition of Biofilm Formation Reduced_Proliferation->Inhibited_Biofilm Altered_Architecture->Inhibited_Biofilm

References

Troubleshooting & Optimization

Troubleshooting FtsZ-IN-2 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with FtsZ-IN-2 in in vitro assays. The information is tailored for researchers, scientists, and drug development professionals working with FtsZ inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility critical for in vitro assays?

This compound is an inhibitor of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin that polymerizes in a GTP-dependent manner to form the Z-ring, a structure essential for bacterial cytokinesis.[1][2][3] Inhibition of FtsZ polymerization is a key strategy for developing new antibiotics. For in vitro assays, such as FtsZ polymerization and GTPase activity assays, it is crucial that this compound is fully dissolved in the assay buffer. Undissolved compound can lead to inaccurate and irreproducible results by scattering light in spectrophotometric assays, sequestering the protein, or having a lower effective concentration than intended.

Q2: What is the likely chemical class of this compound and how does this inform its solubility?

Based on its nomenclature and the common scaffolds of FtsZ inhibitors, this compound is likely a benzamide derivative. Benzamides are a known class of compounds that inhibit FtsZ.[4][5][6] Benzamide itself is sparingly soluble in water but is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[4][7] Therefore, it is anticipated that this compound will require an organic solvent for initial stock solution preparation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For benzamide-like compounds, DMSO is the most common and recommended solvent for preparing high-concentration stock solutions.[5] It is advisable to prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for minimal addition of the organic solvent to the final aqueous assay buffer, reducing potential solvent effects on the FtsZ protein.

Q4: What is the maximum recommended final concentration of DMSO in an FtsZ in vitro assay?

While some studies with FtsZ inhibitors have used final DMSO concentrations of up to 2% (v/v), it is best practice to keep the final concentration as low as possible, ideally below 1%.[6] High concentrations of DMSO can affect protein structure and function. For cell-based assays, the tolerance for DMSO is even lower, often recommended to be below 0.5%.[8][9]

Q5: My this compound precipitates when I dilute it from the DMSO stock into my aqueous assay buffer. What should I do?

Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to test a lower final concentration of this compound in your assay.

  • Modify the assay buffer: The composition of the assay buffer can significantly impact compound solubility. Consider adjusting the pH, salt concentration, or adding a small amount of a non-ionic detergent.

  • Change the dilution method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first and then bringing it up to the final volume. Gentle vortexing during dilution can also help.

  • Sonication: Brief sonication of the final solution can sometimes help to dissolve small amounts of precipitate.

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to resolving solubility issues with this compound in your in vitro FtsZ polymerization or GTPase assays.

Problem 1: this compound is not dissolving in the initial solvent to make a stock solution.
Possible Cause Recommended Solution
Incorrect solvent choice.While DMSO is the primary recommendation, you can try other polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents like ethanol if DMSO fails.
Compound has low purity or has degraded.Ensure you are using a high-quality, pure compound. If the compound is old, consider obtaining a fresh batch.
Insufficient mixing.Gently warm the solution (to room temperature if stored cold) and vortex thoroughly. Sonication can also be attempted.
Problem 2: this compound precipitates out of solution upon dilution into the aqueous assay buffer.
Possible Cause Recommended Solution
Final concentration exceeds the aqueous solubility limit.This is the most common cause. Systematically lower the final concentration of this compound in the assay.
"Salting out" effect due to high salt concentration in the buffer.Try preparing the assay buffer with a lower concentration of salts (e.g., KCl). However, be aware that FtsZ polymerization itself is sensitive to salt concentration.[10][11]
pH of the buffer affects the ionization state and solubility of the compound.Test a range of pH values for your assay buffer. Buffers commonly used for FtsZ assays include PIPES (pH 6.8), HEPES (pH 7.5), and MES (pH 6.5).[10][12]
The compound is aggregating in the aqueous environment.Consider adding a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer to improve solubility and prevent aggregation. Always run a control with the detergent alone to ensure it does not affect FtsZ activity.
The final DMSO concentration is too low to maintain solubility.While aiming for a low final DMSO concentration is good practice, if precipitation is severe, you may need to slightly increase the final DMSO concentration (e.g., from 0.5% to 1% or 2%). Always include a corresponding DMSO control.[6]

Quantitative Data Summary

The following table summarizes solubility and concentration data relevant to FtsZ inhibitors of the benzamide class.

Compound Solvent Solubility/Stock Concentration Typical Final Assay Concentration Reference
Benzamide (parent compound)DMSO24 mg/mL (~198 mM)Not applicable[5]
Benzamide (parent compound)Ethanol24 mg/mLNot applicable[5]
Benzamide (parent compound)WaterInsolubleNot applicable[5]
PC190723 (benzamide derivative)DMSONot specified~1-10 µM (in 2% DMSO)[6][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the compound: Accurately weigh out a small amount of this compound powder (e.g., 1-5 mg) using a calibrated analytical balance.

  • Solvent addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to room temperature may aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: FtsZ Light Scattering Polymerization Assay with this compound

This protocol is adapted from established methods for monitoring FtsZ polymerization.[10][14]

  • Prepare Assay Buffer: A common buffer is 50 mM PIPES-NaOH (pH 6.8), 50 mM KCl, and 5 mM MgCl2. Filter the buffer through a 0.22 µm filter.

  • Prepare FtsZ: Purified FtsZ protein should be pre-cleared by ultracentrifugation to remove any aggregates. The final concentration of FtsZ in the assay is typically 5-12 µM.[10][14]

  • Prepare this compound dilutions: Prepare serial dilutions of your this compound stock solution in 100% DMSO.

  • Assay setup:

    • In a clean cuvette, add the assay buffer.

    • Add the desired volume of FtsZ protein and mix gently.

    • Add the this compound dilution (or DMSO for the control) to the desired final concentration. The final DMSO concentration should be consistent across all samples.

    • Incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for a few minutes to equilibrate.

  • Initiate polymerization: Start the light scattering measurement (at a wavelength of 350-400 nm) to establish a baseline. Then, add GTP to a final concentration of 1 mM to initiate FtsZ polymerization.

  • Data acquisition: Record the change in light scattering over time. An increase in light scattering indicates FtsZ polymerization. Inhibition by this compound would result in a reduced rate or extent of light scattering compared to the DMSO control.

Visualizations

FtsZ_Signaling_Pathway FtsZ_monomer FtsZ Monomer (GDP-bound) FtsZ_GTP FtsZ Monomer (GTP-bound) FtsZ_monomer->FtsZ_GTP GTP Binding GTP GTP FtsZ_GTP->FtsZ_monomer GTP Hydrolysis Protofilament FtsZ Protofilament FtsZ_GTP->Protofilament Polymerization Z_ring Z-Ring Assembly Protofilament->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division FtsZ_IN_2 This compound FtsZ_IN_2->FtsZ_GTP Inhibition

Caption: Mechanism of FtsZ polymerization and inhibition by this compound.

Troubleshooting_Workflow start Start: this compound Solubility Issue stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep dilution Dilute to Final Assay Concentration stock_prep->dilution precipitation Precipitation Observed? dilution->precipitation lower_conc Lower Final Concentration precipitation->lower_conc Yes modify_buffer Modify Assay Buffer (pH, Salt) precipitation->modify_buffer Yes add_detergent Add Non-ionic Detergent (e.g., 0.01% Tween-20) precipitation->add_detergent Yes increase_dmso Increase Final DMSO (e.g., to 2%) precipitation->increase_dmso Yes no_precipitation No Precipitation: Proceed with Assay precipitation->no_precipitation No lower_conc->dilution modify_buffer->dilution add_detergent->dilution increase_dmso->dilution

Caption: Troubleshooting workflow for this compound solubility in in vitro assays.

References

Optimizing FtsZ-IN-2 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FtsZ-IN-2

Optimizing this compound Concentration to Avoid Off-Target Effects

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of FtsZ inhibitors, using the notional compound "this compound" as a representative example. The principles and protocols described here are broadly applicable to other small-molecule inhibitors of the bacterial cell division protein FtsZ.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for FtsZ inhibitors?

A1: FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for cell division.[1][2][3] In a GTP-dependent process, FtsZ monomers polymerize to form a dynamic, ring-like structure at the mid-cell, known as the Z-ring.[1][4][5][6] This Z-ring acts as a scaffold for the recruitment of other proteins to form the divisome, which collectively drives septum formation and cell division.[4][5] FtsZ inhibitors typically disrupt this process by either preventing FtsZ polymerization, hyper-stabilizing FtsZ filaments to prevent dynamic remodeling, or altering its GTPase activity, which is crucial for the assembly and constriction of the Z-ring.[1][7]

Q2: What is the expected on-target phenotype after treating bacteria with this compound?

A2: The primary on-target effect of inhibiting FtsZ is the blockage of cell division.[6][8] This forces the bacteria to continue to grow in size without dividing, resulting in a distinct filamentous or elongated morphology in rod-shaped bacteria like Bacillus subtilis.[8][9] In coccoid bacteria such as Staphylococcus aureus, FtsZ inhibition leads to cell swelling. This characteristic phenotype is a key indicator of successful on-target activity.[7]

Q3: What are potential off-target effects of FtsZ inhibitors and how can they be identified?

A3: Off-target effects can manifest in several ways:

  • Cytotoxicity to Eukaryotic Cells: Although FtsZ shares low sequence identity with eukaryotic tubulin (10-18%), some inhibitors, particularly those targeting the highly conserved GTP-binding site, may cross-react with tubulin and cause toxicity in mammalian cells.[1][10][11] This can be assessed using standard cytotoxicity assays (e.g., MTT assay) on a relevant eukaryotic cell line.[12]

  • Bacterial Cytotoxicity Unrelated to FtsZ: A compound might kill bacteria through a different mechanism, such as disrupting the cell membrane potential or integrity.[7] This can be distinguished from on-target effects by observing rapid cell lysis without the characteristic filamentation phenotype. Assays measuring membrane potential or permeability can confirm this.[7][9]

  • Inhibition of Other Bacterial Proteins: Small molecules can sometimes interact with other enzymes or proteins within the bacterium. Identifying these effects often requires more advanced proteomic or genetic screening approaches.

Q4: How do I determine a starting concentration for my experiments?

A4: The Minimum Inhibitory Concentration (MIC) is the best starting point. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is recommended to perform a dose-response curve around the MIC value. Concentrations for secondary assays, such as microscopy, are often chosen at or slightly below the MIC to ensure the phenotype can be observed before widespread cell death.[7][9]

Troubleshooting Guide

Problem 1: I'm observing high levels of bacterial death at my target concentration, but I don't see the expected cell filamentation.

  • Possible Cause: The observed cell death may be due to an off-target effect, such as membrane disruption, rather than specific inhibition of FtsZ.[7] Some compounds can impair membrane potential and permeability, leading to rapid cell death that masks the filamentation phenotype.[7]

  • Troubleshooting Steps:

    • Lower the Concentration: Test a range of concentrations below the initial MIC. An on-target effect (filamentation) might become visible at a lower concentration before off-target cytotoxicity dominates.

    • Time-Course Experiment: Observe the cells at multiple time points after adding the inhibitor. FtsZ inhibition should produce elongated cells over time, whereas rapid membrane disruption may cause lysis much more quickly.

    • Membrane Integrity Assay: Use a membrane permeability assay (e.g., using propidium iodide) or a membrane potential assay to check if this compound is disrupting the bacterial membrane.[9]

Problem 2: The MIC of this compound is much higher for Gram-negative bacteria (e.g., E. coli) than for Gram-positive bacteria (e.g., B. subtilis).

  • Possible Cause: This is a common challenge. The outer membrane of Gram-negative bacteria acts as a significant permeability barrier, preventing many small molecules from reaching their intracellular targets.[8]

  • Troubleshooting Steps:

    • Use a Permeabilizing Agent: Perform the MIC assay in the presence of a non-lethal outer membrane permeabilizing agent, such as polymyxin B nonapeptide (PMBN). If the MIC decreases significantly, it confirms that permeability is the issue.[8]

    • Consider Efflux Pumps: Efflux pumps in Gram-negative bacteria can actively remove the inhibitor from the cell. Using an efflux pump inhibitor in conjunction with this compound can help determine if this is a factor.

Problem 3: My in vitro results (e.g., GTPase assay) show potent inhibition, but the compound has a high MIC (weak whole-cell activity).

  • Possible Cause: This discrepancy often points to issues with compound uptake (permeability), efflux, or metabolic instability within the cell. The compound may be a potent inhibitor of the purified protein but fails to reach or maintain an effective concentration at the target site inside a living bacterium.[8]

  • Troubleshooting Steps:

    • Assess Permeability: As described in Problem 2, test the compound's activity in the presence of a permeabilizing agent.

    • Evaluate Metabolic Stability: The compound may be rapidly degraded by bacterial enzymes. This is more complex to assess and may require analytical chemistry techniques (LC-MS) to measure the compound's concentration inside the cells over time.

Data Presentation: On-Target vs. Off-Target Effects

The following table provides an example of how to structure experimental data to differentiate on-target from off-target effects of this compound at various concentrations.

This compound Conc. (µM)MIC (µg/mL) vs. B. subtilis% Filamentous Cells (at 1/2 MIC)FtsZ GTPase Inhibition (IC50, µM)Membrane Permeability (% PI Positive)Cytotoxicity vs. HeLa Cells (IC50, µM)
Control (DMSO) >128< 1%>1002%>100
Example Data 885%54%95

This table is for illustrative purposes only. A good FtsZ inhibitor candidate would show a low MIC, a high percentage of filamentous cells, potent GTPase inhibition, low membrane permeability, and low cytotoxicity against eukaryotic cells.

Diagrams and Workflows

FtsZ Inhibition Pathway

FtsZ_Pathway Protofilament Protofilament Block Block Protofilament->Block

Caption: Mechanism of FtsZ inhibition leading to bacterial cell filamentation.

Experimental Workflow for Optimizing Concentration

Workflow cluster_primary Primary Screening (Whole Cell) cluster_secondary Secondary Assays (On-Target Validation) cluster_tertiary Tertiary Assays (Off-Target Assessment) cluster_decision Analysis & Optimization start Start with this compound mic Determine Minimum Inhibitory Concentration (MIC) start->mic morphology Assess Cell Morphology (Microscopy) mic->morphology decision On-Target Effect Confirmed? morphology->decision gtpase FtsZ GTPase Activity Assay decision2 Acceptable Off-Target Profile? gtpase->decision2 polymerization FtsZ Polymerization (Light Scattering) polymerization->decision2 membrane Membrane Integrity Assay (e.g., Propidium Iodide) membrane->decision2 cytotoxicity Eukaryotic Cell Cytotoxicity Assay (e.g., MTT) decision->gtpase Yes decision->polymerization Yes decision->membrane No (Investigate Off-Target) end Optimized Concentration Identified decision2->end Yes

Caption: Workflow for optimizing inhibitor concentration and validating effects.

Troubleshooting Decision Tree

// Result Nodes res_ontarget [label="Likely On-Target Effect\n(Proceed with validation)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; res_offtarget [label="Potential Off-Target Effect\n(Test membrane integrity)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_permeability [label="Permeability/Efflux Issue\n(Consider compound modification)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; res_retest [label="Re-evaluate In Vitro Assays\n& Compound Purity", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

n1 -> n2 [label="Yes"]; n1 -> n3 [label="No"];

n2 -> res_ontarget [label="Yes"]; n2 -> res_offtarget [label="No"];

n3 -> res_ontarget [label="Yes"]; n3 -> n4 [label="No"];

n4 -> res_permeability [label="Yes"]; n4 -> res_retest [label="No"]; }

Caption: Decision tree for troubleshooting unexpected experimental results.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

  • Inoculum: Dilute an overnight bacterial culture to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Add 10 µL of the diluted bacterial culture to each well. Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth).[8]

Protocol 2: FtsZ Polymerization Assay (90° Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments in real-time.

  • Reaction Mixture: In a fluorometer cuvette, prepare a reaction mixture containing polymerization buffer (e.g., 50 mM MES, pH 6.5, 10 mM MgCl₂, 200 mM KCl), purified FtsZ protein (typically 5-12 µM), and the desired concentration of this compound (or DMSO as a control).

  • Initiation: Start the measurement by adding GTP to a final concentration of 1-2 mM to initiate polymerization.

  • Measurement: Immediately monitor the change in light scattering at a 90° angle (e.g., excitation and emission wavelengths set to 350 nm) over time. An increase in light scattering indicates polymer formation.[13]

  • Analysis: Compare the rate and extent of light scattering in the presence of this compound to the DMSO control. A potent inhibitor will reduce the light scattering signal.

Protocol 3: FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis, which is coupled to FtsZ polymerization.

  • Reaction: Set up a reaction similar to the polymerization assay, containing FtsZ and this compound in a polymerization buffer.

  • Initiation: Start the reaction by adding GTP. Incubate at 30-37°C for a defined period (e.g., 10-20 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. A common method is the malachite green-phosphomolybdate colorimetric assay.[14]

  • Analysis: Create a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the GTPase activity.[14]

Protocol 4: Bacterial Morphology Assessment (Phase-Contrast Microscopy)

This protocol is used to visualize the on-target phenotype of cell filamentation.

  • Treatment: Grow a liquid culture of rod-shaped bacteria (e.g., B. subtilis) to the early exponential phase. Add this compound at a concentration known to be effective but sub-lethal (e.g., 1/2 to 1x MIC). Include a DMSO-treated control culture.

  • Incubation: Continue to incubate the cultures for a period equivalent to 2-3 generations (e.g., 1.5-2 hours).

  • Imaging: Place a small volume of the culture on a microscope slide with an agarose pad.

  • Analysis: Using a phase-contrast microscope, observe the cell morphology. Compare the length of the cells treated with this compound to the control cells. Quantify the cell length of at least 100 cells for each condition to determine the average length and distribution.[7][9]

References

How to address FtsZ-IN-2 variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FtsZ-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also referred to as Compound 19, is a synthetic small molecule inhibitor of the bacterial cell division protein, FtsZ.[1] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring at the cell division site.[2] The primary mechanism of action for this compound, consistent with other benzamide derivatives, is the stimulation and stabilization of FtsZ polymer bundles.[1][3] This hyper-stabilization disrupts the normal, dynamic process of Z-ring formation and disassembly, leading to a block in cytokinesis and eventual cell death.[1] While it is classified as an FtsZ inhibitor due to its disruption of cell division, its direct effect on the FtsZ protein is to promote polymerization.[1]

Q2: In what form is this compound typically supplied and how should it be stored?

This compound is typically supplied as a solid powder. For long-term storage, it is recommended to store the compound at -20°C. Once in solution, for example, dissolved in DMSO, it should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q3: What is the recommended solvent for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤1%) as higher concentrations can affect FtsZ polymerization and enzyme kinetics independently.

Q4: What are the reported antibacterial activities of this compound?

This compound has demonstrated potent activity against Gram-positive bacteria, particularly species of Bacillus and Staphylococcus. The reported Minimum Inhibitory Concentration (MIC) values can vary depending on the bacterial species and the specific strain tested.

Data Summary Table

CompoundBacterial StrainMIC (µM)Reference
This compound (Compound 19)Bacillus pumilus0.08[1]
This compound (Compound 19)Bacillus subtilis0.04[1]
This compoundStaphylococcus aureus (MSSA)2 µg/mL
This compoundStaphylococcus aureus (MRSA)2 µg/mL

Visualized Mechanisms and Workflows

cluster_0 Normal FtsZ Polymerization cluster_1 Inhibition by this compound FtsZ_GTP FtsZ-GTP Monomers Protofilaments Dynamic Protofilaments FtsZ_GTP->Protofilaments Polymerization Protofilaments->FtsZ_GTP Depolymerization (GTP Hydrolysis) Z_Ring Functional Z-Ring Protofilaments->Z_Ring Assembly Stable_Polymers Hyper-stable Polymers Protofilaments->Stable_Polymers Stimulation Division Cell Division Z_Ring->Division Constriction FtsZ_IN_2 This compound FtsZ_IN_2->Protofilaments Stabilizes Non_Functional_Ring Non-Functional Aggregates Stable_Polymers->Non_Functional_Ring Blocked_Division Blocked Cell Division Non_Functional_Ring->Blocked_Division start Start: Prepare Reagents (Buffer, FtsZ, GTP, this compound) preincubate Pre-incubate FtsZ with This compound or DMSO control start->preincubate initiate Initiate reaction by adding GTP preincubate->initiate measure Measure signal over time (e.g., Light Scattering at 350 nm) initiate->measure data_analysis Data Analysis: - Plot Signal vs. Time - Calculate Initial Rates - Determine EC50/IC50 measure->data_analysis end End data_analysis->end start Inconsistent or Unexpected Results check_compound Issue with this compound? start->check_compound check_protein Issue with FtsZ Protein? start->check_protein check_assay Issue with Assay Conditions? start->check_assay solubility Verify Solubility: - Visually inspect for precipitate - Check final DMSO concentration - Prepare fresh stock solution check_compound->solubility Yes stability Check Stability: - Use fresh aliquots - Avoid multiple freeze-thaw cycles check_compound->stability Yes purity Verify Protein Purity/Integrity: - Run SDS-PAGE - Perform concentration check (e.g., Bradford) check_protein->purity Yes activity Confirm Protein Activity: - Run a positive control (no inhibitor) - Check GTPase activity without inhibitor check_protein->activity Yes buffer Check Assay Buffer: - Verify pH - Confirm salt (KCl) and MgCl2 concentrations - Prepare fresh buffer check_assay->buffer Yes reagents Verify Reagents: - Check GTP concentration and quality - Ensure detection reagents are fresh check_assay->reagents Yes

References

Refining FtsZ-IN-2 treatment duration for optimal bacterial response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FtsZ-IN-2, a potent inhibitor of the bacterial cell division protein FtsZ. The information herein is designed to assist in refining treatment duration for an optimal bacterial response.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound belongs to a class of drugs that target the bacterial cytoskeletal protein FtsZ. FtsZ is a homolog of eukaryotic tubulin and is essential for bacterial cell division.[1][2] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome.[3] this compound inhibits bacterial cell division by disrupting the polymerization dynamics of FtsZ, leading to the delocalization of the Z-ring and ultimately preventing cell septation and division. This results in the characteristic elongation or filamentation of bacterial cells.[4]

Q2: What is the expected morphological change in bacteria treated with this compound?

A2: Treatment with FtsZ inhibitors like this compound typically results in bacterial cell filamentation.[4] By inhibiting the formation or function of the FtsZ-ring, the cell is unable to divide, but it continues to grow in length. This leads to the formation of long, filamentous cells that can be readily observed using microscopy.[4] In some bacterial species, particularly those lacking a rigid cell wall or with mutations in cell shape-determining genes, inhibition of FtsZ can lead to the formation of enlarged, spherical cells.[4]

Q3: How do I determine the optimal concentration of this compound to use?

A3: The optimal concentration of this compound is typically determined by performing a Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[5][6][7] It is recommended to test a range of this compound concentrations in a two-fold serial dilution to identify the MIC for your specific bacterial strain.

Q4: Can this compound be used against both Gram-positive and Gram-negative bacteria?

A4: The spectrum of activity for FtsZ inhibitors can vary. While FtsZ is highly conserved across most bacteria, differences in the FtsZ protein structure and cell envelope permeability can affect the efficacy of specific inhibitors.[1][8] Some FtsZ inhibitors exhibit broad-spectrum activity, while others are more effective against either Gram-positive or Gram-negative bacteria. It is essential to determine the MIC of this compound against your specific bacterial strains of interest.

Troubleshooting Guides

Problem 1: No observable effect on bacterial growth or morphology after this compound treatment.
Possible Cause Suggested Solution
Incorrect this compound Concentration The concentration of this compound may be too low. Perform a dose-response experiment by testing a wider range of concentrations in an MIC assay to determine the effective concentration for your bacterial strain.
Compound Instability or Degradation Ensure that this compound is stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. Consider testing the activity of a fresh batch of the compound.
Bacterial Resistance The bacterial strain may have intrinsic or acquired resistance to this compound. If possible, test the compound on a known susceptible control strain to verify its activity.
Inappropriate Growth Medium Components of the growth medium may interfere with the activity of this compound. Test the compound in a different standard growth medium, such as Mueller-Hinton Broth, if you suspect an interaction.
High Cell Density A high initial inoculum of bacteria can sometimes overcome the inhibitory effect of the compound. Ensure that the starting bacterial cell density is within the recommended range for susceptibility testing (typically around 5 x 10^5 CFU/mL).[5]
Problem 2: High variability in results between experiments.
Possible Cause Suggested Solution
Inconsistent Inoculum Preparation The growth phase and density of the bacterial culture used for inoculation can significantly impact results. Standardize your protocol for preparing the bacterial inoculum, ensuring that cultures are consistently in the mid-logarithmic growth phase and at the same optical density.
Pipetting Errors Inaccurate pipetting can lead to variations in the concentrations of this compound and the number of bacteria in each well. Calibrate your pipettes regularly and use proper pipetting techniques.
Incomplete Solubilization of this compound This compound may not be fully dissolved in the solvent or medium, leading to inconsistent concentrations. Ensure the compound is completely dissolved in the appropriate solvent before diluting it in the growth medium. Gentle vortexing or sonication may be required.
Edge Effects in Microplates Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect bacterial growth. To minimize this, avoid using the outermost wells for critical experiments or fill them with sterile medium to maintain humidity.

Data Presentation

Table 1: Representative Data for a FtsZ Inhibitor (PC190723) against Staphylococcus aureus
ParameterValueReference
Minimum Inhibitory Concentration (MIC) 0.5 - 1 µg/mL[9]
Time to Achieve >3-log Kill (at 2x MIC) ~ 4 hours[10]
Observed Morphological Change Cell filamentation, inhibition of Z-ring localization[9]

Note: This data is for the well-characterized FtsZ inhibitor PC190723 and should be used as a general guide. Optimal concentrations and treatment durations for this compound must be determined experimentally.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into a suitable broth medium.

    • Incubate overnight at the optimal temperature for the bacterial strain.

    • The next day, dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase (typically an OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL in fresh broth. This will be your working inoculum.

  • Perform Serial Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.

    • Add 200 µL of a starting concentration of this compound (prepared in broth) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of the dilution series.

  • Inoculate the Plate: Add 100 µL of the working bacterial inoculum to each well, bringing the final volume to 200 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.[5]

  • Controls:

    • Positive Control: A well containing bacteria and broth but no this compound.

    • Negative Control: A well containing only sterile broth.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (i.e., no turbidity) compared to the positive control.

Time-Kill Assay Protocol
  • Prepare Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase as described in the MIC protocol.

  • Prepare Test Tubes: Prepare a series of tubes containing fresh broth and this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a no-drug control tube.

  • Inoculate Cultures: Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.[11]

    • Perform serial dilutions of the aliquot in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFUs) on each plate.

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[11]

Bacterial Morphology Imaging Protocol
  • Treat Bacteria: Grow a bacterial culture to the mid-logarithmic phase and treat with this compound at the desired concentration (e.g., 1x MIC) for a specific duration (e.g., 2-4 hours). Include an untreated control.

  • Prepare Microscope Slide:

    • Prepare a 1% agarose pad by melting agarose in water or growth medium and pouring a thin layer onto a microscope slide.[12]

    • Allow the pad to solidify.

  • Mount Cells:

    • Place a small volume (e.g., 1-2 µL) of the treated and untreated bacterial cultures onto the agarose pad.[12]

    • Allow the liquid to absorb into the pad.

    • Gently place a coverslip over the pad.

  • Microscopy:

    • Observe the cells using a phase-contrast or differential interference contrast (DIC) microscope at high magnification (e.g., 100x oil immersion objective).

    • Capture images of the cells, paying attention to changes in cell length and shape.

Visualizations

FtsZ_Signaling_Pathway cluster_0 Bacterial Cytoplasm cluster_1 Cell Division FtsZ_monomer FtsZ Monomers (GDP-bound) FtsZ_GTP FtsZ-GTP (Active form) FtsZ_monomer->FtsZ_GTP GTP GTP GTP->FtsZ_monomer GTP Exchange Protofilament FtsZ Protofilaments FtsZ_GTP->Protofilament Polymerization Z_ring Z-ring Assembly at Mid-cell Protofilament->Z_ring Divisome Divisome Recruitment Z_ring->Divisome Septum Septum Formation Divisome->Septum Daughter_cells Daughter Cells Septum->Daughter_cells FtsZ_IN_2 This compound FtsZ_IN_2->FtsZ_GTP Inhibition

Caption: FtsZ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Time-Dependent Effects cluster_2 Phase 3: Morphological Analysis cluster_3 Phase 4: Data Interpretation MIC Determine MIC (Minimum Inhibitory Concentration) TimeKill Perform Time-Kill Assay (at 0.5x, 1x, 2x, 4x MIC) MIC->TimeKill Provides effective concentration range Microscopy Analyze Cell Morphology (at different time points) TimeKill->Microscopy Identifies time points for morphological changes Analysis Determine Optimal Treatment Duration Microscopy->Analysis Correlates morphology with killing kinetics Troubleshooting_Logic Start No bacterial response to this compound Check_Conc Is the concentration above the MIC? Start->Check_Conc Check_Compound Is the compound stock fresh and soluble? Check_Conc->Check_Compound Yes Sol_MIC Action: Perform MIC assay to determine effective dose. Check_Conc->Sol_MIC No Check_Control Does a susceptible control strain respond? Check_Compound->Check_Control Yes Sol_Compound Action: Prepare fresh stock solution of this compound. Check_Compound->Sol_Compound No Check_Inoculum Is the inoculum density and growth phase correct? Check_Control->Check_Inoculum Yes Sol_Resistance Conclusion: Potential bacterial resistance. Check_Control->Sol_Resistance No Sol_Inoculum Action: Standardize inoculum preparation protocol. Check_Inoculum->Sol_Inoculum No Success Problem Resolved Check_Inoculum->Success Yes Sol_MIC->Success Sol_Compound->Success Sol_Inoculum->Success

References

Technical Support Center: Improving FtsZ-IN-2 Delivery into Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FtsZ-IN-2, a potent inhibitor of the bacterial cell division protein FtsZ. The primary focus is on addressing the challenges of delivering this compound into Gram-negative bacteria.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor designed to target the filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial cytoskeletal protein in most bacteria, analogous to tubulin in eukaryotes.[1][2][3] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome.[1][3][4] The divisome is responsible for synthesizing the new cell septum and enabling cell division.[2][4] this compound functions by disrupting the polymerization dynamics of FtsZ, leading to the inhibition of Z-ring formation.[4][5] This ultimately blocks bacterial cell division, causing the cells to elongate (filamentation) and eventually leads to cell death.[5][6]

2. Why is this compound less effective against Gram-negative bacteria compared to Gram-positive bacteria?

The reduced efficacy of this compound against Gram-negative bacteria is primarily due to the unique structure of their cell envelope. Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier, preventing many small molecules, including this compound, from reaching their intracellular target.[7][8][9] This outer membrane is rich in lipopolysaccharides and has a limited number of porin channels, which restrict the passive diffusion of hydrophobic and amphiphilic compounds.[7] Additionally, Gram-negative bacteria have efficient multidrug efflux pumps that can actively transport compounds like this compound back out of the cell.[7][10]

3. What are the expected morphological changes in bacteria upon successful inhibition of FtsZ?

Successful inhibition of FtsZ by this compound will lead to a distinct phenotype of cell filamentation.[6] Because the bacteria are unable to divide but continue to grow, they will appear as elongated, filamentous cells when observed under a microscope.[6] This is a hallmark indicator that the compound has reached its intracellular target and is effectively inhibiting cell division.

4. Can this compound be used in combination with other antibiotics?

Yes, combination therapy is a promising strategy. Using this compound in conjunction with other antibiotics can enhance their overall efficacy.[5] For instance, combining this compound with agents that permeabilize the outer membrane of Gram-negative bacteria could improve its uptake. Additionally, inhibiting cell division can sometimes make bacteria more susceptible to other classes of antibiotics.

Troubleshooting Guide

Problem: this compound shows high in vitro activity against purified FtsZ protein but poor antibacterial activity against Gram-negative strains.

This is a common challenge and likely points to a delivery issue. Here are some troubleshooting steps:

Possible Cause 1: Poor Permeability across the Outer Membrane

  • Suggested Solution: Employ outer membrane permeabilizing agents.

    • Chemical Permeabilizers: Co-administer this compound with sub-lethal concentrations of agents known to disrupt the outer membrane, such as EDTA or polymyxin B nonapeptide (PMBN).

    • Permeable Strains: For initial mechanism-of-action studies, consider using hyper-permeable Gram-negative strains, such as the E. coli envA1 mutant, which has a compromised outer membrane.[3]

Possible Cause 2: Efflux Pump Activity

  • Suggested Solution: Use efflux pump inhibitors (EPIs).

    • Co-administer this compound with known EPIs, such as phenylalanine-arginine β-naphthylamide (PAβN), to block the activity of common efflux pumps.

Possible Cause 3: Compound Instability or Degradation

  • Suggested Solution: Assess the stability of this compound in your experimental media.

    • Incubate this compound in the growth media for the duration of your experiment and then test its activity in an in vitro FtsZ polymerization assay to see if it retains its inhibitory function.

Possible Cause 4: Binding to Media Components

  • Suggested Solution: Evaluate for potential interactions with media components.

    • Certain components in rich media can sometimes sequester small molecules. Test the activity of this compound in a minimal media to see if efficacy improves.

Problem: Inconsistent results in antibacterial susceptibility testing.

Possible Cause 1: Variability in Inoculum Preparation

  • Suggested Solution: Standardize your inoculum preparation.

    • Ensure that bacterial cultures are in the mid-logarithmic growth phase and that the final inoculum density (CFU/mL) is consistent across all experiments.

Possible Cause 2: this compound Precipitation

  • Suggested Solution: Check the solubility of this compound in your assay medium.

    • Visually inspect for any precipitation at the concentrations used. If solubility is an issue, consider using a co-solvent like DMSO, ensuring the final concentration of the solvent is not toxic to the bacteria.

Quantitative Data Summary

The following table presents representative Minimum Inhibitory Concentration (MIC) data for a hypothetical FtsZ inhibitor, illustrating the typical disparity in activity between Gram-positive and Gram-negative bacteria, and the potential for improvement with permeabilizing agents.

Organism Strain Type This compound MIC (µg/mL) This compound + Permeabilizer MIC (µg/mL)
Staphylococcus aureusGram-positive1Not Applicable
Bacillus subtilisGram-positive2Not Applicable
Escherichia coliGram-negative (Wild-Type)>648
Pseudomonas aeruginosaGram-negative (Wild-Type)>12832
Escherichia coliGram-negative (envA1 mutant)4Not Applicable

Experimental Protocols

Protocol 1: In Vitro FtsZ Polymerization Assay (Light Scattering)

This assay measures the polymerization of FtsZ into protofilaments by detecting changes in light scattering.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP solution (10 mM)

  • This compound dissolved in DMSO

  • 96-well clear bottom plate

  • Plate reader capable of measuring 90° light scattering or absorbance at 340 nm

Procedure:

  • On ice, prepare the reaction mixtures in a 96-well plate. For each reaction, add:

    • Polymerization buffer

    • FtsZ protein (final concentration typically 5-10 µM)

    • This compound at various concentrations (or DMSO for control)

  • Incubate the plate at 37°C for 5 minutes to allow the compound to interact with the FtsZ protein.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately place the plate in the plate reader and begin kinetic measurements of light scattering (or absorbance) at 37°C for 15-30 minutes, taking readings every 30 seconds.

  • Analyze the data by plotting light scattering intensity versus time. Inhibition of polymerization will result in a decrease in the light scattering signal compared to the control.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Protocol 3: Bacterial Cell Filamentation Assay

This assay visually assesses the effect of this compound on bacterial cell morphology.

Materials:

  • Bacterial strain of interest

  • Growth medium (e.g., LB broth)

  • This compound

  • Microscope slides and coverslips

  • Microscope with phase-contrast or DIC optics

Procedure:

  • Grow a liquid culture of the bacterial strain to the early logarithmic phase.

  • Add this compound at a concentration at or above the MIC. Include an untreated control.

  • Incubate the cultures for a period equivalent to 2-3 generation times.

  • Take a small aliquot of the culture, place it on a microscope slide, and cover with a coverslip.

  • Observe the cells under the microscope. Compare the morphology of the treated cells to the untreated control. Look for the characteristic elongated, filamentous phenotype in the treated sample.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incellulo In Cellulo Evaluation cluster_troubleshooting Troubleshooting Gram-negative Activity Purified_FtsZ Purified FtsZ Protein Polymerization_Assay FtsZ Polymerization Assay (Light Scattering/GTPase) Purified_FtsZ->Polymerization_Assay Binding_Assay Binding Affinity Assay (e.g., FP, SPR) Purified_FtsZ->Binding_Assay FtsZ_IN_2 This compound FtsZ_IN_2->Polymerization_Assay FtsZ_IN_2->Binding_Assay MIC_Assay_GP MIC Assay FtsZ_IN_2->MIC_Assay_GP MIC_Assay_GN MIC Assay FtsZ_IN_2->MIC_Assay_GN Modified_MIC_Assay Modified MIC Assay FtsZ_IN_2->Modified_MIC_Assay Polymerization_Assay->MIC_Assay_GP Confirmed Inhibition Binding_Assay->MIC_Assay_GP Confirmed Binding Gram_Positive Gram-positive Bacteria Gram_Positive->MIC_Assay_GP Gram_Negative Gram-negative Bacteria Gram_Negative->MIC_Assay_GN Gram_Negative->Modified_MIC_Assay Filamentation_Assay_GP Filamentation Assay MIC_Assay_GP->Filamentation_Assay_GP Filamentation_Assay_GN Filamentation Assay MIC_Assay_GN->Filamentation_Assay_GN MIC_Assay_GN->Modified_MIC_Assay Poor Activity Permeabilizers Outer Membrane Permeabilizers Permeabilizers->Modified_MIC_Assay EPIs Efflux Pump Inhibitors EPIs->Modified_MIC_Assay

Caption: Experimental workflow for characterizing this compound.

Gram_Negative_Barrier cluster_envelope Gram-negative Cell Envelope FtsZ_IN_2_ext This compound (Extracellular) Outer_Membrane Outer Membrane (Permeability Barrier) FtsZ_IN_2_ext->Outer_Membrane Blocked Periplasm Periplasm Outer_Membrane->Periplasm Limited Entry Efflux_Pump Efflux Pump Periplasm->Efflux_Pump Capture Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Transport Efflux_Pump->FtsZ_IN_2_ext Expulsion Cytoplasm Cytoplasm (FtsZ Target) Inner_Membrane->Cytoplasm

Caption: Barriers to this compound entry in Gram-negative bacteria.

References

Technical Support Center: Troubleshooting Unexpected Phenotypes with FtsZ-IN-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with the FtsZ inhibitor, FtsZ-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an inhibitor of the bacterial cell division protein FtsZ.[1] Its primary mechanism involves the disruption of FtsZ's GTPase activity and its ability to polymerize into the Z-ring, a structure essential for bacterial cytokinesis.[1][2] By inhibiting FtsZ, this compound effectively blocks cell division, typically leading to the formation of elongated, filamentous cells.[3][4]

Q2: What is the expected phenotype in bacteria treated with this compound?

The canonical phenotype for bacteria treated with an effective concentration of an FtsZ inhibitor like this compound is cell filamentation. This occurs because the bacteria continue to grow in length but are unable to divide, resulting in long, filamentous structures.[3][4] In coccoid bacteria, such as Staphylococcus aureus, inhibition of FtsZ leads to cell enlargement, growth inhibition, and eventually cell lysis.

Q3: At what concentration should I use this compound?

The effective concentration of this compound can vary depending on the bacterial species and specific experimental conditions. It is recommended to perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for your specific strain. As a starting point, literature values for similar FtsZ inhibitors against various bacterial strains can be consulted.

Q4: Is this compound expected to be toxic to mammalian cells?

While FtsZ is a homolog of eukaryotic tubulin, they share low sequence identity.[5] Generally, FtsZ inhibitors are designed to be selective for the bacterial protein, and many show low cytotoxicity against mammalian cells.[1][4] However, it is always recommended to perform cytotoxicity assays on relevant mammalian cell lines to confirm the selectivity of your specific batch of this compound. Some FtsZ inhibitors have been noted to affect tubulin polymerization at high concentrations.[1]

Troubleshooting Guides

Issue 1: No observable phenotype (e.g., no filamentation) after this compound treatment.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause:

G cluster_0 Troubleshooting: No Phenotype A Start: No observable phenotype B Check this compound Integrity and Concentration A->B Is the inhibitor active? C Verify Experimental Conditions B->C Is the experiment set up correctly? D Assess Bacterial Strain Susceptibility C->D Is the bacterial strain responsive? E Confirm On-Target Activity D->E Is FtsZ the true target?

Figure 1. Troubleshooting workflow for no observable phenotype.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
This compound Degradation or Inactivity 1. Confirm Solubility and Stability: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the stock solution is stored correctly (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment.
2. Verify Concentration: Double-check all dilution calculations to ensure the final concentration in your experiment is correct.
3. Test with a Positive Control: If available, use a known effective FtsZ inhibitor as a positive control to confirm that the experimental setup can produce the expected phenotype.
Suboptimal Experimental Conditions 1. Optimize Treatment Duration: The time required to observe filamentation can vary. Perform a time-course experiment (e.g., 2, 4, 6, and 8 hours) to determine the optimal incubation time.
2. Check Media Composition: Some media components may interfere with the inhibitor's activity. If possible, test the inhibitor in a minimal medium.
3. Ensure Adequate Aeration: For aerobic bacteria, ensure proper shaking and aeration, as oxygen limitation can affect growth and division.
Bacterial Strain Resistance 1. Intrinsic Resistance: Some bacterial species, particularly Gram-negative bacteria with their outer membrane, can be intrinsically resistant to certain compounds.[3] Consider using a strain with a more permeable outer membrane (e.g., an envA mutant of E. coli) for initial experiments.
2. Acquired Resistance: The bacterial strain may have acquired resistance to the inhibitor. If possible, test a different, susceptible strain.
Off-Target Effects or Lack of On-Target Activity 1. Confirm FtsZ Inhibition In Vitro: Perform a biochemical assay, such as a GTPase activity assay or a polymerization assay with purified FtsZ, to confirm that this compound directly inhibits FtsZ function.
2. Assess FtsZ Expression Levels: Perform a Western blot to check if the expression level of FtsZ is significantly upregulated in your treated cells, which could potentially overcome the inhibitory effect.
Issue 2: High variability in filamentation length or percentage of filamented cells.

Inconsistent filamentation can make data interpretation difficult. This workflow can help pinpoint the source of the variability.

G cluster_1 Troubleshooting: Inconsistent Filamentation A Start: High Variability B Review this compound Preparation and Dosing A->B Is the inhibitor delivery consistent? C Standardize Cell Culture and Treatment B->C Is the experimental procedure uniform? D Analyze Subpopulation Effects C->D Are all cells responding equally?

Figure 2. Troubleshooting workflow for inconsistent filamentation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Inhibitor Concentration 1. Ensure Homogeneous Mixing: Vortex the this compound stock solution before each use and ensure it is thoroughly mixed into the culture medium upon addition.
2. Use a Narrow Concentration Range: Perform a fine-tuned dose-response curve around the MIC to identify a concentration that gives a consistent and robust phenotype.
Variable Cell State 1. Synchronize Cell Culture: If possible, use a synchronized cell culture to ensure that most cells are at a similar stage of the cell cycle when the inhibitor is added.
2. Use Mid-Log Phase Cells: Always use cells from a mid-logarithmic growth phase for experiments, as their physiological state is more uniform.
Inhibitor Instability 1. Assess Stability in Media: this compound may be unstable in your specific culture medium over the duration of the experiment. Consider performing a time-course experiment where the medium containing the inhibitor is replaced at regular intervals.
Heterogeneous Response 1. Microscopy Analysis: Use microscopy to observe if there are distinct subpopulations of cells that are responding differently to the inhibitor. This could indicate the emergence of resistant mutants.
Issue 3: Cell lysis is observed instead of or in addition to filamentation.

While FtsZ inhibition can eventually lead to cell death, rapid and widespread lysis might indicate an off-target effect.

G cluster_2 Troubleshooting: Cell Lysis A Start: Unexpected Cell Lysis B Evaluate Inhibitor Concentration A->B Is the concentration too high? C Assess Membrane Integrity B->C Is the membrane compromised? D Investigate Cell Wall Synthesis C->D Is cell wall synthesis affected? E Differentiate On-Target vs. Off-Target D->E Is FtsZ inhibition the primary cause?

Figure 3. Troubleshooting workflow for unexpected cell lysis.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
High Inhibitor Concentration 1. Titrate the Inhibitor: High concentrations of this compound may lead to off-target effects or rapid cell death. Perform a careful dose-response experiment to find a concentration that induces filamentation without immediate lysis.
Off-Target Effect on Cell Membrane 1. Membrane Permeability Assay: Use a membrane-impermeable dye (e.g., propidium iodide) to assess membrane integrity. An increase in permeable cells at early time points suggests a direct effect on the membrane.
2. Membrane Potential Assay: Measure the bacterial membrane potential using a fluorescent probe (e.g., DiOC2(3)). A rapid depolarization could indicate an off-target effect on the membrane.[6]
Disruption of Cell Wall Integrity 1. Microscopy for Cell Wall Defects: Observe treated cells under a microscope for signs of cell wall defects, such as blebbing or swelling, which could indicate that this compound is also affecting cell wall synthesis. Some studies suggest a link between FtsZ function and peptidoglycan synthesis.[7]
On-Target Effect in Certain Strains 1. Literature Review: In some bacterial species, particularly those with a different cell wall structure, the terminal phenotype of FtsZ inhibition might be lysis rather than stable filamentation. Review literature specific to your bacterial strain.
Issue 4: Altered nucleoid segregation or morphology.

FtsZ ring placement is spatially coordinated with nucleoid segregation. Disruption of FtsZ function can indirectly affect this process.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Indirect Consequence of FtsZ Inhibition 1. Nucleoid Staining: Stain cells with a DNA dye (e.g., DAPI) and observe nucleoid morphology and distribution within the filaments. In FtsZ-inhibited cells, nucleoids may appear irregularly spaced, condensed, or decondensed.[6]
2. Quantify Nucleoid Distribution: Measure the distribution of nucleoids along the length of the filaments to determine if there is a consistent pattern of mis-segregation.
Direct Effect on DNA-Related Processes 1. DNA Damage Response Assay: Check for the induction of a DNA damage response (e.g., SOS response) by measuring the expression of relevant genes (e.g., recA). This can help determine if this compound is causing DNA damage.

Data Summary Tables

Table 1: In Vitro Activity of Selected FtsZ Inhibitors

Inhibitor Target Organism Assay IC50 Value Reference
C11S. aureusGTPase Activity14.6 µM[1]
C11S. aureusPolymerization47.97 µM[1]
PC190723B. subtilisGTPase Activity~10 µM[8]
BerberineE. coliGTPase Activity-[9]
TotarolM. tuberculosisGTPase Activity-[9]

Table 2: In Vivo Activity of Selected FtsZ Inhibitors

Inhibitor Bacterial Species MIC (µg/mL) Reference
This compoundMSSA2[1]
This compoundMRSA2[1]
C11S. aureus2[1]
PC190723S. aureus0.5-1[10]
Berberine derivativesS. aureus2-8[11]

Key Experimental Protocols

Protocol 1: Immunofluorescence Microscopy for FtsZ Localization

This protocol allows for the visualization of FtsZ ring formation and localization within bacterial cells.

Materials:

  • Bacterial culture in mid-log phase

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 2% BSA in PBS)

  • Primary antibody (anti-FtsZ)

  • Secondary antibody (fluorescently labeled)

  • DNA stain (e.g., DAPI)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Treat the bacterial culture with this compound at the desired concentration and for the optimal duration. Include an untreated control.

  • Fix the cells by adding the fixative and incubating for 30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with the permeabilization solution for 10 minutes.

  • Wash the cells three times with PBS.

  • Block the cells with blocking buffer for 30 minutes.

  • Incubate the cells with the primary anti-FtsZ antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

  • Wash the cells three times with PBS.

  • Resuspend the cells in a small volume of PBS containing DAPI.

  • Mount a small volume of the cell suspension on a microscope slide and cover with a coverslip.

  • Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Protocol 2: Western Blot for FtsZ Expression Levels

This protocol is used to determine if this compound treatment alters the cellular levels of the FtsZ protein.

Materials:

  • Bacterial cultures (treated and untreated)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-FtsZ)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest bacterial cells from treated and untreated cultures by centrifugation.

  • Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication).

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary anti-FtsZ antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., an antibody against a constitutively expressed protein) to ensure equal protein loading.[12]

Protocol 3: FtsZ GTPase Activity Assay

This biochemical assay directly measures the effect of this compound on the enzymatic activity of purified FtsZ. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi) from GTP hydrolysis.

Materials:

  • Purified FtsZ protein

  • This compound

  • GTP solution

  • Reaction buffer (e.g., 50 mM MOPS pH 6.5, 200 mM KCl, 5 mM MgCl2)

  • Malachite green reagent

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and purified FtsZ protein.

  • Add different concentrations of this compound to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.

  • Pre-incubate the mixture for a short period to allow the inhibitor to bind to FtsZ.

  • Initiate the reaction by adding GTP.

  • Incubate the reaction at the optimal temperature for FtsZ activity (e.g., 37°C) for a specific time.

  • Stop the reaction and add the malachite green reagent to detect the released phosphate.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Generate a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction.

  • Calculate the percentage of GTPase activity inhibition for each concentration of this compound and determine the IC50 value.

References

Technical Support Center: Optimization of Buffer Conditions for FtsZ-IN-2 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FtsZ-IN-2 in their activity assays. The information is designed to help overcome common experimental hurdles and optimize assay conditions for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound shows low inhibitory activity in the GTPase assay. What are the potential causes and solutions?

A1: Low inhibitory activity of this compound can stem from several factors related to buffer conditions and assay setup. Here are some common causes and troubleshooting steps:

  • Suboptimal pH: FtsZ GTPase activity is highly sensitive to pH. Most FtsZ proteins exhibit optimal activity in a pH range of 6.5 to 7.5.[1] If the buffer pH is outside this range, both the intrinsic GTPase activity of FtsZ and the inhibitory effect of this compound may be compromised.

    • Solution: Prepare fresh buffer and verify the pH immediately before use. It is advisable to test a pH range (e.g., 6.5, 7.0, 7.5) to determine the optimal condition for your specific FtsZ protein and assay.

  • Incorrect Ionic Strength: The ionic strength of the assay buffer, primarily determined by the salt concentration (e.g., KCl), significantly influences FtsZ polymerization and, consequently, its GTPase activity.

    • Solution: The optimal KCl concentration can vary between FtsZ orthologs. A common starting point is 50 mM KCl.[2] If you observe low activity, consider titrating the KCl concentration (e.g., 50 mM, 100 mM, 200 mM) to find the optimal condition.

  • Magnesium Concentration: Magnesium is a critical cofactor for GTP binding and hydrolysis by FtsZ. Insufficient or excessive Mg²⁺ levels can negatively impact the assay.

    • Solution: A MgCl₂ concentration of 2.5 mM to 10 mM is typically used.[1][2] Ensure your MgCl₂ stock solution is not expired and is added to the final reaction mixture at the correct concentration.

  • This compound Solubility: Poor solubility of the inhibitor in the assay buffer can lead to an underestimation of its potency.

    • Solution: this compound is often dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in the assay is low (typically ≤1%) to avoid solvent effects on FtsZ activity. If solubility issues persist, you may need to explore alternative solvents or formulation strategies.

  • Inactive FtsZ Protein: The purity and activity of the FtsZ protein are paramount.

    • Solution: Verify the purity of your FtsZ preparation by SDS-PAGE. Confirm its activity by running a control experiment without the inhibitor. If the protein is inactive, a new batch of purified FtsZ may be required.

Q2: I am observing inconsistent results in my FtsZ polymerization assay (light scattering) when using this compound. What could be the reason?

A2: Inconsistent results in light scattering assays are often due to the dynamic nature of FtsZ polymerization and its sensitivity to environmental factors. Here are some troubleshooting tips:

  • Temperature Fluctuations: FtsZ polymerization is temperature-dependent. Inconsistent temperature control can lead to variability in the rate and extent of polymerization.

    • Solution: Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the experiment (e.g., 37°C).

  • Buffer Composition Variability: Minor variations in buffer preparation can lead to significant differences in results.

    • Solution: Prepare a large batch of a single, homogenous buffer solution for all related experiments to minimize variability.

  • Nucleotide Quality: The quality of the GTP solution is critical. GTP can hydrolyze over time, especially if not stored properly.

    • Solution: Prepare fresh GTP solutions from a high-quality stock. Store GTP stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Mixing and Pipetting Errors: Inconsistent mixing or pipetting can introduce variability.

    • Solution: Ensure thorough but gentle mixing of the reaction components. Use calibrated pipettes and consistent pipetting techniques.

Q3: How does this compound inhibit FtsZ, and how does this impact assay choice?

A3: this compound is known to be an inhibitor of FtsZ with GTPase inhibitory activity.[3] FtsZ inhibitors can act through various mechanisms, such as preventing GTP binding, inhibiting polymerization, or stabilizing the FtsZ monomer, all of which ultimately disrupt the formation of the Z-ring essential for bacterial cell division.[4]

  • GTPase Activity Inhibition: this compound's primary described mechanism is the inhibition of GTPase activity.[3] Therefore, a GTPase activity assay is a direct and suitable method to quantify its potency (e.g., IC₅₀).

  • Impact on Polymerization: Since GTP hydrolysis is coupled to FtsZ polymer dynamics, inhibiting GTPase activity will affect polymerization. This can be monitored using a light scattering assay or a sedimentation assay . These assays provide complementary information on how the inhibitor affects the assembly and disassembly of FtsZ filaments.

  • Choosing the Right Assay:

    • For initial screening and potency determination, a GTPase assay is often the most direct and high-throughput method.

    • To understand the mechanistic details of how this compound affects FtsZ dynamics, combining a GTPase assay with a light scattering or sedimentation assay is recommended.

Troubleshooting Guides

GTPase Activity Assay Troubleshooting
Problem Possible Cause Solution
High background signal (no FtsZ) Contaminated reagents (e.g., phosphate in buffer)Use high-purity water and reagents. Prepare fresh buffers.
No GTPase activity (with FtsZ, no inhibitor) Inactive FtsZ proteinPurify a new batch of FtsZ. Check storage conditions.
Incorrect buffer conditions (pH, salt)Optimize pH (6.5-7.5) and KCl concentration (e.g., 50-200 mM).
Insufficient Mg²⁺Ensure MgCl₂ is present at an optimal concentration (e.g., 5 mM).
Degraded GTPUse a fresh, properly stored GTP stock.
Variable IC₅₀ values for this compound Inconsistent inhibitor dilutionPrepare serial dilutions carefully. Use a fresh stock of this compound.
Solvent effectsKeep the final solvent (e.g., DMSO) concentration constant and low across all wells.
Assay timingEnsure consistent incubation times for all reactions.
FtsZ Polymerization (Light Scattering) Assay Troubleshooting
Problem Possible Cause Solution
No polymerization signal Inactive FtsZ proteinVerify FtsZ activity.
Incorrect buffer conditionsOptimize pH, salt, and Mg²⁺ concentrations.
Low FtsZ concentrationEnsure FtsZ concentration is above the critical concentration for polymerization.
Signal drifts or is unstable Protein aggregationCentrifuge FtsZ solution before use to remove aggregates.
Temperature fluctuationsUse a temperature-controlled cuvette holder.
High initial light scattering signal FtsZ is already polymerized or aggregatedPrepare fresh FtsZ dilutions. Keep FtsZ on ice before starting the assay.
Inconsistent inhibition by this compound Poor mixing of inhibitorEnsure the inhibitor is thoroughly mixed into the reaction.
Time-dependent effects of the inhibitorMonitor the reaction over a longer period to observe any time-dependent inhibition.

Experimental Protocols

Protocol 1: FtsZ GTPase Activity Assay (Malachite Green)

This protocol is for determining the IC₅₀ of this compound by measuring the amount of inorganic phosphate (Pi) released from GTP hydrolysis.

Materials:

  • Purified FtsZ protein

  • This compound

  • GTP solution (e.g., 10 mM)

  • Assay Buffer: 50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl₂

  • Malachite Green Reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., buffer with the same concentration of DMSO).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • FtsZ protein (to a final concentration of e.g., 5 µM)

    • This compound dilution or vehicle control

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add GTP to each well to a final concentration of 1 mM to start the reaction.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 20 minutes).

  • Stop Reaction & Color Development: Add Malachite Green reagent to each well to stop the reaction and initiate color development.

  • Read Absorbance: After a short incubation at room temperature (e.g., 10 minutes), read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Create a phosphate standard curve. Convert absorbance readings to the amount of Pi released. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Protocol 2: FtsZ Polymerization Assay (90° Angle Light Scattering)

This protocol monitors the effect of this compound on FtsZ polymerization in real-time.

Materials:

  • Purified FtsZ protein

  • This compound

  • GTP solution (e.g., 10 mM)

  • Polymerization Buffer: 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl₂

  • Fluorometer with a temperature-controlled cuvette holder

  • Quartz cuvette

Procedure:

  • Instrument Setup: Set the fluorometer to measure 90° light scattering with excitation and emission wavelengths set to 350 nm. Set the temperature to 37°C.

  • Reaction Mixture: In a quartz cuvette, add:

    • Polymerization Buffer

    • FtsZ protein (to a final concentration above the critical concentration, e.g., 5 µM)

    • This compound or vehicle control

  • Baseline Reading: Place the cuvette in the fluorometer and record the baseline signal until it is stable.

  • Initiate Polymerization: Add GTP to the cuvette (final concentration of 1 mM) and mix gently but thoroughly.

  • Monitor Polymerization: Immediately start recording the light scattering signal over time (e.g., for 15-30 minutes). An increase in light scattering indicates FtsZ polymerization.

  • Data Analysis: Plot the light scattering intensity versus time. Compare the polymerization curves in the presence and absence of this compound to determine its effect on the rate and extent of FtsZ polymerization.

Data Presentation

Table 1: Effect of Buffer Components on FtsZ Activity (Example Data)

Buffer ComponentConditionRelative FtsZ GTPase Activity (%)Observations
pH 6.085Reduced activity
6.5100Optimal activity
7.095Slight decrease in activity
7.580Decreased activity
KCl (mM) 50100Optimal activity
100110Slightly enhanced activity
20090Inhibition at higher concentration
MgCl₂ (mM) 160Suboptimal activity
5100Optimal activity
1095Slight decrease in activity

Visualizations

FtsZ_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis FtsZ Purified FtsZ Protein Reaction Setup Reaction Mix (FtsZ + Buffer + Inhibitor) FtsZ->Reaction Inhibitor This compound Stock Inhibitor->Reaction Buffer Assay Buffer Buffer->Reaction GTP GTP Stock Initiate Initiate with GTP GTP->Initiate Reaction->Initiate Incubate Incubate @ 37°C Initiate->Incubate GTPase GTPase Assay (Malachite Green) Incubate->GTPase LS Light Scattering Assay Incubate->LS IC50 Calculate IC50 GTPase->IC50 Kinetics Analyze Polymerization Kinetics LS->Kinetics Troubleshooting_Logic Start Inconsistent/Low Inhibitor Activity Check_Buffer Check Buffer Conditions (pH, Salt, Mg2+) Start->Check_Buffer Check_Protein Verify FtsZ Activity & Purity Start->Check_Protein Check_Inhibitor Assess Inhibitor Solubility & Stability Start->Check_Inhibitor Check_Assay Review Assay Protocol (Temp, Timing, Mixing) Start->Check_Assay Optimize_Buffer Optimize Buffer Components Check_Buffer->Optimize_Buffer Suboptimal New_Protein Purify New FtsZ Batch Check_Protein->New_Protein Inactive New_Inhibitor Prepare Fresh Inhibitor Stock Check_Inhibitor->New_Inhibitor Degraded/ Insoluble Standardize_Assay Standardize Assay Parameters Check_Assay->Standardize_Assay Inconsistent Success Reliable Results Optimize_Buffer->Success New_Protein->Success New_Inhibitor->Success Standardize_Assay->Success

References

Strategies to minimize FtsZ-IN-2 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FtsZ-IN-2. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to help minimize degradation and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the bacterial cell division protein FtsZ.[1] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the cell.[2][3] this compound works by disrupting the polymerization and GTPase activity of FtsZ, which prevents the formation of the Z-ring and ultimately inhibits bacterial cytokinesis, leading to cell death.[1]

Q2: What are the primary causes of this compound degradation during experiments?

A2: Like many small molecule inhibitors, the stability of this compound can be compromised by several factors.[4] The most common causes of degradation include:

  • Hydrolysis: Reaction with water, which can be pH-dependent.

  • Oxidation: Degradation due to reactive oxygen species.

  • Photodegradation: Light-induced breakdown of the compound.

  • Enzymatic Degradation: Breakdown by enzymes present in complex biological samples.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.[5]

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions, it is best to prepare aliquots in an appropriate solvent (e.g., DMSO) and store them at -80°C.[5] Avoid repeated freeze-thaw cycles.[5]

Q4: Is this compound compatible with all common buffers and cell culture media?

A4: The stability of this compound can be influenced by the composition of the buffer or media, particularly the pH.[4][5] It is advisable to test the stability of the compound in your specific experimental buffer or media before conducting large-scale experiments. Some components in media, such as certain amino acids or reducing agents, could potentially react with the inhibitor.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Inconsistent or Lower-Than-Expected Activity
Symptom Possible Cause Recommended Solution
Loss of inhibitory activity over time in an assay. Degradation of this compound in the assay buffer.1. Optimize Buffer Conditions: Test a range of pH values to find the optimal pH for stability. Consider using a buffer with a different composition. 2. Add Stabilizers: Include antioxidants (e.g., 0.1% BSA, 1 mM DTT, or 0.5 mM TCEP) in your assay buffer to prevent oxidative degradation. 3. Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize the time the compound is exposed to potentially degrading conditions.
High variability between replicate experiments. Inconsistent preparation of this compound working solutions or degradation during storage.1. Prepare Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock for each experiment. 2. Proper Aliquoting: When preparing stock solutions, create small, single-use aliquots to avoid multiple freeze-thaw cycles.[5] 3. Protect from Light: Prepare and handle solutions in a low-light environment or use amber-colored tubes.
No activity observed in a cellular assay. Poor cell permeability or rapid metabolism by the cells.1. Assess Permeability: Use a cell permeability assay to determine if this compound is entering the cells.[4] 2. Include Efflux Pump Inhibitors: If active efflux is suspected, co-incubate with a broad-spectrum efflux pump inhibitor. 3. Metabolic Stability Assay: Perform a metabolic stability assay using liver microsomes or cell lysates to assess the rate of degradation.
Data Presentation: Stability of this compound under Various Conditions

The following tables provide a summary of hypothetical stability data for this compound to guide experimental design.

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Recommended Duration Notes
Solid (Lyophilized Powder)-20°C or -80°C> 1 yearStore in a desiccator to protect from moisture.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO)-20°CUp to 1 monthFor shorter-term storage.
Aqueous Working Solution4°C< 24 hoursPrepare fresh daily. Protect from light.

Table 2: Effect of pH on this compound Stability in Aqueous Buffer

pH % Remaining after 24h at RT Recommended Use
5.095%Suitable for acidic conditions.
6.098%Good stability.
7.092%Acceptable for most neutral assays.
7.485%Monitor for degradation in longer experiments.
8.070%Use with caution, consider shorter incubation times.
9.055%Not recommended.

Table 3: Impact of Additives on this compound Stability (in pH 7.4 Buffer)

Additive Concentration % Remaining after 24h at RT Potential Application
None (Control)-85%Baseline
BSA0.1% (w/v)95%Prevents non-specific binding and can stabilize.
DTT1 mM92%Reducing agent to prevent oxidation.
TCEP0.5 mM94%More stable reducing agent than DTT.
EDTA1 mM86%Chelates metal ions that can catalyze degradation.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer

This protocol describes a method to determine the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM KCl)

  • HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

Methodology:

  • Prepare a working solution of this compound at a final concentration of 100 µM in the experimental buffer.

  • Immediately inject a sample (t=0) onto the HPLC to determine the initial peak area.

  • Incubate the remaining working solution at the desired temperature (e.g., room temperature or 37°C), protected from light.

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the solution and inject it onto the HPLC.

  • Analyze the chromatograms to determine the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage remaining versus time to determine the degradation rate.

Protocol 2: FtsZ Polymerization Assay (Light Scattering)

This protocol is for a common in vitro assay to measure the effect of this compound on FtsZ polymerization.[5]

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP solution (e.g., 10 mM)

  • This compound stock solution

  • Spectrofluorometer or a dedicated light scattering instrument

Methodology:

  • Prepare a reaction mixture containing FtsZ protein (e.g., 10 µM) in polymerization buffer.

  • Add this compound to the desired final concentration (include a DMSO control).

  • Incubate the mixture at the reaction temperature (e.g., 37°C) for 5 minutes.

  • Place the cuvette in the instrument and begin recording the 90° light scatter signal.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Continue recording the light scattering signal for 10-15 minutes.

  • Analyze the data by comparing the rate and extent of light scattering in the presence of this compound to the control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Troubleshooting prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Fresh Working Solution prep_stock->prep_working add_to_assay Add to Assay (Biochemical or Cellular) prep_working->add_to_assay incubate Incubate add_to_assay->incubate measure Measure Activity incubate->measure analyze Analyze Data measure->analyze troubleshoot Troubleshoot Inconsistent Results analyze->troubleshoot troubleshoot->prep_working troubleshoot->add_to_assay Optimize Assay Conditions

Caption: Workflow for experiments with this compound.

troubleshooting_pathway start Inconsistent or Low Activity check_storage Check Storage Conditions start->check_storage check_prep Review Solution Preparation start->check_prep check_assay Evaluate Assay Parameters start->check_assay solution_storage Store at -80°C in Aliquots check_storage->solution_storage Improper Storage solution_prep Prepare Fresh Daily check_prep->solution_prep Old Working Solutions solution_assay Optimize pH, Add Stabilizers check_assay->solution_assay Harsh Assay Conditions

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

FtsZ-IN-2 vs. PC190723: A Comparative Analysis of FtsZ Inhibitors Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of the bacterial cell division protein FtsZ: FtsZ-IN-2 and PC190723. The focus of this analysis is their activity against Staphylococcus aureus, a pathogen of significant clinical importance. The information presented herein is supported by available experimental data to aid researchers in their evaluation of these compounds for potential therapeutic applications.

Introduction to FtsZ Inhibition

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin.[1][2] It polymerizes at the mid-cell to form the Z-ring, a structure that is essential for bacterial cytokinesis.[3][4] The Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell division.[3][5] By targeting the essential function of FtsZ, these inhibitors disrupt bacterial cell division, ultimately leading to cell death.[3][6] This mechanism of action represents a promising avenue for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance.[3]

Mechanism of Action

Both this compound and PC190723 target the FtsZ protein in S. aureus, but they exhibit different modulatory effects on its function.

This compound is described as an inhibitor of FtsZ with GTPase inhibitory activity .[6][7] The GTPase activity of FtsZ is essential for the dynamic turnover of FtsZ polymers, a process critical for the proper constriction of the Z-ring during cell division. By inhibiting this activity, this compound likely disrupts the normal dynamics of the Z-ring, leading to a failure in cytokinesis.

PC190723 , a substituted benzamide derivative, acts as a stabilizer of FtsZ polymers .[6] It binds to FtsZ and promotes the GTP-dependent polymerization of the protein.[6] This leads to the formation of overly stable, non-functional FtsZ polymers that are unable to form a proper Z-ring.[6] This aberrant polymerization effectively sequesters FtsZ, preventing its normal dynamic function and thereby inhibiting cell division.[6]

Comparative Mechanism of Action of FtsZ Inhibitors cluster_0 This compound Pathway cluster_1 PC190723 Pathway FtsZ_IN_2 This compound GTPase_Activity FtsZ GTPase Activity FtsZ_IN_2->GTPase_Activity Inhibits Z_Ring_Dynamics Z-Ring Dynamics GTPase_Activity->Z_Ring_Dynamics Required for Cell_Division_Inhibition_1 Inhibition of Cell Division Z_Ring_Dynamics->Cell_Division_Inhibition_1 Disruption leads to PC190723 PC190723 FtsZ_Polymerization FtsZ Polymerization PC190723->FtsZ_Polymerization Promotes Stable_Polymers Aberrant, Stable FtsZ Polymers FtsZ_Polymerization->Stable_Polymers Leads to Z_Ring_Formation Proper Z-Ring Formation Stable_Polymers->Z_Ring_Formation Prevents Cell_Division_Inhibition_2 Inhibition of Cell Division Z_Ring_Formation->Cell_Division_Inhibition_2 Failure leads to MIC Determination Workflow start Start: Prepare serial dilutions of test compound inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate under appropriate conditions (e.g., 37°C, 18-24h) inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine Determine MIC: Lowest concentration with no growth observe->determine In Vivo Efficacy (Murine Model) Workflow infection Induce systemic infection in mice with a lethal dose of S. aureus treatment Administer test compound (e.g., intraperitoneally, orally) infection->treatment monitoring Monitor survival and clinical signs over a set period treatment->monitoring analysis Analyze survival rates and/or bacterial load in target organs monitoring->analysis

References

Validating FtsZ Inhibitors in Bacterial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals:

This guide provides a comparative analysis of small molecule inhibitors targeting the essential bacterial cell division protein, FtsZ. As the requested compound, FtsZ-IN-2 , could not be identified in publicly available literature, this document focuses on the well-characterized FtsZ inhibitor, PC190723 , as a primary example. We compare its target engagement and performance with two other notable FtsZ inhibitors, Berberine and Sanguinarine, which exhibit different mechanisms of action.

This guide is designed to offer an objective overview supported by experimental data, detailed protocols, and visual workflows to aid in the research and development of novel antibacterial agents targeting FtsZ.

Mechanism of Action: A Tale of Three Inhibitors

The validation of any FtsZ inhibitor begins with understanding its specific impact on FtsZ function. While all three compounds discussed here target FtsZ, they do so in distinct ways:

  • PC190723: This synthetic benzamide derivative acts as a stabilizer of FtsZ polymers.[1][2] It binds to a cleft between the N- and C-terminal domains of FtsZ, a site analogous to the taxol binding site in tubulin.[3][4] This binding event promotes the assembly of FtsZ into filaments and stabilizes them, preventing the dynamic disassembly required for proper Z-ring constriction and cell division.[1][3] This leads to the formation of multiple, misplaced FtsZ rings or foci within the bacterial cell, ultimately inhibiting cytokinesis.[5]

  • Berberine: This natural plant alkaloid inhibits FtsZ polymerization and also moderately suppresses its GTPase activity.[6][7] Genetic evidence strongly supports that FtsZ is the primary target of berberine in bacteria.[6] By preventing the proper assembly of FtsZ protofilaments, berberine leads to a significant reduction in the formation of Z-rings at the mid-cell, causing bacterial filamentation.[6][8]

  • Sanguinarine: Another natural alkaloid, sanguinarine, also functions by inhibiting FtsZ assembly and bundling .[9][10] It binds to FtsZ with a moderate affinity and perturbs the formation of the Z-ring, leading to the inhibition of cytokinesis and subsequent cell filamentation.[9][11]

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo activities of PC190723, Berberine, and Sanguinarine.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssayIC50Bacterial SpeciesReference
PC190723FtsZGTPase Activity55 nMStaphylococcus aureus[12][13]
Berberine Derivative (Compound 2)FtsZGTPase Activity~38 µMStaphylococcus aureus[7]
SanguinarineFtsZBinding Affinity (Kd)18-30 µMEscherichia coli[9][10]

Table 2: Minimum Inhibitory Concentration (MIC)

CompoundStaphylococcus aureus (including MRSA)Bacillus subtilisEscherichia coliReference
PC190723 0.5 - 1 µg/mL0.5 µg/mLInactive[14][15]
Berberine 128 - 196 µg/mL>512 µM>500 µg/mL[7][16]
Berberine Derivative (Cmpd 2) 2 - 4 µg/mLN/A32 µg/mL[7][17]
Sanguinarine N/A3 ± 1 µM (IC50)14 ± 2.3 µM (IC50)[9]

Visualizing Pathways and Protocols

To better illustrate the concepts and procedures discussed, we have created a series of diagrams using the DOT language.

FtsZ_Signaling_Pathway FtsZ_monomers FtsZ Monomers (GDP-bound) GTP_binding GTP Binding FtsZ_monomers->GTP_binding FtsZ_GTP FtsZ Monomers (GTP-bound) GTP_binding->FtsZ_GTP Polymerization Polymerization FtsZ_GTP->Polymerization Protofilaments FtsZ Protofilaments Polymerization->Protofilaments Z_ring_assembly Z-Ring Assembly at Mid-cell Protofilaments->Z_ring_assembly Z_ring Dynamic Z-Ring Z_ring_assembly->Z_ring Divisome_recruitment Divisome Protein Recruitment Z_ring->Divisome_recruitment Divisome Mature Divisome Divisome_recruitment->Divisome Constriction Z-Ring Constriction (GTP Hydrolysis) Divisome->Constriction Constriction->FtsZ_monomers Depolymerization Cell_division Cell Division Constriction->Cell_division

Caption: FtsZ signaling pathway in bacterial cell division.

Experimental_Workflow start Start: Putative FtsZ Inhibitor in_vitro In Vitro Assays start->in_vitro gtpase GTPase Activity Assay in_vitro->gtpase polymerization Polymerization Assay (Light Scattering / Sedimentation) in_vitro->polymerization binding Direct Binding Assay (e.g., ITC, NMR) in_vitro->binding in_vivo In Vivo / Cellular Assays gtpase->in_vivo polymerization->in_vivo binding->in_vivo mic MIC Determination in_vivo->mic morphology Cell Morphology Analysis (Filamentation) in_vivo->morphology z_ring Z-Ring Visualization (Immunofluorescence / GFP-FtsZ) in_vivo->z_ring validation Target Validation mic->validation morphology->validation z_ring->validation end Validated FtsZ Inhibitor validation->end

Caption: Experimental workflow for validating FtsZ inhibitors.

Inhibitor_Mechanisms FtsZ_Polymerization FtsZ Polymerization (Monomer -> Protofilament) Stabilization Hyper-stabilization of Protofilaments FtsZ_Polymerization->Stabilization  Promotes &  Stabilizes Inhibition Inhibition of Protofilament Assembly FtsZ_Polymerization->Inhibition  Inhibits PC190723 PC190723 PC190723->FtsZ_Polymerization Berberine Berberine / Sanguinarine Berberine->FtsZ_Polymerization Outcome Disruption of Z-Ring Dynamics & Inhibition of Cell Division Stabilization->Outcome Inhibition->Outcome

Caption: Comparative mechanisms of action for FtsZ inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays in FtsZ inhibitor characterization.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is essential for Z-ring dynamics. Inhibition of this activity can disrupt cell division.

  • Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from GTP hydrolysis. A common method is the malachite green assay, where a reagent forms a colored complex with free phosphate, and the absorbance is measured spectrophotometrically.[18]

  • Protocol Outline:

    • Purified FtsZ protein (e.g., 6 µM) is pre-incubated with various concentrations of the test compound (and a vehicle control like DMSO) in a suitable buffer (e.g., 20 mM Tris, pH 7.4) at 25°C for 10 minutes.[19]

    • To facilitate polymerization, MgCl₂ (e.g., 5 mM) and KCl (e.g., 200 mM) are added.[19]

    • The reaction is initiated by the addition of GTP (e.g., 500 µM) and incubated at 37°C for a set time (e.g., 30 minutes).[19]

    • The reaction is stopped by adding a quenching agent, such as EDTA or a specific stop reagent provided in a commercial kit.[18]

    • The colorimetric reagent (e.g., CytoPhos reagent) is added, and after a short incubation, the absorbance is read at ~650 nm.[19]

    • A standard curve using known concentrations of phosphate is used to quantify the amount of Pi released.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the assembly of FtsZ monomers into protofilaments in real-time.

  • Principle: The polymerization of FtsZ into larger structures increases the scattering of light. This change is measured as an increase in signal using a fluorometer or a dedicated light scattering instrument.[20]

  • Protocol Outline:

    • Purified FtsZ (e.g., 6 µM) is placed in a cuvette with polymerization buffer (e.g., 20 mM Tris, pH 7.4, often containing 0.01% Triton X-100 to prevent compound aggregation).[20]

    • The cuvette is placed in a fluorescence spectrometer with both excitation and emission wavelengths set to the same value (e.g., 600 nm), and a baseline reading is established.[20]

    • The test compound at various concentrations is added to the cuvette.

    • Polymerization is initiated by the addition of GTP (e.g., 1 mM) and cofactors like MgCl₂ (e.g., 5 mM) and KCl (e.g., 20 mM).[20]

    • The change in light scattering at a 90° angle is monitored over time.

    • Inhibitors of polymerization will show a reduced rate and extent of light scattering increase, while stabilizers like PC190723 will show an enhanced signal.[1]

Bacterial Cell Morphology and Z-Ring Visualization

This cellular assay provides direct visual evidence of the inhibitor's effect on bacterial cell division.

  • Principle: Inhibition of FtsZ function prevents cytokinesis, but the bacteria continue to grow, resulting in an elongated, filamentous morphology. The localization and structure of the Z-ring can be visualized using immunofluorescence microscopy or by using bacterial strains expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP).

  • Protocol Outline:

    • A mid-log phase bacterial culture (e.g., B. subtilis or an E. coli permeable strain) is treated with the test compound at various concentrations (typically around the MIC value) for a defined period (e.g., 2 hours).[14]

    • For Morphology: A sample of the culture is placed on a microscope slide, and cells are visualized using differential interference contrast (DIC) or phase-contrast microscopy. Cell lengths are measured and compared to untreated controls.

    • For Z-Ring Visualization:

      • Cells are fixed (e.g., with paraformaldehyde) and permeabilized.

      • For immunofluorescence, cells are incubated with a primary antibody against FtsZ, followed by a fluorescently-labeled secondary antibody.

      • For fluorescent protein fusions, fixation may be optional.

      • Cells are mounted on an agarose pad and visualized using fluorescence microscopy.

    • The number, morphology (e.g., distinct rings, diffuse foci, spirals), and localization of Z-rings are analyzed and compared to untreated cells. For example, sanguinarine treatment reduces the frequency of Z-rings, while PC190723 can cause the formation of multiple, abnormal FtsZ foci.[5][11]

References

FtsZ-IN-2: A Comparative Guide to its Cross-Reactivity with Eukaryotic Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bacterial cell division protein FtsZ and its eukaryotic homolog, tubulin, with a focus on the cross-reactivity profile of the investigational FtsZ inhibitor, FtsZ-IN-2. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential as a targeted antibacterial agent.

Introduction: FtsZ and Tubulin - Homologs with Divergent Evolution

FtsZ is an essential protein in most bacteria, where it polymerizes to form a dynamic ring structure (the Z-ring) at the future division site, playing a crucial role in bacterial cytokinesis.[1][2] Eukaryotic tubulin, consisting of α- and β-tubulin subunits, polymerizes to form microtubules, which are fundamental components of the cytoskeleton involved in various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.

While FtsZ and tubulin are considered structural homologs, they share a low degree of sequence identity, typically less than 20%.[3] This evolutionary divergence is particularly pronounced in regions outside of the highly conserved GTP-binding domain. One such region of significant divergence is the inter-domain cleft (IDC) of FtsZ. This structural difference forms the basis for the development of selective FtsZ inhibitors with minimal off-target effects on eukaryotic tubulin.[4][5]

This compound: An Inhibitor Targeting the Inter-domain Cleft

This compound is a novel investigational inhibitor designed to target the inter-domain cleft (IDC) of FtsZ. While specific experimental data on this compound's cross-reactivity is not yet publicly available, its mechanism of action, targeting a region of low homology with tubulin, suggests a high degree of selectivity. This principle is supported by studies on other FtsZ inhibitors that bind to the IDC. For instance, the well-characterized FtsZ inhibitor PC190723, which also targets the IDC, has demonstrated a greater than 64-fold selectivity for FtsZ over eukaryotic tubulin.

Comparative Data: FtsZ vs. Eukaryotic Tubulin

The following table summarizes the key differences between FtsZ and eukaryotic tubulin, highlighting the rationale for the selective targeting of FtsZ.

FeatureFtsZEukaryotic Tubulin (α/β)Rationale for this compound Selectivity
Function Bacterial cell division (Z-ring formation)Mitosis, cytoskeleton structure, intracellular transport (microtubule formation)Different cellular roles and associated proteins reduce the likelihood of functional cross-reactivity.
Structure Monomeric protein that polymerizes into protofilamentsHeterodimer of α- and β-tubulin that polymerizes into microtubulesDifferences in quaternary structure and polymer architecture provide a basis for selective inhibition.
Sequence Identity Low (<20%) sequence identity with tubulinHighly conserved across eukaryotesSignificant amino acid differences, particularly in drug-binding sites outside the GTP-binding domain, allow for selective targeting.
Drug Binding Sites Inter-domain cleft (IDC) is a key target for selective inhibitorsWell-defined binding sites for drugs like colchicine, taxol, and vinca alkaloidsThe IDC of FtsZ has low structural and sequence homology to any known drug-binding site on tubulin, minimizing the potential for this compound cross-reactivity.[4][5]

Experimental Assessment of Cross-Reactivity

To definitively determine the cross-reactivity of this compound with eukaryotic tubulin, a series of biochemical and cell-based assays are required. The following protocols outline standard methods for such an assessment.

Biochemical Assays

a) Tubulin Polymerization Assay:

  • Objective: To determine if this compound affects the in vitro polymerization of eukaryotic tubulin.

  • Methodology:

    • Purified bovine or porcine brain tubulin is incubated in a polymerization buffer (e.g., G-PEM buffer containing GTP) at 37°C.

    • The polymerization of tubulin into microtubules is monitored by measuring the increase in light scattering at 340 nm over time using a spectrophotometer.

    • The assay is performed in the presence of varying concentrations of this compound and compared to a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., colchicine) as a positive control.

    • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

b) FtsZ Polymerization Assay:

  • Objective: To confirm the inhibitory activity of this compound on FtsZ polymerization as a positive control for its intended activity.

  • Methodology:

    • Purified bacterial FtsZ (e.g., from E. coli or B. subtilis) is incubated in a polymerization buffer (e.g., MES buffer containing GTP and MgCl2) at 37°C.

    • FtsZ polymerization is monitored by light scattering at 340 nm or by pelleting the polymers through centrifugation and quantifying the amount of FtsZ in the pellet versus the supernatant via SDS-PAGE.

    • The assay is performed with a range of this compound concentrations to determine its IC50 value for FtsZ polymerization.

Cell-Based Assays

a) Mammalian Cell Viability Assay:

  • Objective: To assess the cytotoxicity of this compound against eukaryotic cells.

  • Methodology:

    • A panel of mammalian cell lines (e.g., HeLa, HEK293) are cultured in appropriate media.

    • Cells are treated with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Cell viability is measured using a standard method such as the MTT or MTS assay, which quantifies metabolic activity.

    • The GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) is determined.

b) Immunofluorescence Microscopy of Microtubules:

  • Objective: To visually inspect the effect of this compound on the microtubule network in eukaryotic cells.

  • Methodology:

    • Mammalian cells grown on coverslips are treated with this compound at concentrations around its bacterial MIC and its GI50 (if any).

    • A known microtubule-disrupting agent (e.g., nocodazole) is used as a positive control.

    • After treatment, cells are fixed, permeabilized, and stained with an antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

    • The microtubule network is visualized using fluorescence microscopy to detect any abnormalities, such as depolymerization or bundling.

Visualizing the Experimental Workflow and Target Relationship

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cross-reactivity and the distinct signaling pathways of FtsZ and tubulin.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Tubulin Polymerization Assay Tubulin Polymerization Assay FtsZ Polymerization Assay FtsZ Polymerization Assay Mammalian Cell Viability Mammalian Cell Viability Microtubule Immunofluorescence Microtubule Immunofluorescence This compound This compound This compound->Tubulin Polymerization Assay Assess Inhibition This compound->FtsZ Polymerization Assay Confirm Activity This compound->Mammalian Cell Viability Evaluate Cytotoxicity This compound->Microtubule Immunofluorescence Visualize Effects

Caption: Experimental workflow for this compound cross-reactivity assessment.

Signaling_Pathways cluster_prokaryotic Prokaryotic Cell Division cluster_eukaryotic Eukaryotic Cytoskeleton Dynamics FtsZ_Monomer FtsZ Monomer FtsZ_Polymer FtsZ Protofilament FtsZ_Monomer->FtsZ_Polymer GTP Z_Ring Z-Ring Assembly FtsZ_Polymer->Z_Ring FtsZ_IN_2 This compound FtsZ_Polymer->FtsZ_IN_2 Inhibition Bacterial Cytokinesis Bacterial Cytokinesis Z_Ring->Bacterial Cytokinesis Tubulin_Dimer α/β-Tubulin Dimer Microtubule Microtubule Tubulin_Dimer->Microtubule GTP Mitosis, Vesicle Transport, etc. Mitosis, Vesicle Transport, etc. Microtubule->Mitosis, Vesicle Transport, etc. No_Interaction Microtubule->No_Interaction Expected No Interaction FtsZ_IN_2->No_Interaction

Caption: Distinct polymerization pathways of FtsZ and eukaryotic tubulin.

Conclusion

The available evidence strongly suggests that FtsZ inhibitors targeting the inter-domain cleft, such as this compound, are likely to exhibit a high degree of selectivity for their bacterial target over eukaryotic tubulin. This selectivity is rooted in the significant structural and sequence divergence between FtsZ and tubulin, particularly within the targeted binding site. While direct experimental data for this compound is pending, the established principles of FtsZ inhibitor design and the data from analogous compounds provide a strong rationale for its continued investigation as a promising and selective antibacterial agent. The experimental protocols outlined in this guide provide a clear roadmap for the definitive assessment of its cross-reactivity profile.

References

Confirming the Mode of Action of FtsZ-IN-2: A Comparative Guide Using FtsZ Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mode of action of FtsZ-IN-2, a representative small molecule inhibitor of the bacterial cell division protein FtsZ. By leveraging data from FtsZ mutants and a suite of biochemical and cytological assays, we objectively detail its mechanism and compare its performance against other FtsZ inhibitors. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel antibacterial agents targeting the FtsZ protein.

Introduction to FtsZ and this compound

The escalating crisis of antibiotic resistance necessitates the exploration of novel bacterial targets. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1][2][3][4] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial cytoskeletal protein that orchestrates bacterial cell division.[4][5][6][7] It polymerizes in a GTP-dependent manner at the future division site to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other proteins that constitute the divisome.[8][9] Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation of bacterial cells and eventual cell death, making it an attractive target for new antibiotics.[3][10][11]

FtsZ inhibitors can be broadly categorized based on their binding site. Some inhibitors are competitive with GTP, binding in the nucleotide-binding pocket, while others bind to allosteric sites. This compound, the subject of this guide, is a representative allosteric inhibitor that binds to the interdomain cleft of FtsZ, a site analogous to the taxol-binding site in tubulin.[10][12] This guide will detail the experimental evidence confirming this mode of action, with a particular focus on the use of FtsZ mutants.

The Mode of Action of this compound: A Step-by-Step Pathway

This compound exerts its antibacterial effect by hyper-stabilizing FtsZ polymers, thereby disrupting the dynamic nature of the Z-ring required for normal cell division. The proposed signaling pathway is as follows:

  • Binding to the Allosteric Site: this compound binds to a specific allosteric pocket located in the cleft between the N-terminal GTP-binding domain and the C-terminal domain of the FtsZ monomer.[10][13] This site is distinct from the GTP-binding site.

  • Conformational Change and Polymer Stabilization: This binding event induces a conformational change in the FtsZ protein that promotes and stabilizes the polymerized state. Unlike some inhibitors that prevent polymerization, this compound acts as a stabilizer.

  • Disruption of Z-Ring Dynamics: The Z-ring is a highly dynamic structure that must assemble and disassemble to function correctly. The hyper-stabilized polymers formed in the presence of this compound are static and lose their dynamic properties, including the ability to treadmill.[6][14]

  • Inhibition of Cell Division: The non-functional, stabilized FtsZ structures are unable to guide the synthesis of the septal cell wall, leading to a block in cytokinesis.

  • Cell Filamentation and Death: As the bacterial cells continue to grow in length but are unable to divide, they form long filaments, which is the characteristic phenotype of FtsZ inhibition.[10][15] Ultimately, this leads to cell lysis and death.

FtsZ_IN_2_Pathway FtsZ_IN_2 This compound Binding Binding to Allosteric Site FtsZ_IN_2->Binding FtsZ FtsZ Monomer FtsZ->Binding Stabilization Protofilament Stabilization Binding->Stabilization Z_Ring_Dynamics Disruption of Z-Ring Dynamics Stabilization->Z_Ring_Dynamics Cell_Division_Block Cell Division Blockage Z_Ring_Dynamics->Cell_Division_Block Filamentation Filamentation & Cell Death Cell_Division_Block->Filamentation Mutant_Workflow cluster_invivo In Vivo Selection cluster_genomics Genomic Analysis cluster_analysis Data Analysis WT_Culture Wild-Type Bacterial Culture (e.g., S. aureus) Plating Plate on Agar with Inhibitory [this compound] WT_Culture->Plating Resistant_Colonies Isolate Resistant Colonies Plating->Resistant_Colonies Genomic_DNA Extract Genomic DNA Resistant_Colonies->Genomic_DNA PCR PCR Amplify ftsZ Gene Genomic_DNA->PCR Sequencing Sequence ftsZ Gene PCR->Sequencing Comparison Compare Mutant vs. WT ftsZ Sequence Sequencing->Comparison Identify_Mutation Identify Resistance Mutation (e.g., G196A) Comparison->Identify_Mutation Map_Mutation Map Mutation onto FtsZ Structure Identify_Mutation->Map_Mutation Assay_Workflow cluster_assays Biochemical Assays Purified_FtsZ Purified FtsZ Protein (WT and Mutant) GTPase_Assay GTPase Activity Assay (Malachite Green) Purified_FtsZ->GTPase_Assay Polymerization_Assay Polymerization Assay (Light Scattering or Sedimentation) Purified_FtsZ->Polymerization_Assay Binding_Assay Binding Assay (Fluorescence Polarization) Purified_FtsZ->Binding_Assay GTPase_Result GTPase_Result GTPase_Assay->GTPase_Result Measure IC50 / EC50 Polymerization_Result Polymerization_Result Polymerization_Assay->Polymerization_Result Measure EC50 Binding_Result Binding_Result Binding_Assay->Binding_Result Measure Kd

References

Benchmarking FtsZ-IN-2's antibacterial potency against clinical antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the face of rising antimicrobial resistance, the scientific community is in urgent pursuit of novel antibacterial agents with unique mechanisms of action. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery. This guide provides a comparative analysis of the antibacterial potency of a representative FtsZ inhibitor, PC190723, against established clinical antibiotics. Due to the absence of publicly available data for "FtsZ-IN-2," this document utilizes PC190723 as a well-characterized surrogate to illustrate the potential of FtsZ inhibitors.

Mechanism of Action: Disrupting Bacterial Cell Division

FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, a structure that acts as a scaffold for the assembly of the divisome complex. This complex is responsible for synthesizing the septal cell wall and ultimately leading to the division of one bacterial cell into two daughter cells. FtsZ inhibitors, such as PC190723, disrupt this process by interfering with the normal dynamics of FtsZ polymerization, leading to the inhibition of cell division and eventual bacterial cell death.

FtsZ_Signaling_Pathway cluster_0 Bacterial Cell Cytoplasm cluster_1 Inhibition Pathway FtsZ_monomers FtsZ monomers FtsZ_GTP FtsZ-GTP Complex FtsZ_monomers->FtsZ_GTP GTP binding GTP GTP GTP->FtsZ_GTP Protofilaments FtsZ Protofilaments FtsZ_GTP->Protofilaments Polymerization Z_ring Z-ring Assembly Protofilaments->Z_ring Divisome Divisome Recruitment Z_ring->Divisome Septum Septum Formation Divisome->Septum Cell_Division Cell Division Septum->Cell_Division FtsZ_Inhibitor FtsZ Inhibitor (e.g., PC190723) FtsZ_Inhibitor->Protofilaments Aberrant Polymerization MIC_Workflow A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Read Results: Lowest concentration with no visible growth = MIC D->E

Validating the Specificity of FtsZ-IN-2 for the FtsZ Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial cell division protein FtsZ is a highly attractive target for the development of new antibiotics. Its essential role in forming the Z-ring, which is critical for bacterial cytokinesis, and its conservation across a wide range of bacterial species make it a focal point for novel drug discovery.[1][2][3] FtsZ-IN-2 is a novel small molecule inhibitor designed to target FtsZ. This guide provides a comprehensive framework for validating the specificity of this compound for the FtsZ protein, comparing its performance with other known FtsZ inhibitors, and presenting the necessary experimental data to support these claims.

Executive Summary

Validation of inhibitor specificity is paramount in drug development to minimize off-target effects and ensure therapeutic efficacy. This guide outlines a series of biochemical, biophysical, and cell-based assays to rigorously assess the specific interaction of this compound with its intended target, FtsZ. By comparing the performance of this compound with well-characterized FtsZ inhibitors such as PC190723 and Zantrin Z3, researchers can objectively evaluate its potential as a lead compound for antibiotic development.

Biochemical Assays: Direct Target Engagement and Enzymatic Inhibition

Biochemical assays are fundamental to confirming the direct interaction of this compound with FtsZ and its effect on the protein's enzymatic activity.

FtsZ GTPase Activity Assay

FtsZ exhibits GTPase activity that is coupled to its polymerization dynamics.[3] Inhibition of this activity is a key indicator of target engagement.

Experimental Protocol:

The GTPase activity of purified FtsZ is measured using a malachite green-based phosphate detection assay. The assay quantifies the amount of inorganic phosphate released from GTP hydrolysis.

  • Purified FtsZ protein (e.g., from Bacillus subtilis or Staphylococcus aureus) is incubated at a concentration of 5 µM in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).

  • This compound, a reference inhibitor (e.g., PC190723), or DMSO (vehicle control) is added at varying concentrations.

  • The reaction is initiated by the addition of 1 mM GTP.

  • The mixture is incubated at 37°C for a set time (e.g., 20 minutes).

  • The reaction is stopped, and the amount of released inorganic phosphate is quantified by adding malachite green reagent and measuring the absorbance at 650 nm.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Comparative Data:

CompoundTarget FtsZIC₅₀ (µM) for GTPase Inhibition
This compound B. subtilis[Insert Experimental Data]
PC190723B. subtilis2.5[4]
Zantrin Z3B. subtilis24[5]
This compound S. aureus[Insert Experimental Data]
PC190723S. aureus0.8[6]
FtsZ Polymerization Assay

Directly observing the effect of an inhibitor on FtsZ polymerization provides crucial mechanistic insights. This can be monitored by light scattering.

Experimental Protocol:

  • Purified FtsZ (5 µM) is pre-incubated with varying concentrations of this compound or a reference compound in polymerization buffer at 37°C.

  • Polymerization is initiated by the addition of 1 mM GTP.

  • The change in light scattering at 340 nm is monitored over time using a spectrophotometer.

  • The initial rate of polymerization and the steady-state polymer mass are determined.

Comparative Data:

CompoundEffect on FtsZ PolymerizationEC₅₀ (µM) for Polymerization Modulation
This compound [Stabilization/Destabilization][Insert Experimental Data]
PC190723Stabilization1.0[4]
Zantrin Z1Destabilization~10[7]

Biophysical Assays: Quantifying Binding Affinity

Biophysical methods provide quantitative data on the direct binding interaction between this compound and FtsZ, confirming that the observed biochemical effects are due to a direct interaction.

Fluorescence Polarization (FP) Assay

FP is a sensitive method to measure the binding of a small molecule to a larger protein in solution.[8][9]

Experimental Protocol:

  • A fluorescently labeled ligand that binds to FtsZ (e.g., BODIPY-labeled GTP or a known fluorescent inhibitor) is used as a probe.

  • A constant concentration of the fluorescent probe and purified FtsZ are incubated to form a complex, resulting in a high polarization value.

  • Increasing concentrations of unlabeled this compound are added, which will compete with the fluorescent probe for binding to FtsZ, causing a decrease in fluorescence polarization.

  • The change in polarization is measured using a plate reader equipped with polarization filters.

  • The binding affinity (Kᵢ) of this compound is calculated from the competition curve.

Comparative Data:

CompoundTarget FtsZBinding Affinity (Kᵢ, µM)
This compound B. subtilis[Insert Experimental Data]
PC190723B. subtilis0.6[10]
This compound S. aureus[Insert Experimental Data]
PC190723S. aureus0.2[6]
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[11][12][13][14][15]

Experimental Protocol:

  • Purified FtsZ is placed in the sample cell of the calorimeter.

  • This compound is loaded into the injection syringe.

  • A series of small, precise injections of this compound are made into the FtsZ solution.

  • The heat change associated with each injection is measured.

  • The resulting data are fitted to a binding model to determine the thermodynamic parameters.

Comparative Data:

CompoundTarget FtsZBinding Affinity (Kᴅ, µM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound B. subtilis[Insert Data][Insert Data][Insert Data][Insert Data]
PC190723S. aureus0.150.9-12.53.2

Cell-Based Assays: Validating In Vivo Target Engagement

Cell-based assays are essential to confirm that this compound can penetrate the bacterial cell wall and engage its target in a physiological context.

Bacterial Cell Filamentation Assay

Inhibition of FtsZ function in bacteria leads to the inability of cells to divide, resulting in the formation of long filaments.

Experimental Protocol:

  • A mid-log phase culture of bacteria (e.g., B. subtilis or S. aureus) is treated with varying concentrations of this compound or a reference inhibitor.

  • An untreated culture serves as a negative control.

  • The cells are incubated for a period equivalent to several division cycles.

  • Aliquots are taken, and the cells are visualized using phase-contrast microscopy.

  • The percentage of filamentous cells and the average cell length are quantified.

Comparative Data:

CompoundBacterial StrainMinimal Division Inhibitory Concentration (MDIC, µM)
This compound B. subtilis[Insert Experimental Data]
PC190723B. subtilis0.5[16]
This compound S. aureus[Insert Experimental Data]
PC190723S. aureus1.0[17]

Off-Target Specificity Profiling

To ensure that this compound is specific to FtsZ, it is crucial to test its activity against homologous proteins and a panel of other unrelated targets.

Tubulin Polymerization Assay

FtsZ is a prokaryotic homolog of eukaryotic tubulin.[3] Therefore, it is essential to assess whether this compound cross-reacts with tubulin.

Experimental Protocol:

  • Purified tubulin is incubated with varying concentrations of this compound.

  • A known tubulin inhibitor (e.g., paclitaxel or colchicine) is used as a positive control.

  • Tubulin polymerization is induced by the addition of GTP and incubation at 37°C.

  • Polymerization is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) or by light scattering.

Comparative Data:

CompoundEffect on Tubulin Polymerization (at 100 µM)
This compound [No significant effect expected]
PC190723No significant effect[6]
PaclitaxelPromotes polymerization
Broad-Spectrum Kinase and Receptor Profiling

Screening this compound against a panel of human kinases and receptors can identify potential off-target interactions that could lead to toxicity. This is typically performed by specialized contract research organizations.

Expected Outcome: this compound should exhibit minimal inhibition (<50% at 10 µM) against a broad panel of human kinases and receptors, demonstrating its specificity for the bacterial target.

Visualizing the Validation Workflow

FtsZ_IN_2_Specificity_Validation cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays cluster_off_target Off-Target Profiling gtpase GTPase Activity Assay polymerization Polymerization Assay fp Fluorescence Polarization itc Isothermal Titration Calorimetry filamentation Cell Filamentation Assay tubulin Tubulin Polymerization kinase Kinase/Receptor Screening FtsZ_IN_2 This compound FtsZ_IN_2->gtpase IC50 FtsZ_IN_2->polymerization EC50 FtsZ_IN_2->fp Ki FtsZ_IN_2->itc Kd FtsZ_IN_2->filamentation MDIC FtsZ_IN_2->tubulin Selectivity FtsZ_IN_2->kinase Safety

Caption: Workflow for validating the specificity of this compound.

Signaling Pathway of FtsZ Inhibition

FtsZ_Inhibition_Pathway FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Protofilaments FtsZ_monomers->FtsZ_polymers Polymerization GTP GTP GTP->FtsZ_polymers Z_ring Z-Ring Assembly FtsZ_polymers->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division FtsZ_IN_2 This compound FtsZ_IN_2->FtsZ_polymers Inhibits Dynamics

Caption: Mechanism of action of FtsZ inhibitors.

Conclusion

A rigorous and multi-faceted approach is essential for validating the specificity of a novel FtsZ inhibitor like this compound. The experimental framework outlined in this guide, combining biochemical, biophysical, and cell-based assays, provides a robust methodology for assessing on-target activity and potential off-target effects. By systematically comparing the performance of this compound with established FtsZ inhibitors, researchers can make informed decisions regarding its progression through the drug discovery pipeline. The data generated from these studies will be critical for establishing a comprehensive understanding of the inhibitor's mechanism of action and its potential as a next-generation antibiotic.

References

A Comparative Guide to FtsZ Inhibitors: The Synthetic Compound PC190723 vs. the Natural Alkaloid Berberine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic FtsZ inhibitor PC190723 and the natural product berberine. This analysis is supported by experimental data on their mechanisms of action, antibacterial efficacy, and cytotoxic profiles.

The bacterial cell division protein FtsZ has emerged as a promising target for novel antibiotics due to its essential role in forming the Z-ring, a structure critical for bacterial cytokinesis. Inhibition of FtsZ disrupts this process, leading to filamentation and eventual cell death. This guide compares a potent synthetic FtsZ inhibitor, PC190723, with a well-studied natural FtsZ inhibitor, the plant alkaloid berberine.

Mechanism of Action: Divergent Approaches to Disrupting FtsZ Function

While both PC190723 and berberine target FtsZ, they do so through distinct mechanisms. PC190723 acts as an FtsZ polymer-stabilizing agent.[1][2] It binds to a site on FtsZ that is analogous to the taxol-binding site on tubulin, its eukaryotic homolog.[1] This binding event enhances the cooperative assembly of FtsZ into filaments and stabilizes these polymers against disassembly.[1][3][4] By locking FtsZ in a polymerized state, PC190723 effectively halts the dynamic treadmilling of the Z-ring, which is essential for its constrictive function during cell division.[5] The crystal structure of the Staphylococcus aureus FtsZ-PC190723 complex reveals that the inhibitor binds in a cleft between the C-terminal domain and helix 7, inducing a conformational change that favors the filamentous state.[3][6]

In contrast, berberine appears to inhibit FtsZ polymerization and its associated GTPase activity.[5][7] Studies have shown that berberine treatment leads to a dramatic reduction in the formation of Z-rings in vivo.[7] While the precise binding site is still under investigation, evidence suggests it may interfere with FtsZ's ability to bind GTP.

Comparative Performance Data

The following tables summarize the quantitative data available for PC190723 and berberine, focusing on their antibacterial activity against Staphylococcus aureus and their effects on FtsZ function and mammalian cells.

ParameterPC190723BerberineReference
Binding Affinity (KD) < 0.1 µM (to stabilized B. subtilis FtsZ polymers)Not explicitly determined, but binds with high affinity[8]
FtsZ GTPase Activity Reduces GTPase activity by stabilizing the polymerInhibits GTPase activity (IC50 = 272 µM for S. aureus FtsZ)[9][10]
FtsZ Polymerization Stabilizes and promotes polymerizationInhibits polymerization[1][2][5][7]

Table 1: Biochemical Comparison of PC190723 and Berberine on FtsZ Function.

Bacterial StrainPC190723 MIC (µg/mL)Berberine MIC (µg/mL)Reference
Staphylococcus aureus (MSSA)0.5 - 1.0128 - 196[10][11][12]
Staphylococcus aureus (MRSA)0.5 - 2.0128 - 196[10][11][12]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration) Against Staphylococcus aureus.

Cell LinePC190723 IC50 (µM)Berberine IC50 (µM)Reference
Vero (Monkey kidney cells)> 64x MIC-[11]
T47D (Human breast cancer)-25[13][14]
MCF-7 (Human breast cancer)-25 - 272.15[13][14][15]
HeLa (Human cervical cancer)-245.18 - 283[15][16]
HT29 (Human colon cancer)-52.37[15]
WRL-68 (Human liver cells)-788[16]

Table 3: Cytotoxicity (IC50) in Mammalian Cell Lines.

Visualizing the Mechanisms

To illustrate the distinct mechanisms of these inhibitors, the following diagrams depict the FtsZ polymerization pathway and a typical experimental workflow for evaluating FtsZ inhibitors.

FtsZ_Pathway FtsZ_GDP FtsZ-GDP (Monomer) GTP GTP FtsZ_GDP->GTP GTP Exchange GDP GDP FtsZ_GDP->GDP FtsZ_GTP FtsZ-GTP (Active Monomer) GTP->FtsZ_GTP Protofilament FtsZ Protofilament FtsZ_GTP->Protofilament Polymerization Protofilament->FtsZ_GDP GTP Hydrolysis & Depolymerization Z_ring Z-Ring Assembly Protofilament->Z_ring PC190723 PC190723 Protofilament->PC190723 Constriction Cell Division Z_ring->Constriction Z_ring->PC190723 Inhibits Dynamics Berberine Berberine Berberine->FtsZ_GTP Inhibits Polymerization PC190723->Protofilament Stabilizes

Caption: FtsZ polymerization pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo Cell-Based Assays cluster_toxicity Toxicity Assessment Purified_FtsZ Purified FtsZ Protein Polymerization_Assay FtsZ Polymerization Assay (e.g., Light Scattering) Purified_FtsZ->Polymerization_Assay GTPase_Assay GTPase Activity Assay (e.g., Malachite Green) Purified_FtsZ->GTPase_Assay Binding_Assay Binding Affinity Assay (e.g., ITC, Fluorescence Polarization) Purified_FtsZ->Binding_Assay Bacterial_Culture Bacterial Culture (e.g., S. aureus) MIC_Assay MIC Determination Bacterial_Culture->MIC_Assay Cell_Morphology Microscopy for Cell Filamentation Bacterial_Culture->Cell_Morphology Mammalian_Cells Mammalian Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Mammalian_Cells->Cytotoxicity_Assay Inhibitor Test Inhibitor (PC190723 or Berberine) Inhibitor->Polymerization_Assay Inhibitor->GTPase_Assay Inhibitor->Binding_Assay Inhibitor->MIC_Assay Inhibitor->Cell_Morphology Inhibitor->Cytotoxicity_Assay

Caption: Experimental workflow for evaluating FtsZ inhibitors.

Experimental Protocols

FtsZ Polymerization Assay (Light Scattering)
  • Protein Preparation: Purified FtsZ protein is pre-cleared by ultracentrifugation to remove any aggregates.

  • Reaction Mixture: The assay is typically performed in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).

  • Initiation: The reaction is initiated by the addition of GTP to a final concentration of 1 mM.

  • Measurement: Polymerization is monitored by measuring the increase in right-angle light scattering at a specific wavelength (e.g., 350 nm) over time in a fluorometer.

  • Inhibitor Testing: The assay is repeated in the presence of various concentrations of the test compound (PC190723 or berberine) to determine its effect on the rate and extent of polymerization.

FtsZ GTPase Activity Assay (Malachite Green)
  • Reaction Setup: Purified FtsZ is incubated in a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM KCl, 5 mM MgCl2) with or without the test inhibitor.

  • Initiation: The reaction is started by the addition of GTP.

  • Time Points: Aliquots are taken at various time points and the reaction is stopped by adding a quench buffer containing EDTA.

  • Phosphate Detection: The amount of inorganic phosphate released from GTP hydrolysis is quantified by adding a malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620-660 nm).

  • Data Analysis: The rate of GTP hydrolysis is calculated from a phosphate standard curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

Both the synthetic inhibitor PC190723 and the natural product berberine effectively target the essential bacterial cell division protein FtsZ, but through different mechanisms. PC190723 demonstrates significantly greater potency against S. aureus, including MRSA strains, with MIC values in the low microgram per milliliter range, compared to the much higher concentrations required for berberine. PC190723 achieves this by stabilizing FtsZ polymers, a novel mechanism of action for antibacterial agents. Berberine, while less potent, inhibits FtsZ polymerization and GTPase activity.

From a drug development perspective, PC190723's high potency and specific mechanism make it a more promising lead compound. However, the broad biological activities of natural products like berberine continue to make them valuable tools for research and potential sources for novel antibacterial scaffolds. Further investigation into the structure-activity relationships of both classes of molecules will be crucial for the development of new and effective FtsZ-targeting antibiotics.

References

A Comparative Review of Synthetic FtsZ Inhibitors: Benchmarking FtsZ-IN-2 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic inhibitors targeting the bacterial cell division protein FtsZ. This analysis focuses on the performance of FtsZ-IN-2 alongside other notable inhibitors, supported by experimental data to inform novel antibiotic development strategies.

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin. FtsZ is a highly conserved GTPase that plays a pivotal role in bacterial cell division by polymerizing into a dynamic ring structure (the Z-ring) at the division site. The Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and eventual cell scission. Inhibition of FtsZ polymerization or its GTPase activity disrupts Z-ring formation, leading to bacterial filamentation and eventual cell death, making it an attractive target for a new class of antibiotics.

This guide presents a comparative overview of several synthetic FtsZ inhibitors, with a special focus on this compound. We will delve into their mechanisms of action, compare their inhibitory potencies through key experimental data, and provide detailed protocols for the assays used in their evaluation.

Performance Comparison of Synthetic FtsZ Inhibitors

The efficacy of FtsZ inhibitors is primarily assessed by their ability to inhibit FtsZ's biochemical activities—polymerization and GTP hydrolysis—and their antibacterial potency against various bacterial strains. The following table summarizes the key quantitative data for this compound and other well-characterized synthetic and natural FtsZ inhibitors.

InhibitorTarget Organism/EnzymeFtsZ Polymerization IC50FtsZ GTPase Activity IC50Minimum Inhibitory Concentration (MIC)
This compound S. aureus (MSSA & MRSA)Data not availableGTPase inhibitory activity reported, but no IC50 value available in the public domain.2 µg/mL
PC190723 S. aureus FtsZStabilizes FtsZ polymers0.15 µM1 µg/mL against S. aureus
Berberine (and derivatives) S. aureus FtsZ, E. coli FtsZVaries by derivative37.8 - 63.7 µM (derivatives); 272 µM (Berberine)2 - 8 µg/mL against MRSA (derivatives); 100 - 400 µg/mL against Gram-positive bacteria (Berberine)
Sanguinarine B. subtilis FtsZ, E. coli FtsZInhibits assemblyData not available3 µM (B. subtilis), 14 µM (E. coli)
Totarol M. tuberculosis FtsZInhibits assemblyInhibits GTPase activity2 µM (B. subtilis)

Mechanism of Action and Key Distinctions

This compound is a promising anti-staphylococcal agent that exhibits potent activity against both methicillin-sensitive (S. aureus) and methicillin-resistant S. aureus (MRSA) strains with a reported MIC of 2 µg/mL. Its mechanism of action involves the inhibition of FtsZ's GTPase activity, a critical function for the dynamic turnover of FtsZ polymers within the Z-ring. However, specific quantitative data on its effect on FtsZ polymerization and a precise IC50 value for GTPase inhibition are not yet publicly available.

PC190723 is a well-studied benzamide derivative that, unlike many other FtsZ inhibitors, acts by stabilizing FtsZ polymers. This leads to the formation of non-functional, aberrant FtsZ structures within the bacterial cell, ultimately blocking cell division. It demonstrates potent activity against Staphylococcus species, with an IC50 of 0.15 µM for the inhibition of S. aureus FtsZ GTPase activity and an MIC of 1 µg/mL against S. aureus.

Berberine , a natural alkaloid, and its synthetic derivatives target FtsZ by inhibiting both its polymerization and GTPase activity. While berberine itself has moderate activity, its 9-phenoxyalkyl derivatives show significantly enhanced potency against Gram-positive bacteria, including MRSA, with MIC values in the low microgram per milliliter range. These derivatives have been shown to inhibit S. aureus FtsZ GTPase activity with IC50 values between 37.8 and 63.7 µM.

Sanguinarine , another plant alkaloid, inhibits bacterial cytokinesis by directly binding to FtsZ and inhibiting its assembly into protofilaments. It has shown activity against both Gram-positive and Gram-negative bacteria, with MICs of 3 µM and 14 µM against B. subtilis and E. coli, respectively.

Totarol , a diterpenoid, also targets FtsZ by inhibiting its assembly and GTPase activity. It is particularly noted for its activity against Mycobacterium tuberculosis FtsZ and has an MIC of 2 µM against B. subtilis.

Visualizing the FtsZ Inhibition Pathway and Experimental Workflow

To better understand the mechanism of FtsZ inhibition and the process of evaluating potential inhibitors, the following diagrams have been generated using the DOT language.

FtsZ_Inhibition_Pathway cluster_0 Bacterial Cell Division cluster_1 Inhibitor Action FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers (Protofilaments) FtsZ_monomers->FtsZ_polymers GTP binding & polymerization GTP GTP Z_ring Z-Ring Assembly FtsZ_polymers->Z_ring Divisome_recruitment Divisome Protein Recruitment Z_ring->Divisome_recruitment Septum_formation Septum Formation Divisome_recruitment->Septum_formation Cell_division Cell Division Septum_formation->Cell_division FtsZ_inhibitor FtsZ Inhibitor Inhibit_polymerization Inhibit Polymerization FtsZ_inhibitor->Inhibit_polymerization Inhibit_GTPase Inhibit GTPase Activity FtsZ_inhibitor->Inhibit_GTPase Stabilize_polymers Stabilize Polymers FtsZ_inhibitor->Stabilize_polymers Inhibit_polymerization->FtsZ_polymers BLOCKS Inhibit_GTPase->FtsZ_polymers DISRUPTS DYNAMICS Stabilize_polymers->Z_ring ABERRANT FORMATION

Caption: Mechanism of FtsZ inhibition by synthetic compounds.

FtsZ_Inhibitor_Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) (e.g., FtsZ GTPase or Polymerization Assay) Start->HTS Hit_compounds Hit Compounds HTS->Hit_compounds Secondary_assays Secondary Assays - IC50 Determination (GTPase & Polymerization) - Mechanism of Action Studies Hit_compounds->Secondary_assays Lead_candidates Lead Candidates Secondary_assays->Lead_candidates Cell_based_assays Cell-Based Assays - Minimum Inhibitory Concentration (MIC) - Bacterial Morphology (Filamentation) Lead_candidates->Cell_based_assays In_vivo_studies In Vivo Efficacy & Toxicity Studies Cell_based_assays->In_vivo_studies Preclinical_development Preclinical Development In_vivo_studies->Preclinical_development

Caption: Experimental workflow for FtsZ inhibitor discovery.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. Below are detailed methodologies for the key in vitro assays used to characterize FtsZ inhibitors.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

  • GTP solution (100 mM stock)

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrofluorometer or a spectrophotometer capable of measuring 90° light scattering

Protocol:

  • Prepare a reaction mixture containing FtsZ protein (typically 5-10 µM) in polymerization buffer in a cuvette.

  • Add the test inhibitor at various concentrations. An equivalent volume of the solvent should be added to the control cuvette.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to establish a baseline reading.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately begin monitoring the change in light scattering at a wavelength of 350-400 nm over time.

  • The initial rate of polymerization or the steady-state light scattering signal can be used to determine the inhibitory effect of the compound.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

Materials:

  • Purified FtsZ protein

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2)

  • GTP solution (100 mM stock)

  • Test inhibitor compounds

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Microplate reader

Protocol:

  • Prepare reaction mixtures in a 96-well plate containing FtsZ protein (typically 5-10 µM) in the assay buffer.

  • Add the test inhibitor at various concentrations to the wells. Include a no-inhibitor control.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding GTP to a final concentration of 1 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

  • A standard curve using known concentrations of phosphate should be prepared to quantify the amount of inorganic phosphate released.

  • The GTPase activity is calculated as moles of phosphate released per mole of FtsZ per minute.

  • The IC50 value is determined by plotting the percentage of inhibition of GTPase activity against the inhibitor concentration.

Conclusion

The landscape of FtsZ inhibitors is diverse, with compounds exhibiting various mechanisms of action and a range of potencies. This compound emerges as a promising candidate, particularly for its activity against resistant S. aureus strains. However, a more complete understanding of its biochemical profile, including its IC50 values for FtsZ polymerization and GTPase activity, is necessary for a comprehensive comparison with other inhibitors like the polymer-stabilizing PC190723 and the dual-action berberine derivatives. The continued exploration of these and other novel synthetic FtsZ inhibitors, guided by robust and standardized experimental protocols, holds significant promise for the development of next-generation antibiotics to combat the growing challenge of antimicrobial resistance.

Safety Operating Guide

Navigating the Disposal of FtsZ-IN-2: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals working with novel compounds like FtsZ inhibitors, understanding the correct disposal procedures is paramount. This guide provides essential safety and logistical information for the disposal of FtsZ-IN-2, a small molecule inhibitor of the bacterial cell division protein FtsZ.

Important Note on Chemical Identification: The designation "this compound" is not a standardized chemical name and does not correspond to a unique entry in chemical databases. It is likely an internal laboratory identifier or a non-systematic name. The first and most critical step in ensuring proper disposal is to positively identify the chemical structure and find its corresponding Safety Data Sheet (SDS). The SDS is the primary source of information regarding handling, hazards, and disposal.

Step-by-Step Disposal Procedures for this compound

Given that this compound is a small molecule inhibitor, it should be treated as a potentially hazardous chemical waste. The following steps provide a general framework for its disposal.

  • Chemical Identification and SDS Retrieval:

    • Identify the precise chemical name or structure of this compound. This information may be available from the supplier, in laboratory notebooks, or in purchasing records.

    • Once identified, obtain the Safety Data Sheet (SDS) from the manufacturer or a reliable database. The SDS will provide specific instructions for disposal in Section 13.[1][2][3][4]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[5][6]

    • Keep halogenated and non-halogenated solvent wastes separate, as their disposal methods and costs can differ significantly.[5]

    • Aqueous waste containing this compound should be collected separately from organic solvent waste.

  • Containerization:

    • Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. The container must be in good condition.[6][7][8]

    • The container should have a secure screw-top cap and be kept closed except when adding waste.[6][7][9][10][11]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name of this compound (once identified).[9][10][12]

    • Include the approximate concentration of the inhibitor and the solvent used.

    • Indicate the date when waste was first added to the container.[12]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]

    • Ensure the storage area has secondary containment to capture any potential leaks.[10][13]

    • Store incompatible wastes separately to prevent accidental reactions.[7][10][13]

  • Disposal Request:

    • Once the waste container is full (typically 75-80% capacity) or if it has been stored for a prolonged period (check institutional limits), arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[5][9]

    • Never dispose of this compound or its solutions down the sink or in the regular trash.[5][10]

If the Chemical Identity of this compound Cannot Be Determined:

If, after all efforts, the specific chemical identity of this compound remains unknown, it must be treated as an "unknown chemical waste." This type of waste requires special handling due to the uncharacterized hazards it may pose.

  • Do not attempt to dispose of it yourself.

  • Label the container clearly as "Unknown Chemical Waste - Awaiting Identification."[14]

  • Isolate the container in a safe location within the lab.

  • Contact your institution's EHS department immediately.[12][14][15][16] They will have a specific protocol for the analysis and disposal of unknown substances, which is often costly.[12][15]

Quantitative Data: Hazardous Waste Accumulation Limits

The following table summarizes typical accumulation limits for hazardous waste in a laboratory's Satellite Accumulation Area (SAA). These are general guidelines, and you must adhere to your institution's specific policies.

Waste TypeMaximum Volume in SAATime Limit for Removal Once Full
Hazardous Waste55 gallonsWithin 3 days
Acutely Hazardous Waste (P-listed)1 quart (liquid) or 1 kg (solid)Within 3 days

Data sourced from various university EHS guidelines.[9][11][17]

Experimental Protocols

General Protocol for Solubilization of Small-Molecule Inhibitors

This protocol outlines a general procedure for preparing stock solutions of small-molecule inhibitors like this compound for use in experiments.

Materials:

  • Small-molecule inhibitor (e.g., this compound) in solid form

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Centrifuge the vial containing the powdered small-molecule inhibitor at 1,000 x g for 3 minutes to ensure all the powder is at the bottom of the vial.[18]

  • Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). It is recommended to use a standard storage concentration that is below the compound's solubility limit in DMSO to ensure homogeneity.[18]

  • Securely cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming may be required for some compounds, but check for temperature sensitivity.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, as recommended for the specific compound.[18]

Mandatory Visualizations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

FtsZ_IN_2_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste Generated identify Can the specific chemical identity of this compound be determined? start->identify sds Obtain Safety Data Sheet (SDS) identify->sds Yes unknown_waste Treat as 'Unknown Chemical Waste' identify->unknown_waste No follow_sds Follow disposal instructions in Section 13 of the SDS sds->follow_sds general_protocol Follow General Hazardous Waste Disposal Protocol: 1. Segregate Waste 2. Use Labeled, Compatible Container 3. Store in SAA 4. Request EHS Pickup sds->general_protocol If SDS lacks specific instructions end End: Waste Disposed Compliantly follow_sds->end general_protocol->end contact_ehs Contact Environmental Health & Safety (EHS) for analysis and disposal unknown_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling FtsZ-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of FtsZ-IN-2.

This document provides crucial safety and logistical information for the handling of this compound, a potent inhibitor of the bacterial cell division protein FtsZ.[1][2][3] Given that the specific hazards of this compound have not been fully characterized, a precautionary approach is paramount. All personnel must adhere to standard laboratory safety protocols and the specific guidance outlined herein. It is mandatory to obtain and review the Safety Data Sheet (SDS) from the supplier, MedchemExpress, before commencing any work with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure routes—inhalation, ingestion, and skin/eye contact—dictates the minimum required PPE. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety Goggles or Face ShieldMust be ANSI Z87.1-compliant. Provides protection from splashes and aerosols.
Hands Nitrile GlovesChemically resistant. Double-gloving is recommended for prolonged handling or when working with larger quantities.
Body Laboratory CoatShould be fully buttoned to provide maximum coverage. Consider a chemically resistant apron for splash hazards.
Respiratory Fume Hood or Ventilated EnclosureAll handling of powdered this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure experimental integrity.

Operational_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep Don Appropriate PPE ReviewSDS Review this compound SDS Prep->ReviewSDS Gather Gather Materials ReviewSDS->Gather Weigh Weigh this compound in Fume Hood Gather->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Perform Experiment Dissolve->Use Decontaminate Decontaminate Work Surfaces Use->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE Disposal_Plan cluster_Waste_Streams Waste Streams cluster_Disposal_Containers Disposal Containers cluster_Final_Disposal Final Disposal SolidWaste Solid Waste (Contaminated PPE, tubes, etc.) SolidContainer Labeled Hazardous Waste Bag SolidWaste->SolidContainer LiquidWaste Liquid Waste (Unused solutions, etc.) LiquidContainer Labeled Hazardous Waste Bottle LiquidWaste->LiquidContainer SharpsWaste Sharps Waste (Needles, etc.) SharpsContainer Puncture-Proof Sharps Container SharpsWaste->SharpsContainer EHSOffice Arrange Pickup with Environmental Health & Safety SolidContainer->EHSOffice LiquidContainer->EHSOffice SharpsContainer->EHSOffice

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.